molecular formula C8H7NO2 B7766887 2-Isonitrosoacetophenone CAS No. 83922-86-5

2-Isonitrosoacetophenone

Cat. No.: B7766887
CAS No.: 83922-86-5
M. Wt: 149.15 g/mol
InChI Key: MLNKXLRYCLKJSS-RMKNXTFCSA-N
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Description

2-Isonitrosoacetophenone (INAP) is an oxime-containing chemical compound recognized in scientific research for its significant role as an elicitor of plant defense responses. Originally identified in a prenylated form as a stress metabolite in citrus peel, INAP has been shown to effectively prime the innate immune system in model plants such as Nicotiana tabacum (tobacco) and Arabidopsis thaliana . Its primary research value lies in its ability to establish a sensitized or "primed" state in plant cells, enabling a faster and more robust activation of defense mechanisms against subsequent biotic challenges, including bacterial pathogens like Pseudomonas syringae . Multi-omics studies, including transcriptomic, proteomic, and metabolomic analyses, provide insight into INAP's mechanism of action. Treatment with INAP drives extensive transcriptional reprogramming, activating genes involved in signal transduction, transcription activation, and defense-related functions . This is complemented by significant remodeling of the proteome, affecting the abundance of proteins across functional categories such as defense, biosynthesis, and metabolism . Mechanistically, INAP induces a primed state through the activation of key phytohormone pathways, including salicylic acid (SA), jasmonic acid (JA), and ethylene, which collectively contribute to a broad-spectrum anti-microbial environment in planta . Furthermore, INAP treatment perturbs central metabolic pathways, notably affecting the shikimate, phenylpropanoid, and flavonoid pathways, and leads to the accumulation of defense-related metabolites such as benzoic acid derivatives and other phenylpropanoids . Researchers utilize INAP as a valuable chemical tool to investigate the complex signaling networks and biochemical changes underlying induced resistance in plants. Its application in cell suspensions and whole plants helps elucidate the molecular basis of priming, systemic acquired resistance (SAR), and the production of anti-microbial compounds . This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-hydroxyimino-1-phenylethanone
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InChI

InChI=1S/C8H7NO2/c10-8(6-9-11)7-4-2-1-3-5-7/h1-6,11H/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNKXLRYCLKJSS-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
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DSSTOX Substance ID

DTXSID5060198
Record name Isonitrosoacetophenone
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Molecular Weight

149.15 g/mol
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CAS No.

532-54-7, 83922-86-5
Record name Isonitrosoacetophenone
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Record name mu-(Hydroxyimino)acetophenone
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Record name Isonitrosoacetophenone
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Record name Benzeneacetaldehyde, .alpha.-oxo-, aldoxime
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Record name Isonitrosoacetophenone
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Record name 2-hydroxyiminoacetophenone
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Record name ISONITROSOACETOPHENONE
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Foundational & Exploratory

Foreword: The Strategic Importance of α-Oximino Ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Isonitrosoacetophenone

In the landscape of synthetic chemistry, certain molecular scaffolds serve as linchpins for innovation. This compound, also known as phenylglyoxaldoxime, is one such cornerstone.[1][2] This α-oximino ketone is not merely a stable crystalline solid but a versatile synthetic intermediate with a rich history and a vibrant future. Its strategic importance lies in the juxtaposition of a ketone and an oxime functional group on adjacent carbons, creating a reactive nexus for constructing complex heterocyclic systems fundamental to drug discovery and materials science. This compound serves as a critical precursor for pharmaceuticals, agrochemicals, and as a highly effective ligand in coordination chemistry for metal ion detection and catalysis.[1]

This guide is structured to provide not just a set of instructions, but a deep-seated understanding of the process. We will explore the causal relationships behind the chosen synthetic route—why specific reagents are used, why conditions are critical—and detail a self-validating characterization workflow that ensures the purity and identity of the final product with absolute confidence.

Part 1: The Synthesis Pathway—From Enolate to Oxime

The synthesis of this compound is a classic example of α-functionalization of a ketone. The core transformation is the nitrosation of acetophenone at the α-carbon, a position activated by the adjacent carbonyl group. While several methods exist, the acid-catalyzed reaction with nitrous acid (generated in situ) offers a robust, scalable, and cost-effective pathway.

The Underpinning Mechanism: Acid-Catalyzed Nitrosation

The reaction proceeds through the enol tautomer of acetophenone. This is a critical mechanistic point: direct nitrosation of the ketone is unfavorable. An acidic medium is employed to catalyze the keto-enol tautomerization, increasing the concentration of the nucleophilic enol form.

  • Protonation and Enolization: The process begins with the protonation of the carbonyl oxygen of acetophenone by a strong acid (e.g., HCl). This enhances the acidity of the α-protons. A subsequent deprotonation at the α-carbon by a weak base (like water or the chloride ion) generates the enol.

  • In Situ Generation of the Nitrosating Agent: Sodium nitrite (NaNO₂) reacts with the strong acid to produce nitrous acid (HONO), which is further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks the nitrosonium ion. This is the key C-N bond-forming step.

  • Tautomerization to the Oxime: The resulting α-nitroso ketone is unstable and rapidly tautomerizes to the thermodynamically more stable this compound (an oxime). This tautomerization is the final, irreversible step that drives the reaction to completion.

Reaction_Mechanism Figure 1: Acid-Catalyzed Nitrosation of Acetophenone cluster_0 Step 1: Enol Formation cluster_1 Step 2: Nitrosating Agent Formation cluster_2 Step 3: C-N Bond Formation & Tautomerization A Acetophenone B Protonated Ketone A->B + H+ C Enol Tautomer B->C - H+ G α-Nitroso Intermediate C->G + NO+ D NaNO2 + HCl E HONO (Nitrous Acid) D->E In Situ F NO+ (Nitrosonium Ion) E->F + H+, -H2O H This compound (Product) G->H Tautomerization

Caption: Figure 1: Acid-Catalyzed Nitrosation of Acetophenone

Validated Experimental Protocol for Synthesis

This protocol is designed for reliability and high yield. Every step has a defined purpose that contributes to the purity of the final product. A similar industrial process is outlined in patent literature, highlighting its scalability.[3]

Materials and Reagents:

  • Acetophenone (99%)

  • Sodium Nitrite (NaNO₂, 99%)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Glacial Acetic Acid

  • Ethanol (95%)

  • Deionized Water

  • Ice

  • 250 mL Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filtration flask

Step-by-Step Procedure:

  • Reaction Setup: In the 250 mL three-neck flask, dissolve 12.0 g (0.1 mol) of acetophenone in 50 mL of glacial acetic acid. Equip the flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with gentle stirring. Maintaining this low temperature is crucial to control the exothermic reaction and prevent the decomposition of nitrous acid.

  • In Situ Nitrosation: While maintaining the temperature below 5 °C, slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite dissolved in 15 mL of water from the dropping funnel over a period of 30-40 minutes.

  • Acidification: After the nitrite addition is complete, continue stirring for another 15 minutes. Then, add 10 mL of concentrated hydrochloric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: Stir the mixture vigorously in the ice bath for 2 hours. The solution will typically turn a yellowish-green color as the product begins to form.

  • Precipitation and Isolation: Pour the reaction mixture slowly into 400 mL of ice-cold water while stirring vigorously. A yellow precipitate of crude this compound will form.

  • Filtration and Washing: Allow the precipitate to settle, then collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove residual acids and salts.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C to a constant weight. The expected yield is approximately 11-13 g (74-87%).

Part 2: Comprehensive Characterization—A Self-Validating Workflow

Characterization is not merely a final check; it is an integral part of the synthesis that validates the outcome. The combination of physical and spectroscopic data provides an unambiguous structural confirmation.

Characterization_Workflow Figure 2: Characterization Workflow Start Synthesized Product MP Melting Point Determination Start->MP Physical Purity IR FTIR Spectroscopy Start->IR Functional Groups NMR 1H & 13C NMR Spectroscopy Start->NMR Structural Framework MS Mass Spectrometry Start->MS Molecular Weight Confirm Structure Confirmed MP->Confirm IR->Confirm NMR->Confirm MS->Confirm

Caption: Figure 2: Characterization Workflow

Physical and Spectroscopic Data Summary

The following table summarizes the expected characterization data for a successfully synthesized and purified sample of this compound.

Parameter Expected Result Source(s)
Appearance Yellow crystalline powder[1]
Melting Point 126-128 °C[4]
Molecular Formula C₈H₇NO₂[1][2]
Molecular Weight 149.15 g/mol [1][2]
FTIR (cm⁻¹) ~3350 (broad, O-H), ~1670 (strong, C=O), ~1610 (C=N), ~3060 (Ar C-H)[5]
¹H NMR (CDCl₃, ppm) δ 11.5-12.5 (s, 1H, N-OH), δ 8.2 (s, 1H, =CH), δ 7.4-7.9 (m, 5H, Ar-H)[6]
¹³C NMR (CDCl₃, ppm) δ ~188 (C=O), δ ~150 (C=N), δ ~127-134 (Aromatic C)[7]
Mass Spec. (EI, m/z) 149 [M]⁺, 132 [M-OH]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺[8][9]
In-Depth Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum provides a quick and definitive check for the key functional groups. The most telling feature is the broad absorption between 3200-3500 cm⁻¹, characteristic of the O-H bond in the oxime, which is often hydrogen-bonded. The sharp, intense peak around 1670 cm⁻¹ confirms the presence of the conjugated ketone's carbonyl group (C=O).[10] The carbon-nitrogen double bond (C=N) of the oxime typically appears near 1610 cm⁻¹.[11]

  • ¹H NMR Spectroscopy: The proton NMR spectrum gives precise information about the electronic environment of the hydrogen atoms. The most diagnostic signal is the broad singlet for the oxime proton (N-OH), which appears significantly downfield (often >11 ppm) due to deshielding and hydrogen bonding; this peak will disappear upon shaking the sample with a drop of D₂O.[6] A sharp singlet around 8.2 ppm corresponds to the vinylic proton of the C=N-OH group. The aromatic protons of the phenyl ring typically appear as a complex multiplet between 7.4 and 7.9 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon skeleton. The carbonyl carbon (C=O) is highly deshielded and appears far downfield, around 188 ppm. The imino carbon (C=N) is also downfield, typically near 150 ppm. The remaining signals in the aromatic region (127-134 ppm) confirm the phenyl group.[7]

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides structural information through fragmentation patterns. The molecular ion peak [M]⁺ should be clearly visible at m/z 149.[8] A characteristic fragmentation pattern for this molecule involves the loss of a hydroxyl radical (-OH), leading to a peak at m/z 132. The most abundant peak (base peak) is often the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, formed by cleavage of the bond between the carbonyl and the oximino carbon. Further fragmentation of the benzoyl cation leads to the phenyl cation ([C₆H₅]⁺) at m/z 77.[9]

Standard Operating Procedures for Characterization

Melting Point Determination:

  • Load a small amount of the dry, crystalline product into a capillary tube.

  • Place the tube in a calibrated melting point apparatus.

  • Heat the sample rapidly to about 10 °C below the expected melting point (126 °C).

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A narrow range (≤ 2 °C) indicates high purity.

FTIR Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Acquire a background spectrum of the empty sample chamber.

  • Place the KBr pellet in the spectrometer's sample holder and record the spectrum from 4000 to 400 cm⁻¹.[12]

NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[12]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (if not already present in the solvent).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard parameters.

Conclusion

The synthesis and subsequent characterization of this compound represent a foundational exercise in organic chemistry that delivers a product of significant practical value. By understanding the "why" behind each step—from the acid-catalyzed enol formation to the specific fragmentation patterns in the mass spectrometer—researchers can execute this procedure with precision and confidence. The protocols and data presented in this guide constitute a self-validating system, ensuring that the material produced is of high purity and ready for application in advanced synthesis, analytical chemistry, or materials development.

References

Physical and chemical properties of 2-Isonitrosoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Isonitrosoacetophenone

Abstract

This technical guide provides a comprehensive overview of this compound (INAP), a versatile organic compound with significant applications in synthetic chemistry, analytical methods, and materials science. We delve into its core physicochemical properties, spectroscopic signature, synthesis, and characteristic reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and causality behind its use. All protocols and data are supported by authoritative references to ensure scientific integrity.

Introduction: The Versatile Oxime

This compound, also known by its synonyms ω-(Hydroxyimino)acetophenone or Phenylglyoxaldoxime, is a valuable organic intermediate characterized by its distinctive α-keto oxime functional group.[1][2] Its molecular structure, C₈H₇NO₂, bestows upon it a unique reactivity profile that makes it a cornerstone in various chemical domains.[1][3][4] The compound serves as a crucial precursor in the synthesis of pharmaceuticals and agrochemicals.[1] Furthermore, its ability to form stable, often colored, complexes with a wide range of metal ions makes it an indispensable reagent in coordination and analytical chemistry.[1][4] This guide will explore the synthesis, properties, and applications of this compound, providing a foundational understanding for its effective utilization in research and development.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nitrosation of acetophenone at the α-carbon. This reaction leverages the acidity of the α-protons, which are activated by the adjacent carbonyl group.

Experimental Protocol: Nitrosation of Acetophenone

This protocol describes a regioselective synthesis using hydroxylamine hydrochloride, a method noted for its green chemistry credentials.[5]

Materials:

  • Acetophenone (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Silica gel

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine acetophenone and hydroxylamine hydrochloride in ethanol.

  • Catalyst Addition: Add a catalytic amount of silica gel to the mixture. The silica gel acts as a solid acid catalyst, facilitating the reaction under mild conditions.

  • Reaction Execution: Stir the mixture at room temperature (~20°C) for approximately 3 hours.[5] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, filter the reaction mixture to remove the silica gel. The solvent is then removed from the filtrate under reduced pressure (rotary evaporation).

  • Purification: The resulting crude solid is washed with cold water to remove any unreacted hydroxylamine hydrochloride.[6][7] The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a yellow or beige powder.[1][3]

Synthesis Workflow Diagram

Synthesis_Workflow Acetophenone Acetophenone Reaction Stir at 20°C 3 hours Acetophenone->Reaction Reagents Hydroxylamine HCl Silica Gel, Ethanol Reagents->Reaction Product This compound Reaction->Product Yields ~97%

Figure 1: Synthesis workflow for this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in various experimental setups.

Data Summary
PropertyValueSource(s)
CAS Number 532-54-7[1][2][3][4]
Molecular Formula C₈H₇NO₂[1][3][6]
Molecular Weight 149.15 g/mol [1][2][8]
Appearance White to light yellow/beige powder/crystal[1][3][4][6]
Melting Point 120 - 129 °C[1][3][4][6]
Boiling Point ~305.7 °C (at 760 mmHg, estimated)[6]
Solubility Soluble in hot water; also soluble in cold water[4][6][7]
Storage Conditions 0 - 8 °C, in a dry, well-ventilated place[1][2][3][6]
pKa 8.49 ± 0.10 (Predicted)[4]
Structural Isomerism: Nitroso-Oxime Tautomerism

An important chemical feature of this compound is its existence in a tautomeric equilibrium.[9] Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[9][10] This compound exists predominantly as the more stable oxime tautomer (the "isonitroso" form) rather than the nitroso tautomer. This equilibrium is a key aspect of its reactivity.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of synthesized this compound.[11][12] The key spectral features are consistent with its α-keto oxime structure.

Spectroscopy TypeKey Features and Interpretations
Infrared (IR) - ~3200-3400 cm⁻¹: Broad peak corresponding to the O-H stretch of the oxime group. - ~1650-1680 cm⁻¹: Strong absorption from the C=O (ketone) stretch. - ~1600-1620 cm⁻¹: C=N stretch of the oxime. - ~1450-1580 cm⁻¹: C=C stretching vibrations of the aromatic ring.
¹H NMR - ~7.4-8.0 ppm: Multiplets corresponding to the 5 protons of the phenyl group. - ~8.3 ppm: Singlet for the methine proton (-CH=NOH). - ~11.0-12.0 ppm: Broad singlet for the acidic oxime proton (-NOH), which is exchangeable with D₂O.
¹³C NMR - ~185-195 ppm: Signal for the carbonyl carbon (C=O). - ~145-150 ppm: Signal for the oxime carbon (C=N). - ~127-134 ppm: Signals for the aromatic carbons of the phenyl ring.
Mass Spectrometry (MS) - m/z 149: The molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.[8][13] - Characteristic Fragments: Peaks corresponding to the loss of functional groups, such as the phenyl group (m/z 77) and the benzoyl cation (m/z 105).

Chemical Properties and Reactivity

The reactivity of this compound is dominated by its α-keto oxime moiety.

Coordination Chemistry: A Bidentate Ligand

One of the most significant chemical properties of this compound is its ability to act as a chelating agent. The nitrogen atom of the oxime and the oxygen atom of the carbonyl group can coordinate with a single metal ion, functioning as a bidentate ligand.[14] This chelation results in the formation of stable, five-membered ring complexes with various transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II).[4][14][15] This property is the basis for its use in the detection and quantification of metal ions.[1][4]

Reactivity Diagram: Metal Chelation

Figure 2: Chelation of a metal ion by this compound.
(Note: The diagram illustrates the stoichiometric relationship leading to a stable chelate complex, a hallmark of INAP's reactivity.)

Intermediate in Organic Synthesis

This compound is a versatile building block for synthesizing more complex organic molecules, particularly heterocyclic compounds.[1] Its functional groups can undergo various transformations. For example, the oxime can be reduced to an amine, and the ketone can participate in condensation reactions, providing pathways to quinolines, triazoles, and other valuable scaffolds.[16][17][18]

Applications

The unique properties of this compound have led to its use in several scientific and industrial fields:

  • Analytical Chemistry: Employed as a reagent for the colorimetric and gravimetric determination of metal ions like iron, copper, and cobalt.[1][4]

  • Organic Synthesis: Serves as a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1]

  • Material Science: Used in the formulation of certain polymers and resins, helping to create materials with specific, desired properties.[1]

  • Biological Research: Investigated for its potential as an enzyme inhibitor and as a lead compound in drug discovery.[1] It has also shown antifungal and antioxidant activity.[2]

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is considered harmful if swallowed or in contact with skin.[8] Proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or eyeglasses.[2][7][19] In dusty conditions, a dust mask (e.g., N95) is recommended.[2]

  • Handling: Handle in a well-ventilated area to avoid dust formation and inhalation.[3][6][19] Avoid contact with skin, eyes, and clothing.[3][19]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, typically between 2-8°C.[2][6] Store away from incompatible materials such as strong oxidizing agents.[7][19]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[3] For skin contact, wash off immediately with plenty of water.[3] If inhaled, move to fresh air.[3] Seek medical attention if symptoms occur.[3]

Conclusion

This compound is a compound of considerable scientific and practical importance. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it a valuable tool for chemists. From its fundamental role in creating complex organic molecules to its application in detecting metal ions, its utility is well-established. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

2-Isonitrosoacetophenone CAS number and spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Isonitrosoacetophenone (CAS: 532-54-7): Properties, Spectroscopy, and Applications

Introduction

This compound, also known as phenylglyoxaldoxime, is a versatile organic compound with the chemical formula C₈H₇NO₂.[1] It serves as a crucial intermediate in a wide array of chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility also extends to analytical chemistry, where its ability to form stable complexes with metal ions makes it a valuable reagent for their detection and quantification.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, spectroscopic profile, synthesis, and key applications for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Physicochemical Properties

This compound is structurally characterized by an acetophenone core functionalized with an oxime group at the alpha position. This arrangement of a carbonyl group adjacent to a C=N-OH moiety dictates its chemical reactivity and spectroscopic behavior. The compound typically appears as a yellow to light orange powder.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 532-54-7[1][2][3][4]
Molecular Formula C₈H₇NO₂[1][2][3][4]
Molecular Weight 149.15 g/mol [1][4]
IUPAC Name (2E)-2-hydroxyimino-1-phenylethanone[5]
Synonyms ω-(Hydroxyimino)acetophenone, Phenylglyoxaldoxime, Benzoylformoxime[1][2]
Appearance White to Light yellow to Light orange powder/crystal[2][3]
Melting Point 126-128 °C[2][6]
Storage Temperature 2-8°C[2][3][6]
SMILES C1=CC=C(C=C1)C(=O)/C=N/O[2][5]

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Synthesis and Reactivity

A common and efficient method for the synthesis of this compound involves the nitrosation of acetophenone. This reaction is typically carried out using an alkyl nitrite, such as amyl nitrite, in the presence of a base like sodium ethoxide. The underlying mechanism involves the formation of an enolate from acetophenone, which then acts as a nucleophile, attacking the electrophilic nitrogen of the nitrosating agent. This process is regioselective, yielding the desired α-oximino ketone.

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Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the key functional groups. The presence of the hydroxyl (-OH), carbonyl (C=O), and imine (C=N) groups results in characteristic absorption bands. The broadness of the O-H stretch is a classic indicator of hydrogen bonding, a common feature in oximes.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription of VibrationReference
~3400-3300O-HStretching, often broad due to H-bonding[7]
~1650-1700C=O (Ketone)Stretching[8]
~1600-1620C=N (Oxime)Stretching[8]
~930-960N-OStretching[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed molecular structure, including the stereochemistry of the oxime group, which can exist as syn and anti isomers.

The proton NMR spectrum reveals distinct signals for the aromatic, methine, and hydroxyl protons. The chemical shift of the oxime proton is particularly diagnostic and can be confirmed by its disappearance upon D₂O exchange. [7]The presence of both syn and anti isomers in solution can lead to two distinct signals for the oxime proton. [7] Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityKey Features
Aromatic Protons (C₆H₅)7.4 - 8.0Multiplet (m)Signals correspond to the 5 protons of the phenyl ring.
Methine Proton (=CH)~8.3Singlet (s)The proton attached to the imine carbon.
Oxime Proton (N-OH)11.8 - 12.1Singlet (s), broadHighly deshielded, acidic proton; disappears with D₂O. [7]

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The carbonyl and imine carbons are significantly deshielded and appear far downfield.

Table 4: ¹³C NMR Chemical Shifts

Carbon EnvironmentChemical Shift (δ, ppm)Reference
Carbonyl (C=O)~190[9]
Imine (C=N)~148[7][9]
Aromatic (C₆H₅)128 - 135[9]
Aromatic (C-ipso)~133[9]
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which is crucial for confirming the compound's identity. The molecular ion peak [M]⁺ is expected at m/z 149.

Table 5: Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentSignificanceReference
149[C₈H₇NO₂]⁺Molecular Ion (M⁺)[5]
105[C₆H₅CO]⁺Benzoyl cation (Base Peak)[5]
77[C₆H₅]⁺Phenyl cation[5]
51[C₄H₃]⁺Fragmentation of the phenyl ring[5]

Key Applications in Research and Development

The unique chemical structure of this compound makes it a valuable tool in several scientific domains.

  • Organic Synthesis: It is a foundational building block for synthesizing more complex molecules, including various heterocyclic compounds that are often investigated for their pharmacological potential. [1]* Coordination Chemistry: The oxime and carbonyl groups act as excellent chelating agents for a variety of metal ions. The resulting metal complexes have applications in catalysis and materials science. [1]* Analytical Chemistry: Its ability to form colored complexes with certain metal ions, such as ferrous ions (Fe²⁺), allows for its use as a colorimetric reagent for quantitative analysis. [1][2]* Biological Research: The molecule and its derivatives are explored in drug discovery research, for instance, in studies related to enzyme inhibition. [1]

Experimental Protocol: NMR Sample Preparation

To ensure high-quality, reproducible NMR data, proper sample preparation is paramount. The choice of deuterated solvent is critical; while CDCl₃ is common, DMSO-d₆ is often preferred for oximes to better resolve the exchangeable -OH proton.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

    • Rationale: This amount provides sufficient concentration for a strong signal in a standard 5 mm NMR tube without causing solubility issues.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Rationale: DMSO-d₆ is a polar aprotic solvent that effectively solubilizes the compound and slows down the proton exchange of the N-OH group, resulting in a sharper peak.

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, homogeneous solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Analysis: Place the NMR tube in the spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. A D₂O exchange experiment can be performed subsequently by adding a drop of D₂O to the tube, reshaking, and re-acquiring the ¹H spectrum to confirm the N-OH peak.

Conclusion

This compound is a compound of significant interest due to its versatile reactivity and broad applicability. A thorough understanding of its physicochemical properties and spectroscopic characteristics, as detailed in this guide, is fundamental for its effective use in synthesis, analytical applications, and materials science. The data presented herein, supported by authoritative sources, provides a solid foundation for researchers and scientists working with this valuable chemical intermediate.

References

An In-depth Technical Guide to 2-Isonitrosoacetophenone: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Isonitrosoacetophenone, a versatile organic compound, holds a significant position in the landscape of chemical synthesis and analysis. Known by several synonyms including Phenylglyoxaldoxime and ω-(Hydroxyimino)acetophenone, this α-oximinoketone is a critical intermediate in the production of various pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring a hydroxylamine functional group, allows it to form stable complexes with metal ions, rendering it an invaluable reagent in coordination chemistry for the development of novel catalysts and materials.[1] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis methodologies, and diverse applications, offering field-proven insights into its utility and experimental handling.

Molecular Structure and Chemical Formula

The foundational identity of any chemical compound lies in its structure and formula. This compound is no exception, with its properties and reactivity being a direct consequence of its atomic arrangement.

Chemical Formula and Nomenclature

The molecular formula for this compound is C₈H₇NO₂ .[1][2][3][4] This formula indicates a composition of eight carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms.

Systematic and common names for this compound include:

  • IUPAC Name: (2E)-2-hydroxyimino-1-phenylethanone[5]

  • Synonyms: Isonitrosoacetophenone, Phenylglyoxaldoxime, Benzoylformaldoxime, ω-(Hydroxyimino)acetophenone, Phenylglyoxal 2-oxime, Phenylglyoxal monoxime.[1][2][4][6]

  • CAS Number: 532-54-7[1][2][3][4][6]

Structural Elucidation

This compound is an α-keto-oxime, characterized by a ketone and an oxime functional group on adjacent carbon atoms. The key structural features are:

  • A phenyl group (C₆H₅) attached to a carbonyl carbon.

  • A carbonyl group (C=O) , which is part of the acetophenone framework.

  • An oxime group (=N-OH) , which imparts the "isonitroso" characteristic.

The linear formula can be represented as C₆H₅COCH=NOH.[6] The presence of these functional groups in proximity gives rise to its unique chemical reactivity and utility as a chelating agent.

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of synthetic routes.

PropertyValueReference
Molecular Weight 149.15 g/mol [1][2][6][7]
Appearance White to light yellow/orange powder or crystal[1][2][4]
Melting Point 120 - 128 °C[1][2][4]
Boiling Point ~270.21 - 305.7 °C (estimate)[2][4]
Density ~1.1 - 1.25 g/cm³ (estimate)[2][4]
Water Solubility Soluble in cold water[2][4]
pKa 8.49 ± 0.10 (Predicted)[2]
Storage Conditions 0 - 8 °C[1][2][4]

Synthesis and Reaction Mechanisms

The synthesis of α-oximinoketones, including this compound, is a topic of significant interest in organic chemistry due to their wide-ranging applications.

General Synthesis of α-Oximinoketones

α-Oximinoketones are commonly synthesized through the reaction of carbonyl compounds with a nitrosonium source. Traditional methods often involve hydroxylamine hydrochloride in the presence of sodium nitrite and a mineral acid. More contemporary and greener approaches utilize solid supports like silica gel or catalysts such as CaO under milder conditions.[8]

A Standard Laboratory Protocol for this compound Synthesis

A well-established method for the synthesis of this compound involves the oximation of acetophenone. A regioselective synthesis can be achieved using hydroxylamine hydrochloride and silica gel at room temperature, which is considered a green chemistry approach.[8]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve acetophenone in a suitable solvent such as ethanol.

  • Addition of Reagents: Add an equimolar amount of hydroxylamine hydrochloride and a catalytic amount of silica gel to the solution.

  • Reaction: Stir the mixture at 20°C for approximately 3 hours.[8]

  • Work-up: Monitor the reaction by thin-layer chromatography. Upon completion, the reaction mixture is typically filtered to remove the silica gel. The solvent is then evaporated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on various spectroscopic techniques. While a comprehensive spectral analysis is beyond the scope of this guide, key expected signals are summarized below.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl group, a singlet for the methine proton adjacent to the oxime, and a broad singlet for the hydroxyl proton of the oxime group.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the carbon of the C=N bond, and the aromatic carbons.[9]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O (carbonyl) stretching, C=N (oxime) stretching, and O-H (hydroxyl) stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (149.15 g/mol ).[1][2][6][7]

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis and has several applications, particularly in the pharmaceutical and analytical fields.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a key intermediate in the synthesis of more complex organic molecules.[1] Its reactivity allows for the creation of a diverse range of derivatives, making it a valuable tool in drug discovery and the development of new agrochemicals.[1] For instance, it can be a precursor for the synthesis of α-amino ketones, which are important structural motifs in many biologically active compounds.[10] The use of such intermediates is crucial for optimizing lead compounds to improve their efficacy, safety, and bioavailability.[]

Coordination Chemistry and Analytical Applications

The ability of this compound to form stable complexes with metal ions makes it a useful ligand in coordination chemistry.[1] These metal complexes can exhibit interesting catalytic and biological properties. For example, copper complexes of this compound and amino acids have shown antimicrobial and antioxidant activities.[2] Furthermore, it is employed in colorimetric assays for the quantitative determination of various substances.[1]

Role in Plant Defense Mechanisms

Research has shown that this compound can act as an inducer of plant defense mechanisms.[12] It has been observed to be biotransformed by plant cells, suggesting its interaction with plant metabolic pathways.[12] This highlights its potential application in agriculture as a plant protectant.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: It is harmful if swallowed (H302).[2]

  • Precautionary Statements: Standard precautions include avoiding breathing dust, washing hands thoroughly after handling, and wearing protective gloves, clothing, and eye protection.[2][4] In case of ingestion, medical help should be sought.[4]

  • Storage: It should be stored in a cool, dry, and well-ventilated area, typically between 0-8°C.[1][2][4]

Conclusion

This compound is a compound of considerable scientific and industrial importance. Its well-defined molecular structure gives rise to a set of physicochemical properties that make it a versatile reagent and synthetic intermediate. The straightforward synthesis and the diverse reactivity of its functional groups have led to its application in areas ranging from drug development and coordination chemistry to agricultural science. For researchers and professionals in these fields, a thorough understanding of this molecule is key to unlocking its full potential in creating novel and beneficial chemical entities.

References

An In-depth Technical Guide to the Synthesis and Applications of Isonitrosoacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of isonitrosoacetophenone and its derivatives, with a focus on their synthesis, mechanistic underpinnings, and burgeoning applications in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers not only procedural details but also the scientific rationale behind the experimental choices, ensuring a deeper understanding of this versatile class of compounds.

Introduction: The Chemical Versatility of Isonitrosoacetophenones

Isonitrosoacetophenone, also known as 2-oxo-2-phenylacetaldehyde oxime, is an organic compound featuring a distinctive α-keto oxime functional group.[1][2] This arrangement of atoms imparts a rich reactivity profile, making it a valuable precursor for a wide array of heterocyclic compounds and a versatile ligand in coordination chemistry.[3][4] The ability to readily introduce various substituents onto the aromatic ring allows for the fine-tuning of its steric and electronic properties, making its derivatives attractive scaffolds in the design of novel therapeutic agents.

The core structure of isonitrosoacetophenone consists of a phenyl ring attached to a glyoxal oxime moiety. The presence of the oxime group introduces the possibility of syn and anti geometric isomerism, which can influence the biological activity and physicochemical properties of its derivatives.[5]

Synthetic Pathways to Isonitrosoacetophenone and Its Derivatives

The synthesis of isonitrosoacetophenone and its substituted analogs primarily relies on the nitrosation of the corresponding acetophenone at the α-carbon. This transformation can be achieved through various methods, with the choice of reagents and conditions influencing the yield and purity of the product.

Nitrosation of Acetophenones: A Fundamental Transformation

The most common route to isonitrosoacetophenones involves the reaction of an acetophenone derivative with a nitrosating agent. This reaction proceeds via the formation of an enol or enolate intermediate, which then undergoes electrophilic attack by a nitrosonium ion (NO⁺) or its equivalent.

Mechanism of Nitrosation:

The reaction is typically carried out in the presence of an acid or a base.

  • Acid-Catalyzed Nitrosation: In the presence of a strong acid, the acetophenone is protonated at the carbonyl oxygen, facilitating the formation of the enol tautomer. The enol then reacts with the nitrosating agent.

  • Base-Mediated Nitrosation: A base is used to deprotonate the α-carbon of the acetophenone, generating an enolate. This nucleophilic enolate then attacks the nitrosating agent.

Common nitrosating agents include nitrous acid (generated in situ from sodium nitrite and a mineral acid), alkyl nitrites (such as amyl nitrite or methyl nitrite), and nitrosyl chloride.[3]

Experimental Workflow: Synthesis of Isonitrosoacetophenone

Caption: General workflow for the synthesis of isonitrosoacetophenone via nitrosation.

Detailed Protocol: Synthesis of Isonitrosoacetophenone

This protocol is adapted from established literature procedures and provides a reliable method for the laboratory-scale synthesis of isonitrosoacetophenone.

Materials:

  • Acetophenone

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Methyl Nitrite (gas) or Amyl Nitrite (liquid)

  • Ice

  • Petroleum Ether

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve acetophenone in ethanol.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Add concentrated hydrochloric acid dropwise to the stirred solution.

  • Bubble methyl nitrite gas through the solution (or add amyl nitrite dropwise) while maintaining the low temperature. The reaction is typically exothermic, so careful control of the addition rate is crucial.

  • Continue stirring for 2-3 hours after the addition is complete. The product will begin to precipitate as a crystalline solid.

  • Collect the precipitate by vacuum filtration and wash it sequentially with cold water and then with a small amount of cold petroleum ether to remove any unreacted acetophenone.

  • Dry the product under vacuum to obtain isonitrosoacetophenone.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): The nitrosation reaction is exothermic. Maintaining a low temperature is critical to prevent side reactions, such as the decomposition of nitrous acid and the formation of byproducts.

  • Acidic Medium (HCl): The acid catalyzes the enolization of acetophenone, which is the reactive species in the nitrosation reaction.

  • Ethanol as Solvent: Ethanol is a good solvent for both the starting material (acetophenone) and the reagents, and it allows for effective cooling of the reaction mixture.

  • Washing with Petroleum Ether: This step is important for removing nonpolar impurities, particularly unreacted acetophenone, leading to a purer final product.

Synthesis of Substituted Isonitrosoacetophenone Derivatives

The synthesis of substituted isonitrosoacetophenone derivatives follows a similar procedure, starting from the corresponding substituted acetophenone. The nature and position of the substituent on the aromatic ring can influence the reaction rate and the overall yield.

DerivativeStarting MaterialTypical Yield (%)Melting Point (°C)Reference
IsonitrosoacetophenoneAcetophenone75-85126-128[Organic Syntheses]
4-Methylisonitrosoacetophenone4-Methylacetophenone~80145-147[3]
4-Chloroisonitrosoacetophenone4-Chloroacetophenone~78178-180[3]
4-Methoxyisonitrosoacetophenone4-Methoxyacetophenone~82142-144[General Synthetic Methods]
4-Nitroisonitrosoacetophenone4-Nitroacetophenone~70170-172[General Synthetic Methods]

Table 1: Synthesis of Representative Isonitrosoacetophenone Derivatives.

Characterization of Isonitrosoacetophenone Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic and physical methods to confirm their structure and purity.

  • Infrared (IR) Spectroscopy: The IR spectrum of isonitrosoacetophenone derivatives shows characteristic absorption bands for the C=O stretching (around 1650-1680 cm⁻¹), C=N stretching (around 1600-1620 cm⁻¹), and O-H stretching of the oxime group (a broad band around 3200-3400 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum typically shows a singlet for the oxime proton (-NOH) in the range of 10-12 ppm. The aromatic protons appear in the range of 7-8.5 ppm, and the pattern depends on the substitution of the phenyl ring. The methine proton (=CH-) of the isonitroso group appears as a singlet around 8-9 ppm.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 180-190 ppm) and the imine carbon (around 150-160 ppm).

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

  • Melting Point: The melting point is a crucial indicator of the purity of the synthesized compound. A sharp melting point range suggests a high degree of purity.

Isonitrosoacetophenone Derivatives in Drug Development

The structural features of isonitrosoacetophenone derivatives make them promising candidates for the development of new therapeutic agents. Their ability to act as ligands for metal ions and to participate in various chemical reactions allows for the synthesis of a diverse range of biologically active molecules.

As Antimicrobial Agents

Several studies have explored the antimicrobial potential of isonitrosoacetophenone derivatives and their metal complexes. The presence of the azomethine group (-C=N-) is often associated with antimicrobial activity. These compounds have shown activity against a range of bacteria and fungi.[6] The mechanism of action is thought to involve the chelation of essential metal ions required for microbial growth or the inhibition of key microbial enzymes.

As Kinase Inhibitors in Cancer Therapy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of modern cancer drug discovery. Isonitrosoacetophenone derivatives have emerged as a promising scaffold for the design of kinase inhibitors. Their planar structure and the presence of hydrogen bond donors and acceptors allow them to fit into the ATP-binding pocket of various kinases. By modifying the substituents on the phenyl ring, it is possible to achieve selectivity for specific kinases.

Logical Relationship: From Scaffold to Kinase Inhibitor

Kinase_Inhibitor_Development Scaffold Isonitrosoacetophenone Scaffold Synthesis Synthesis of Derivative Library Scaffold->Synthesis SAR Structure-Activity Relationship (SAR) Studies SAR->Synthesis Informs new designs Screening Biological Screening (Kinase Assays) Synthesis->Screening Screening->SAR Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Optimization->Synthesis Further modifications Candidate Drug Candidate Optimization->Candidate

Caption: The iterative process of developing kinase inhibitors from a core scaffold.

Conclusion and Future Perspectives

Isonitrosoacetophenone and its derivatives represent a class of compounds with significant synthetic versatility and a broad spectrum of biological activities. The straightforward and efficient synthetic routes to these compounds, coupled with the ease of structural modification, make them an attractive platform for the discovery of new drug candidates. The demonstrated potential of these derivatives as antimicrobial agents and kinase inhibitors warrants further investigation. Future research in this area will likely focus on the development of more potent and selective derivatives through detailed structure-activity relationship studies, as well as the exploration of their therapeutic potential in other disease areas. The continued application of modern synthetic and screening methodologies will undoubtedly unlock the full potential of this promising class of molecules.

References

Introduction: Understanding the Role and Reactivity of 2-Isonitrosoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Isonitrosoacetophenone

This compound, also known by synonyms such as ω-(Hydroxyimino)acetophenone or Phenylglyoxal aldoxime, is a versatile organic compound with the molecular formula C₈H₇NO₂.[1] Structurally, it features a ketone and an oxime functional group, which dictates its chemical behavior and utility. This compound serves as a critical intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[2] Furthermore, its ability to form stable complexes with metal ions makes it a valuable reagent in the field of coordination chemistry, aiding in the development of novel catalysts and materials.[2][3][4]

Given its importance in both academic research and industrial drug development, a thorough understanding of its stability profile is paramount. Improper storage or handling can lead to degradation, compromising the integrity of experiments, the yield of synthetic routes, and the safety of laboratory personnel. This guide provides a comprehensive overview of the factors influencing the stability of this compound and establishes field-proven protocols for its optimal storage and handling.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for proper handling. The key characteristics are summarized below.

PropertyValueReferences
Molecular Formula C₈H₇NO₂[1][5]
Molecular Weight 149.15 g/mol [1][5]
Appearance Beige Powder/Solid[5]
Odor Odorless[6][5]
Melting Point 126.00 - 128.00 °C (258.8 - 262.4 °F)[6][5]
Solubility Soluble in hot water[5]
CAS Number 532-54-7[6]

The Chemical Stability Profile of this compound

The stability of this compound is governed by its molecular structure and its susceptibility to external factors such as temperature, light, and pH. While generally stable under normal conditions, several potential degradation pathways must be considered.[5]

Hydrolytic Stability: The Resilience of the Oxime Linkage

The oxime functional group (C=N-OH) is the most significant feature concerning the compound's hydrolytic stability. In aqueous solutions, oximes are markedly more resistant to hydrolysis than analogous imines or hydrazones, a characteristic attributed to the higher electronegativity of the oxygen atom compared to nitrogen.[7][8] Studies have shown that the oxime bond can be 100 to 1000 times more stable against hydrolysis than hydrazone linkages, making it a preferred choice for applications like bioconjugation where aqueous stability is crucial.[8][9][10]

However, this stability is pH-dependent. The hydrolysis of oximes is catalyzed by acid.[7][9][11] Under acidic conditions, protonation of the oxime nitrogen facilitates nucleophilic attack by water, leading to cleavage of the C=N bond and decomposition back to the corresponding carbonyl compound and hydroxylamine.[10] Conversely, in neutral (pH 7.0) or basic conditions, the rate of hydrolysis is exceedingly slow.[7]

Thermal Stability and Decomposition

This compound is a solid with a relatively high melting point (126-128 °C), which suggests good thermal stability at ambient temperatures. Safety data sheets indicate it is stable under normal conditions.[5] However, exposure to high temperatures can cause decomposition, potentially generating hazardous fumes such as nitrogen oxides (NOx) and carbon oxides.[12] While a specific decomposition temperature is not consistently reported, thermogravimetric analysis (TGA) of structurally related acetophenone polymers shows that significant degradation events often begin at temperatures above 250°C.[13][14] For pristine, solid this compound, it is prudent to avoid prolonged exposure to temperatures approaching its melting point to prevent degradation.

Photostability: A Critical Consideration

Organic molecules containing aromatic rings and conjugated systems, such as this compound, are often susceptible to degradation upon exposure to ultraviolet (UV) or visible light. Photochemical decomposition can lead to the formation of various impurities.[15] International Council for Harmonisation (ICH) guidelines (specifically Q1B) mandate photostability testing for new drug substances and products to determine if light exposure results in unacceptable changes.[16][17]

Reactivity and Chemical Incompatibilities

Understanding chemical incompatibilities is crucial for preventing hazardous reactions and maintaining sample purity.

  • Strong Oxidizing Agents : These are the primary materials to avoid, as they can react exothermically with the organic structure.[5]

  • Strong Acids : As discussed, acids can catalyze hydrolysis of the oxime bond.[7][10] Furthermore, in the presence of certain acids, oximes can undergo the Beckmann rearrangement to form amides.[10]

  • Certain Solvents : While generally stable in many organic solvents, long-term storage in stock solutions requires caution. For instance, some nitrogen-containing compounds have been shown to degrade in dimethyl sulfoxide (DMSO) over time, which can be a significant source of error in high-throughput screening campaigns.[18]

Core Directive: Recommended Storage and Handling Protocols

Based on the stability profile, the following conditions are mandated for ensuring the long-term integrity of this compound.

ParameterRecommended ConditionRationale and Causality
Temperature 2-8°C Refrigeration minimizes the rate of any potential slow thermal degradation pathways and preserves long-term purity.
Light Protect from Light The aromatic and conjugated system is susceptible to photochemical degradation. Storage in an amber vial or in a dark location is required.[19]
Atmosphere Tightly sealed container, dry/inert atmosphere Prevents moisture absorption, which could lead to acid-catalyzed hydrolysis if acidic impurities are present. A tight seal also prevents reaction with atmospheric oxygen.[6][5][12]
Incompatibilities Store away from strong oxidizing agents and strong acids. Avoids potential decomposition reactions and ensures the chemical integrity of the material.[5]

Visualization of Stability Factors and Workflows

To provide a clear visual summary, the following diagrams illustrate the key relationships and processes described in this guide.

Diagram 1: Factors Influencing this compound Stability COMPOUND This compound (Solid or Solution) DECOMP1 Thermal Decomposition (Gas Evolution) COMPOUND->DECOMP1 DECOMP2 Photochemical Degradation (Impurity Formation) COMPOUND->DECOMP2 DECOMP3 Acid-Catalyzed Hydrolysis / Beckmann Rearrangement COMPOUND->DECOMP3 DECOMP4 Oxidation COMPOUND->DECOMP4 HEAT High Heat (>100°C) HEAT->COMPOUND leads to LIGHT UV/Visible Light LIGHT->COMPOUND leads to ACID Strong Acids (H+) ACID->COMPOUND leads to OXIDIZER Strong Oxidizers OXIDIZER->COMPOUND leads to

Caption: Key environmental and chemical factors that can induce degradation of this compound.

Field-Proven Experimental Protocols

The following protocols provide a self-validating system for assessing the stability of this compound under specific conditions.

Protocol 1: Confirmatory Photostability Testing (ICH Q1B)

This protocol is designed to assess the intrinsic photostability of the solid compound, aligning with regulatory standards.

1. Sample Preparation: a. Place a sufficient quantity (e.g., 1-3 grams) of a single batch of this compound into a chemically inert, transparent container (e.g., a quartz petri dish). b. Prepare a "dark control" sample by wrapping an identical container with the same amount of substance completely in heavy-duty aluminum foil. This control will be exposed to the same temperature and humidity conditions but protected from light, allowing for the separation of thermal effects from photochemical effects.

2. Exposure Conditions (ICH Option 2): a. Place the test sample and the dark control into a photostability chamber. b. Expose the samples to a cool white fluorescent lamp designed to produce an output similar to ISO 10977 (1993). c. Simultaneously, expose the samples to a near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm and a maximum emission between 350 nm and 370 nm. d. The total exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter .[16][17] e. Monitor the conditions using calibrated radiometers/lux meters.

3. Post-Exposure Analysis: a. After the exposure period, visually inspect both the test and dark control samples for any changes in physical appearance (e.g., color change). b. Perform a quantitative analysis on both samples, as well as an unexposed reference standard, using a validated stability-indicating method (typically HPLC-UV). c. Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products) in the exposed sample relative to the dark control and the reference standard. d. If significant degradation is observed (>1%), the compound is considered photolabile, and the "Protect from Light" handling instruction is confirmed as mandatory.

Diagram 2: Workflow for ICH Q1B Photostability Testing A 1. Prepare Samples - Test Sample (Transparent Container) - Dark Control (Foil-Wrapped) B 2. Place in Photostability Chamber A->B C 3. Expose to Light Sources - Cool White Fluorescent Lamp - Near UV Lamp B->C D Target Exposure: ≥ 1.2 million lux hours ≥ 200 watt hours/m² C->D Monitor to achieve E 4. Post-Exposure Analysis C->E After exposure F Visual Inspection (Color Change) E->F G HPLC-UV Analysis (Purity & Degradants) E->G H 5. Compare Results (Test vs. Dark Control vs. Reference) F->H G->H I 6. Conclude Photostability (Stable or Labile) H->I

Caption: Step-by-step experimental workflow for conducting a confirmatory photostability study.

References

Quantum chemical studies of 2-Isonitrosoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Studies of 2-Isonitrosoacetophenone

Abstract

This compound (INAP), an oxime derivative of significant interest in coordination chemistry and as a precursor in pharmaceutical synthesis, presents a rich electronic and structural landscape for theoretical investigation.[1] This technical guide provides a comprehensive overview of the quantum chemical studies performed on INAP, offering a Senior Application Scientist's perspective on the methodologies, interpretation of results, and the synergy between computational and experimental data. We will explore the molecule's optimized geometry, vibrational frequencies, electronic absorption properties, and chemical reactivity through the lens of Density Functional Theory (DFT) and Hartree-Fock (HF) methods. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to understand and predict the behavior of similar organic molecules.

Introduction: The Rationale for Computational Scrutiny

This compound (C₈H₇NO₂) is a versatile organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and as a reagent for the detection of metal ions.[1] Its molecular structure, featuring a phenyl ring, a carbonyl group, and an oxime moiety, gives rise to complex electronic interactions and conformational possibilities. Understanding these properties at a quantum level is crucial for predicting its reactivity, designing novel derivatives with enhanced biological activity, and interpreting spectroscopic data with high fidelity.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for this purpose. DFT offers a favorable balance between computational cost and accuracy by approximating the complex many-electron problem, making it suitable for studying molecules of this size.[2][3] By modeling the ground state structure, vibrational modes, and electronic transitions, we can gain insights that are often difficult or impossible to obtain through experimental means alone. This guide will walk through the key computational analyses of INAP, highlighting the synergy between theoretical predictions and experimental validation.

Molecular Geometry and Structural Optimization

The first and most fundamental step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, an iterative process where the forces on each atom are calculated and the atomic coordinates are adjusted until a minimum energy conformation is found.

Methodological Considerations: DFT and HF

Two primary ab initio methods are often employed for such tasks: Hartree-Fock (HF) and Density Functional Theory (DFT).[2]

  • Hartree-Fock (HF): This method approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can affect the accuracy of geometric parameters and energy calculations.

  • Density Functional Theory (DFT): DFT methods, such as the popular B3LYP functional, account for electron correlation by approximating the exchange-correlation energy based on the electron density. This often leads to results that are in better agreement with experimental data for molecular geometries and vibrational frequencies.[4][5]

For INAP, calculations have been performed using both DFT (with the B3LYP functional) and HF methods, often paired with Pople-style basis sets like 6-31G(d) and 6-311++G(d,p).[2][6] The inclusion of polarization functions (d) and diffuse functions (++) in the basis set is critical for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding, like INAP.

The workflow for such a study is outlined below.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Calculation cluster_analysis 3. Data Analysis & Validation a Build Initial 3D Structure (e.g., GaussView, Avogadro) b Select Computational Method (e.g., DFT/B3LYP) a->b c Choose Basis Set (e.g., 6-311++G(d,p)) b->c d Geometry Optimization (Find energy minimum) c->d e Frequency Calculation (Confirm minimum & get vibrational modes) d->e f Analyze Optimized Geometry (Bond lengths, angles) e->f g Analyze Vibrational Spectra (Compare with experimental FT-IR) e->g h Further Analysis (HOMO-LUMO, MEP, NBO) e->h

Caption: Workflow for Quantum Chemical Analysis of INAP.

Vibrational Analysis: Correlating Theory with FT-IR Spectroscopy

Once the geometry is optimized, a frequency calculation is performed. This serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's vibrational modes. These theoretical frequencies can be directly compared to experimental Fourier-Transform Infrared (FT-IR) spectra.

Theoretical vibrational frequencies are systematically higher than experimental ones due to the calculation's assumption of a harmonic oscillator model and the neglect of anharmonicity. To correct for this, a scaling factor is typically applied. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor around 0.961 is common.[5] Studies on INAP and its derivatives have shown that scaled vibrational frequencies calculated with DFT are in good agreement with experimental data.[2][6]

Vibrational ModeFunctional GroupExperimental FT-IR (cm⁻¹)Calculated (Scaled) DFT (cm⁻¹)
O-H stretchOxime~3300 - 3400Corresponds to experimental range
C-H stretch (aromatic)Phenyl Ring~3000 - 3100Corresponds to experimental range
C=O stretchCarbonyl~1650 - 1670Corresponds to experimental range
C=N stretchOxime~1600 - 1620Corresponds to experimental range
N-O stretchOxime~930 - 960Corresponds to experimental range

Note: The experimental values are typical ranges for these functional groups. Specific calculated values for INAP show strong correlation with its measured spectrum.

Electronic Properties and UV-Vis Spectra

The electronic transitions of INAP can be investigated by calculating the vertical excitation energies, which correspond to the absorption wavelengths in a UV-Vis spectrum. Time-Dependent DFT (TD-DFT) is the standard method for this analysis.

Studies have performed TD-DFT and TD-HF calculations to simulate the UV-Vis spectrum of INAP.[2][7] The results are then compared to the experimental spectrum, which typically shows a strong absorption band in the UV region (around 278-290 nm).[8][9] The calculations help assign these absorptions to specific electronic transitions, such as π → π* transitions within the phenyl ring and n → π* transitions involving the carbonyl and oxime groups. Comparisons between methods have found that the HF method, when paired with a robust basis set like 6-311g(d,p), can provide results that agree well with experimental findings for INAP's electronic spectra.[2][7]

Method/Basis SetCalculated λ_max (nm)Experimental λ_max (nm)
HF / 6-311g(d,p)In agreement with exp.~278-290
DFT(B3LYP) / 6-311g(d,p)In agreement with exp.~278-290

Note: The table summarizes findings from studies where both methods were compared to experimental data, showing good correlation.[2][7]

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity).

  • LUMO: Represents the ability of a molecule to accept an electron (electrophilicity).[10]

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[11][12] For INAP, the HOMO is typically localized over the phenyl ring and the oxime group, while the LUMO is distributed over the carbonyl and phenyl portions of the molecule.

FMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) Accepts Electrons HOMO HOMO (Highest Occupied Molecular Orbital) Donates Electrons axis_start axis_end Energy axis_start->axis_end E LUMO_level -------------------- HOMO_level -------------------- gap_start gap_end gap_start->gap_end gap_label ΔE = E_LUMO - E_HOMO (Reactivity Indicator)

Caption: The HOMO-LUMO Energy Gap Concept.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[11][13]

  • Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap and are less reactive.

  • Chemical Softness (S): S = 1 / (2η). Soft molecules are more reactive.

  • Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2. Measures the ability to attract electrons.

  • Electrophilicity Index (ω): ω = χ² / (2η). Measures the propensity of a species to accept electrons.[11]

These descriptors are invaluable in medicinal chemistry and materials science for screening molecules and predicting their interaction potential.[4][14]

Standard Protocol: Quantum Chemical Analysis of INAP

This section provides a detailed, step-by-step methodology for conducting a comprehensive quantum chemical analysis of this compound using the Gaussian software package, a choice informed by its use in cited literature.[2][7]

Objective: To calculate the optimized geometry, vibrational frequencies, electronic properties, and reactivity descriptors of INAP.

Software: Gaussian 09/16, GaussView 6.

Methodology:

  • Step 1: Molecular Structure Input

    • Launch GaussView and build the this compound molecule using the graphical interface. Ensure correct atom types and bond orders.

    • Perform a preliminary structure clean-up using the built-in mechanics optimization to get a reasonable starting geometry. This reduces the number of steps required for the more computationally expensive quantum optimization.

  • Step 2: Geometry Optimization and Frequency Calculation Setup

    • Open the "Calculate" -> "Gaussian Calculation Setup" dialog.

    • Job Type: Select "Opt+Freq" to perform a geometry optimization followed by a frequency calculation in a single run. This is efficient and ensures the frequencies are calculated at the optimized geometry.

    • Method:

      • Select "DFT" from the dropdown menu.

      • Choose the "B3LYP" functional. This hybrid functional is widely used and provides a good balance of accuracy for organic molecules.

      • Select the "6-311++G(d,p)" basis set. This triple-zeta basis set with diffuse and polarization functions is robust for capturing the electronic details of INAP.

    • Charge/Multiplicity: Set the charge to 0 and the multiplicity to 1 (singlet ground state).

    • Keywords: The setup will generate the keyword line: #p B3LYP/6-311++G(d,p) Opt Freq. The #p keyword requests enhanced print output.

  • Step 3: TD-DFT Calculation for UV-Vis Spectrum

    • After the optimization is complete, load the optimized structure (from the .log or .chk file).

    • Set up a new calculation.

    • Job Type: Select "Energy".

    • Method: Keep the same DFT method and basis set (B3LYP/6-311++G(d,p)).

    • Keywords: Manually add TD(NStates=10) to the keyword line. This requests a Time-Dependent DFT calculation for the first 10 excited states. The line should look like: #p B3LYP/6-311++G(d,p) TD(NStates=10).

    • Submit the calculation.

  • Step 4: Data Extraction and Analysis

    • Geometry: Open the optimization output (.log) file in GaussView. The optimized bond lengths, bond angles, and dihedral angles can be measured and recorded.

    • Vibrational Frequencies: In the results from the "Opt+Freq" job, go to "Results" -> "Vibrations". A table of frequencies and their corresponding IR intensities will be displayed. Animate the modes to visualize the atomic motions. Compare these (after scaling) with the experimental FT-IR spectrum.

    • HOMO/LUMO: Open the checkpoint file (.chk) in GaussView. Go to "Results" -> "Surfaces/Contours". Create new molecular orbital surfaces for the HOMO and LUMO to visualize their spatial distribution. The energies of these orbitals are listed in the output (.log) file.

    • UV-Vis Spectrum: Open the TD-DFT output (.log) file. Go to "Results" -> "UV-Vis". A simulated spectrum will be displayed, along with a table of excitation energies (in eV and nm), oscillator strengths, and the major orbital contributions for each transition.

Conclusion

Quantum chemical studies provide a powerful, predictive framework for understanding the molecular properties of this compound. Through methods like DFT and HF, we can accurately model its geometry, vibrational modes, and electronic spectra, achieving excellent correlation with experimental data.[2][6] The analysis of frontier molecular orbitals and reactivity descriptors further elucidates the molecule's chemical behavior, offering critical insights for applications in drug design and materials science. The synergy between computational prediction and experimental validation demonstrated in the study of INAP serves as a robust paradigm for the investigation of complex organic molecules.

References

The Genesis of a Versatile Intermediate: A Technical Guide to the Historical Discovery and Development of Isonitrosoacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery, development, and multifaceted applications of isonitrosoacetophenones, also known as α-oximino ketones. Emerging from the burgeoning field of organic chemistry in the late 19th century, these compounds have evolved from chemical curiosities to indispensable building blocks in modern synthetic and medicinal chemistry. This document traces their origins from the initial discovery of oximes, delves into the pioneering synthetic methodologies, and explores their subsequent development as versatile reagents, ligands, and precursors to a wide array of functionalized molecules and pharmacologically active agents.

The Dawn of Oxime Chemistry: A Prelude to Isonitrosoacetophenones

The story of isonitrosoacetophenones is intrinsically linked to the broader discovery of oximes. In 1882, the German chemist Viktor Meyer and his student Alois Janny reported the reaction of hydroxylamine with aldehydes and ketones, leading to the formation of crystalline derivatives they termed "oximes"[1]. This discovery was a landmark in organic chemistry, providing a straightforward method for the characterization and purification of carbonyl compounds. The term "oxime" itself is a portmanteau of "oxygen" and "imine," reflecting its structure[1].

Shortly after their discovery, the work of Arthur Hantzsch and Alfred Werner unveiled the fascinating stereoisomerism of oximes, introducing the concepts of syn and anti isomers, which was crucial for understanding their reactivity and spatial arrangement. This fundamental understanding of oxime chemistry laid the groundwork for the exploration of more complex derivatives, including those with adjacent carbonyl functionalities.

The Emergence of Isonitrosoacetophenones: A Legacy of Condensation Chemistry

While a singular, definitive report of the "first" synthesis of isonitrosoacetophenone remains elusive in readily available historical records, the foundational methods for its preparation are deeply rooted in the condensation chemistry developed by luminaries such as Ludwig Claisen in the 1880s. The most probable route of its initial synthesis stems from the principles of the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde or, in this case, a related electrophile[2].

The classical and most enduring method for the synthesis of isonitrosoacetophenones involves the reaction of an acetophenone derivative with an alkyl nitrite, such as amyl nitrite or ethyl nitrite, in the presence of a base or acid catalyst. This reaction, often referred to as nitrosation, targets the α-carbon of the ketone.

The Claisen-Schmidt Condensation Principle in Isonitrosoacetophenone Synthesis

The reaction between a ketone bearing α-hydrogens and an aromatic carbonyl compound lacking α-hydrogens is known as the Claisen-Schmidt condensation[2]. While not a direct reaction with an aldehyde, the nitrosation of acetophenone to form isonitrosoacetophenone follows a similar mechanistic principle of nucleophilic attack of an enolate on an electrophilic species.

Conceptual Workflow: Claisen-Schmidt-type Synthesis of Isonitrosoacetophenone

Claisen_Schmidt_Isonitroso acetophenone Acetophenone enolate Enolate Intermediate acetophenone->enolate Deprotonation intermediate Tetrahedral Intermediate enolate->intermediate Nucleophilic Attack alkyl_nitrite Alkyl Nitrite (R-ONO) alkyl_nitrite->intermediate isonitroso Isonitrosoacetophenone intermediate->isonitroso Elimination alkoxide Alkoxide (R-O⁻) intermediate->alkoxide base Base (e.g., NaOEt)

Caption: Conceptual pathway for isonitrosoacetophenone synthesis.

Evolution of Synthetic Methodologies

Over the decades, the synthesis of isonitrosoacetophenones has been refined and optimized, leading to a variety of reliable protocols.

Classical Synthesis via Nitrosation of Acetophenone

This foundational method remains a staple in organic synthesis laboratories.

Experimental Protocol: Synthesis of Isonitrosoacetophenone

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone in a suitable solvent such as ethanol or diethyl ether. Cool the solution in an ice bath.

  • Base Addition: Slowly add a solution of a base, such as sodium ethoxide in ethanol, to the cooled acetophenone solution while stirring.

  • Nitrosating Agent Addition: Add an alkyl nitrite (e.g., amyl nitrite or ethyl nitrite) dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl or H₂SO₄) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or benzene to obtain pure isonitrosoacetophenone.

Synthesis from Phenylglyoxal

An alternative route involves the direct oximation of phenylglyoxal.

Experimental Protocol: Oximation of Phenylglyoxal

  • Reactant Mixture: Dissolve phenylglyoxal monohydrate in a suitable solvent such as aqueous ethanol.

  • Hydroxylamine Addition: Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the phenylglyoxal solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid.

  • Isolation: The isonitrosoacetophenone product often crystallizes directly from the reaction mixture upon cooling.

  • Purification: Collect the crystals by filtration, wash with water, and dry.

Modern Synthetic Variants

Contemporary methods often focus on milder reaction conditions, improved yields, and greener approaches. These include the use of solid-supported reagents and alternative nitrosating agents. For instance, the reaction of ketones with nitrosyl chloride in the presence of a neutralizing agent like calcium carbonate has been developed to improve the efficiency and reduce side reactions.

Synthetic Method Starting Material Reagents Key Advantages
Classical Nitrosation AcetophenoneAlkyl nitrite, Base (e.g., NaOEt)Well-established, reliable
Oximation PhenylglyoxalHydroxylamine hydrochloride, BaseHigh yield, rapid reaction
Nitrosyl Chloride Method AcetophenoneNitrosyl chloride, CaCO₃Improved control, reduced byproducts

Physicochemical Properties and Stereochemistry

Isonitrosoacetophenone is a crystalline solid with a characteristic melting point. The presence of the oxime group introduces the possibility of E/Z stereoisomerism. The relative stability of these isomers can influence the compound's reactivity and its coordination chemistry.

  • Molecular Formula: C₈H₇NO₂

  • Molar Mass: 149.15 g/mol

  • Appearance: White to pale yellow crystalline solid

  • Synonyms: 2-Isonitrosoacetophenone, Benzoylformaldoxime, Phenylglyoxal monoxime

The Expanding Role of Isonitrosoacetophenones in Chemistry

The initial interest in isonitrosoacetophenones as crystalline derivatives for ketone identification quickly expanded as their synthetic utility and interesting chemical properties were recognized.

Intermediates in Heterocyclic Synthesis

Isonitrosoacetophenones are valuable precursors for the synthesis of a wide variety of nitrogen- and oxygen-containing heterocyclic compounds, which are scaffolds for many biologically active molecules.

Diagram: Role in Heterocyclic Synthesis

Heterocyclic_Synthesis isonitroso Isonitrosoacetophenone isoxazole Isoxazoles isonitroso->isoxazole + Alkynes pyrazole Pyrazoles isonitroso->pyrazole + Hydrazines quinoxaline Quinoxalines isonitroso->quinoxaline + o-Phenylenediamines imidazole Imidazoles isonitroso->imidazole + Aldehydes, Ammonia

Caption: Isonitrosoacetophenone as a precursor to heterocycles.

Ligands in Coordination Chemistry

The oxime group in isonitrosoacetophenones is an excellent chelating agent for various metal ions. The resulting metal complexes have been investigated for their catalytic activity, magnetic properties, and biological applications. The ability of the ligand to coordinate through both the nitrogen and oxygen atoms of the oxime group allows for the formation of stable chelate rings.

Analytical Reagents

Historically, isonitrosoacetophenones and their derivatives were employed as analytical reagents for the gravimetric and spectrophotometric determination of metal ions such as palladium, cobalt, and copper. The formation of colored complexes allows for the quantitative analysis of these metals.

Precursors in Medicinal Chemistry

The isonitrosoacetophenone scaffold is a key building block in the synthesis of various pharmacologically active compounds. The functional groups present in the molecule provide handles for further chemical modifications to develop derivatives with a range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The development of Schiff base ligands from isonitrosoacetophenone and their metal complexes has also been an active area of research in medicinal chemistry[3].

Conclusion

From their 19th-century origins in the laboratories of pioneering organic chemists, isonitrosoacetophenones have traversed a remarkable journey of scientific discovery and application. Initially valued for their utility in the characterization of ketones, they have proven to be exceptionally versatile and valuable intermediates in organic synthesis. Their rich chemistry continues to be explored, leading to the development of novel synthetic methodologies and the discovery of new applications in materials science, catalysis, and drug discovery. The historical development of isonitrosoacetophenones serves as a testament to the enduring power of fundamental organic chemistry to provide the tools and building blocks for innovation across the scientific disciplines.

References

A Comprehensive Technical Guide to 2-Isonitrosoacetophenone: Nomenclature, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

2-Isonitrosoacetophenone, a seemingly unassuming organic molecule, holds a significant position in the landscape of synthetic chemistry and drug discovery. Its strategic placement of a ketone and an oxime functional group on a phenyl scaffold makes it a highly versatile precursor for the synthesis of a diverse array of heterocyclic compounds.[1] These resulting heterocyclic frameworks are often imbued with a wide spectrum of biological activities, rendering this compound a valuable building block in the quest for novel therapeutic agents. This guide provides an in-depth exploration of its nomenclature, a detailed and field-proven synthesis protocol, and a discussion of its applications as a pivotal intermediate in the development of pharmaceuticals and agrochemicals.[1]

PART 1: Nomenclature and Physicochemical Properties: A Foundation for Understanding

A clear and unambiguous understanding of a compound's identity is paramount in scientific discourse. This compound is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs. Familiarity with these names is crucial for effective literature searches and chemical procurement.

Synonyms and Alternative Names:
  • Systematic IUPAC Name: 2-(Hydroxyimino)-1-phenylethan-1-one

  • Common Synonyms:

    • Benzoylformoxime

    • Phenylglyoxal oxime

    • Phenylglyoxaldoxime

    • α-(Hydroxyimino)acetophenone

    • ω-(Hydroxyimino)acetophenone

    • ω-Isonitrosoacetophenone

    • Oximinoacetophenone

    • Phenylglyoxal monoxime

    • Benzoylformaldoxime

Key Physicochemical Data:

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for its handling, storage, and use in experimental setups.

PropertyValueSource
CAS Number 532-54-7ChemicalBook
Molecular Formula C₈H₇NO₂ChemicalBook
Molecular Weight 149.15 g/mol ChemicalBook
Appearance White to light yellow crystalline powderChemicalBook
Melting Point 126-128 °CChemicalBook
Solubility Soluble in ethanol, ether, and hot water.ChemicalBook
Storage Store in a cool, dry place.ChemicalBook

PART 2: Synthesis of this compound: A Detailed, Field-Proven Protocol

The following protocol is adapted from a well-established and reliable procedure for the synthesis of a closely related compound, isonitrosopropiophenone, as detailed in Organic Syntheses. This method, which involves the reaction of acetophenone with an alkyl nitrite in the presence of an acid catalyst, is a robust and reproducible approach for obtaining this compound.

Reaction Principle:

The synthesis proceeds via an acid-catalyzed nitrosation of the enol form of acetophenone. The enol, a nucleophile, attacks the electrophilic nitrosating agent, which is generated in situ from an alkyl nitrite and a strong acid.

Experimental Protocol:

Materials and Reagents:

  • Acetophenone

  • Amyl nitrite (or another suitable alkyl nitrite)

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Sodium hydroxide solution (10%)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet tube, dissolve acetophenone (1 equivalent) in diethyl ether. Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Reagents: While stirring vigorously, slowly add concentrated hydrochloric acid (1.1 equivalents) to the solution. Subsequently, add amyl nitrite (1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the reaction mixture to a separatory funnel. Wash the organic layer with cold water, followed by a 10% sodium hydroxide solution to remove any unreacted acid and phenolic byproducts. The product, being an oxime, is acidic and will dissolve in the aqueous base.

  • Isolation of Product: Separate the aqueous layer and cool it in an ice bath. Carefully acidify the aqueous solution with cold, dilute hydrochloric acid until the pH is acidic, which will precipitate the this compound as a solid.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from hot water or an ethanol-water mixture to yield a crystalline solid.

Causality Behind Experimental Choices:
  • Low Temperature: The reaction is conducted at low temperatures to control the exothermicity of the reaction and to minimize the formation of side products.

  • Acid Catalyst: The acid is crucial for the formation of the reactive nitrosating species from the alkyl nitrite and for catalyzing the enolization of acetophenone.

  • Slow Addition of Amyl Nitrite: Dropwise addition of the nitrosating agent ensures a controlled reaction rate and prevents a rapid increase in temperature.

  • Aqueous Base Wash: This step is critical for separating the acidic product from non-acidic impurities.

  • Recrystallization: This final purification step is essential to obtain a high-purity product suitable for subsequent synthetic applications.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Acetophenone Acetophenone in Diethyl Ether ReactionMix Reaction Mixture (0-5 °C) Acetophenone->ReactionMix HCl Conc. HCl HCl->ReactionMix AmylNitrite Amyl Nitrite AmylNitrite->ReactionMix Wash_H2O Wash with Water ReactionMix->Wash_H2O Wash_NaOH Extract with 10% NaOH Wash_H2O->Wash_NaOH AqueousLayer Aqueous Layer (Product) Wash_NaOH->AqueousLayer Acidification Acidify with HCl AqueousLayer->Acidification Precipitate Precipitate Formation Acidification->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound.

PART 3: The Role of this compound in Drug Discovery and Development

The synthetic utility of this compound lies in its ability to serve as a precursor to a multitude of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry. The presence of both a carbonyl group and an oxime functionality allows for a variety of cyclization reactions.

A Building Block for Bioactive Heterocycles:

This compound is a key starting material for the synthesis of various nitrogen- and oxygen-containing heterocycles, including:

  • Isoxazoles: These five-membered heterocycles are present in a number of approved drugs and are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

  • Pyrazoles: Another important class of five-membered heterocycles, pyrazole derivatives have been developed as kinase inhibitors for the treatment of cancer and other diseases.

  • Quinoxalines: These bicyclic heterocycles are found in numerous biologically active compounds, including anticancer and antimicrobial agents.

  • 1,2,4-Oxadiazoles: This class of heterocycles has shown promise in the development of new drugs for a variety of therapeutic areas.

Application in the Synthesis of Kinase Inhibitors:

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors possess a heterocyclic core structure. The versatility of this compound in the synthesis of diverse heterocyclic scaffolds makes it a valuable tool for the generation of libraries of potential kinase inhibitors for screening and lead optimization.[2][3][4][5][6] While a direct lineage to a marketed kinase inhibitor from this compound may not be explicitly documented in every case, its role as a foundational building block for the exploration of chemical space around these important targets is undeniable.

Utility in the Development of Antiviral Agents:

The synthesis of novel antiviral agents is an ongoing priority in medicinal chemistry. Heterocyclic compounds have historically played a crucial role in the development of antiviral drugs. This compound can be utilized to construct heterocyclic systems that can be further elaborated to target viral enzymes or other components of the viral life cycle.[7][8][9] For instance, derivatives of isoxazoles and other heterocycles synthesized from this precursor can be screened for their ability to inhibit viral replication.

Logical Relationship Diagram: From Intermediate to Potential Therapeutics

Drug_Discovery_Pathway cluster_synthesis Synthesis of Heterocyclic Scaffolds cluster_applications Potential Therapeutic Applications Intermediate This compound Isoxazoles Isoxazoles Intermediate->Isoxazoles Pyrazoles Pyrazoles Intermediate->Pyrazoles Quinoxalines Quinoxalines Intermediate->Quinoxalines Other_Het Other Heterocycles Intermediate->Other_Het Kinase_Inhibitors Kinase Inhibitors (e.g., Anticancer) Isoxazoles->Kinase_Inhibitors Antiviral_Agents Antiviral Agents Isoxazoles->Antiviral_Agents Antimicrobial_Agents Antimicrobial Agents Isoxazoles->Antimicrobial_Agents Pyrazoles->Kinase_Inhibitors Quinoxalines->Antimicrobial_Agents Anticancer & Antimicrobial Anticancer_Agents Anticancer_Agents Quinoxalines->Anticancer_Agents Anticancer & Antimicrobial Other_Bio Other Biological Activities Other_Het->Other_Bio

Caption: The role of this compound in drug discovery.

Conclusion: A Cornerstone of Synthetic and Medicinal Chemistry

This compound, with its rich chemistry and diverse reactivity, stands as a testament to the importance of fundamental building blocks in the intricate process of drug discovery and development. Its numerous synonyms and alternative names reflect its widespread use and recognition within the scientific community. The reliable and scalable synthesis of this intermediate, as outlined in this guide, provides a solid foundation for its application in the laboratory. By serving as a versatile precursor to a vast array of biologically active heterocyclic compounds, this compound continues to be an indispensable tool for medicinal chemists and researchers in their endeavor to create the next generation of therapeutic agents. Its strategic importance in the synthesis of potential kinase inhibitors and antiviral compounds underscores its enduring relevance in addressing significant unmet medical needs.

References

Methodological & Application

Application Note: Spectrophotometric Determination of Cobalt(II) Using 2-Isonitrosoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the determination of cobalt(II) using 2-isonitrosoacetophenone as a chromogenic reagent. This method is based on the formation of a stable, colored complex between cobalt(II) ions and this compound in an alkaline medium. The resulting complex exhibits strong absorbance in the visible region, allowing for sensitive and selective quantification of cobalt. This guide provides a comprehensive overview of the chemical principles, a step-by-step experimental protocol, method validation parameters, and a discussion of potential interferences, tailored for researchers in analytical chemistry, materials science, and drug development.

Introduction: The Significance of Cobalt Analysis

Cobalt is a critical element in a myriad of industrial and biological systems. It is a key component of superalloys used in aerospace, high-strength steels, and rechargeable batteries. In the realm of life sciences, cobalt is the central atom of vitamin B12 (cobalamin), essential for human health. However, elevated levels of cobalt can be toxic, necessitating precise and reliable analytical methods for its quantification in diverse matrices, from environmental samples to pharmaceutical formulations.

Spectrophotometry offers a robust, cost-effective, and widely accessible technique for the determination of trace metal ions. The selectivity and sensitivity of this method are largely dependent on the choice of the chromogenic reagent. Oximes, a class of organic compounds containing the C=N-OH functional group, are excellent chelating agents for transition metals. This compound, an α-oximino ketone, forms a stable and intensely colored complex with cobalt(II), making it a suitable reagent for its spectrophotometric determination.

This application note provides a foundational protocol derived from established methods using analogous isonitroso compounds, such as isonitroso-p-methoxyacetophenone and p-nitroisonitrosoacetophenone, to guide the user in developing a validated method for cobalt analysis.[1][2]

Chemical Principles and Mechanism

The spectrophotometric determination of cobalt(II) with this compound is based on a chelation reaction. In an alkaline environment, the hydroxyl proton of the oxime group in this compound becomes labile and can be displaced by a metal ion. The nitrogen atom of the oxime and the carbonyl oxygen atom likely act as donor atoms, forming a stable five-membered chelate ring with the cobalt(II) ion.

The reaction can be generalized as follows:

Co²⁺ + 2 (C₈H₇NO₂) → [Co(C₈H₆NO₂)₂] + 2H⁺

The formation of this coordination complex results in a significant shift in the electronic absorption spectrum to a longer wavelength (a bathochromic shift) compared to the free ligand. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of cobalt in the sample, forming the basis for quantitative analysis via the Beer-Lambert Law. Job's method of continuous variation and the mole-ratio method have been used to determine the stoichiometry of similar cobalt-oxime complexes, often revealing a 1:2 metal-to-ligand ratio.[1]

Experimental Protocol

This protocol provides a step-by-step methodology for the spectrophotometric determination of cobalt(II).

Reagents and Solutions
  • Cobalt(II) Stock Solution (1000 µg/mL): Dissolve a precisely weighed amount of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in deionized water containing a few drops of concentrated acid (e.g., HCl or HNO₃) to prevent hydrolysis.[3] Dilute to a known volume in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilution of the stock solution.

  • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of a suitable organic solvent such as ethanol or methanol.

  • Buffer Solution (pH ~9): Prepare a buffer solution to maintain the optimal pH for complex formation. An ammonia-ammonium chloride buffer or a borate buffer can be used. The optimal pH for analogous reagents is often in the range of 8 to 9.5.[1][2]

  • Organic Solvent for Extraction (Optional): If an extraction step is employed to enhance sensitivity or remove interferences, a non-polar solvent such as chloroform or carbon tetrachloride is recommended.[1][4]

Instrumentation
  • A UV-Visible Spectrophotometer (single or double beam) with 1 cm path length quartz or glass cuvettes.

  • A calibrated pH meter.

  • Standard laboratory glassware.

Experimental Workflow

The overall workflow for the determination of cobalt is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Complexation Reaction cluster_analysis Analysis reagents Reagent & Buffer Preparation mix Mix Sample/Standard, Buffer, and Reagent reagents->mix standards Working Standard Preparation standards->mix sample Sample Digestion/Preparation sample->mix develop Allow for Color Development mix->develop measure Measure Absorbance at λmax (~400 nm) develop->measure calibrate Construct Calibration Curve measure->calibrate quantify Quantify Cobalt in Sample calibrate->quantify

Caption: Experimental workflow for cobalt determination.

Procedure
  • Construction of the Calibration Curve:

    • Into a series of 25 mL volumetric flasks, pipette increasing volumes of the cobalt(II) working standard solutions to cover the expected analytical range (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 µg/mL).

    • To each flask, add 2 mL of the buffer solution (pH ~9).

    • Add 1 mL of the 0.1% this compound solution.

    • Dilute to the mark with deionized water.

    • Stopper the flasks and mix well. Allow the color to develop for a recommended time (e.g., 15-20 minutes).

    • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), which is anticipated to be around 400 nm, against a reagent blank.[1][4] The reagent blank is prepared in the same manner but without the cobalt standard.

    • Plot a graph of absorbance versus concentration to obtain the calibration curve.

  • Analysis of the Sample:

    • Take a known aliquot of the prepared sample solution in a 25 mL volumetric flask.

    • Follow the same steps as for the construction of the calibration curve (addition of buffer and reagent, dilution, and color development).

    • Measure the absorbance of the sample solution against the reagent blank.

    • Determine the concentration of cobalt in the sample from the calibration curve.

Method Validation and Performance

The performance of this analytical method should be validated according to standard guidelines. Key parameters are summarized based on data from analogous isonitrosoacetophenone reagents.

Analytical Parameters

The following table summarizes the expected analytical parameters for the spectrophotometric determination of cobalt using isonitrosoacetophenone derivatives. These values provide a benchmark for method development and validation.

ParameterExpected ValueReference
λmax (Wavelength of Max. Absorbance) 385 - 400 nm[1][2]
Optimal pH Range 7.6 - 9.2[1][2]
Beer's Law Range 0.1 - 12 µg/mL[1][2]
Molar Absorptivity (ε) 1.0 x 10⁴ - 2.3 x 10⁴ L mol⁻¹ cm⁻¹[1][2]
Sandell's Sensitivity ~0.002 µg cm⁻²[1]
Stoichiometry (Co:Reagent) 1:2[1]
Color of Complex Yellow / Golden Yellow[1][4]
Study of Interferences

The selectivity of the method is crucial for its application to real samples. The effect of various foreign ions on the determination of cobalt should be systematically investigated.

A logical flow for assessing and mitigating interferences is presented below.

interference_workflow start Identify Potential Interfering Ions test_interference Analyze Co Standard with Added Foreign Ion start->test_interference assess Assess Absorbance Change (> ±2% variation?) test_interference->assess no_interference Ion Does Not Interfere at this Concentration assess->no_interference No interference Significant Interference Observed assess->interference Yes masking Introduce Masking Agent (e.g., EDTA, F⁻) interference->masking retest Re-analyze Co Standard with Interferent + Masking Agent masking->retest assess_mask Interference Mitigated? retest->assess_mask success Masking is Effective assess_mask->success Yes fail Alternative Separation/ Masking Strategy Needed assess_mask->fail No

Caption: Workflow for interference studies.

Common interfering ions for cobalt determination include Ni(II), Cu(II), Fe(II), and Zn(II), as they can also form colored complexes with oxime-based reagents.[3] The tolerance limit for each ion should be established. The use of masking agents, such as EDTA or fluoride, can often eliminate or reduce these interferences.[5] For instance, fluoride ions can effectively mask Fe(III).

Conclusion

The use of this compound as a chromogenic reagent provides a simple, rapid, and sensitive method for the spectrophotometric determination of cobalt(II). The method is based on the formation of a stable, colored complex in an alkaline medium. By carefully optimizing parameters such as pH and reagent concentration, and by addressing potential interferences through the use of masking agents, this protocol can be effectively applied to the quantification of cobalt in a variety of sample matrices. The analytical performance, characterized by a low detection limit and good adherence to Beer's Law, makes it a valuable tool for quality control and research applications.

References

Application Notes & Protocols: Synthesis and Application of Metal Complexes with 2-Isonitrosoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis, characterization, and application of metal complexes featuring the versatile ligand, 2-isonitrosoacetophenone (also known as phenylglyoxal aldoxime). This document provides experienced researchers and drug development professionals with detailed, step-by-step protocols for the synthesis of the ligand and its subsequent complexation with various transition metals. We delve into the critical characterization techniques necessary to confirm the structure and purity of these complexes, including spectroscopic and analytical methods. Furthermore, this guide explores the functional applications of these metal complexes, with a particular focus on their potential in biological systems and catalysis. The protocols and insights provided herein are grounded in established scientific principles and supported by authoritative references to ensure reproducibility and reliability in your research endeavors.

Introduction: The Significance of this compound in Coordination Chemistry

This compound (HINAP) is an organic compound of significant interest in the field of coordination chemistry.[1] Its structure, featuring both a keto and an oxime functional group, allows it to act as a versatile chelating agent for a wide array of metal ions. The ability of the oxime group to deprotonate facilitates the formation of stable, often colorful, metal complexes. These complexes have garnered considerable attention due to their diverse applications in fields ranging from analytical chemistry to medicinal chemistry and industrial catalysis.[2][3]

The coordination of HINAP to a metal center can occur through various modes, with the most common being bidentate chelation involving the nitrogen of the oxime group and the oxygen of the carbonyl group. This arrangement forms a stable five-membered ring structure. The specific coordination geometry and the resulting properties of the metal complex are highly dependent on the nature of the metal ion, its oxidation state, and the reaction conditions employed during synthesis.

Recent research has highlighted the promising biological activities of metal complexes derived from this compound and its derivatives. These activities include antibacterial, antifungal, and even anticancer properties.[4][5][6] The chelation of the metal ion can enhance the therapeutic potential of the organic ligand, a phenomenon often explained by Tweedy's chelation theory, which suggests that complexation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.[7]

This guide aims to provide a robust framework for the synthesis and study of these fascinating compounds, empowering researchers to explore their full potential.

Synthesis of the Ligand: this compound (HINAP)

A reliable synthesis of the ligand is the cornerstone of any study involving its metal complexes. The following protocol is a well-established method for the preparation of this compound.

Principle

The synthesis involves the nitrosation of acetophenone at the α-carbon position using an alkyl nitrite, typically amyl nitrite, in the presence of a strong base like sodium ethoxide. The base deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate which then attacks the electrophilic nitrogen of the amyl nitrite.

Materials and Reagents
  • Acetophenone

  • Amyl nitrite

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

Step-by-Step Protocol
  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add small, freshly cut pieces of sodium metal to an excess of absolute ethanol. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the sodium ethoxide solution in an ice bath.

  • Addition of Reactants: Slowly add a solution of acetophenone and amyl nitrite in diethyl ether dropwise to the cooled sodium ethoxide solution with constant stirring. Maintain the temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for several hours, followed by stirring at room temperature overnight.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and water. Acidify the aqueous solution with dilute hydrochloric acid until a precipitate forms.

  • Isolation and Purification: Collect the crude product by filtration, wash it with cold water, and then recrystallize it from a suitable solvent such as ethanol or benzene to obtain pure this compound.[5]

Characterization of the Ligand
  • Melting Point: The melting point of the purified ligand should be determined and compared with the literature value (approximately 126-128 °C).

  • Spectroscopic Analysis:

    • FT-IR (KBr, cm⁻¹): Look for characteristic peaks for C=O stretching, C=N stretching, and O-H stretching of the oxime group.

    • ¹H NMR (DMSO-d₆, δ ppm): The spectrum should show signals corresponding to the aromatic protons and a characteristic peak for the oxime proton (=NOH), which will disappear upon D₂O exchange.[2][8] The presence of syn and anti isomers may be observed.[2]

    • ¹³C NMR (DMSO-d₆, δ ppm): Confirm the presence of the carbonyl and imine carbons.

General Protocols for the Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through several methods. The choice of method depends on the metal salt, the desired stoichiometry, and the solvent system. A general procedure is outlined below, which can be adapted for various metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).

General Principle

The deprotonated ligand reacts with a metal salt in a suitable solvent to form the metal complex. The stoichiometry of the reaction is typically 1:2 (metal:ligand). The reaction often involves refluxing to ensure complete reaction.

Materials and Reagents
  • This compound (HINAP)

  • Metal salts (e.g., Copper(II) acetate, Nickel(II) chloride, Cobalt(II) sulfate, Zinc(II) chloride)

  • Solvents (e.g., Ethanol, Methanol, DMF, DMSO)[9][10]

  • Base (e.g., Sodium hydroxide, Ammonia solution)

General Step-by-Step Protocol
  • Ligand Solution: Dissolve the synthesized this compound in a suitable solvent, such as ethanol. A slight excess of the ligand may be used.

  • Deprotonation (Optional but Recommended): To the ligand solution, add a stoichiometric amount of a base (e.g., aqueous or alcoholic solution of NaOH) to deprotonate the oxime group, forming the sodium salt of the ligand.[4][9]

  • Metal Salt Solution: In a separate flask, dissolve the metal salt in the same or a miscible solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.[11] A change in color and the formation of a precipitate often indicate complex formation.

  • Reaction Completion: Reflux the reaction mixture for a few hours to ensure the reaction goes to completion.[10][12] The optimal reflux time can be determined by monitoring the reaction by thin-layer chromatography (TLC).

  • Isolation: After cooling the reaction mixture to room temperature, collect the precipitated complex by filtration.

  • Washing and Drying: Wash the complex with the solvent used for the reaction, followed by a low-boiling point solvent like diethyl ether, to remove any unreacted starting materials. Dry the complex in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.[4][12]

Characterization of the Metal Complexes

Thorough characterization is essential to confirm the successful synthesis of the desired metal complex and to elucidate its structure.

Physicochemical Properties
  • Elemental Analysis (CHN): This provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the complex.[9]

  • Molar Conductance: Measured in a suitable solvent (e.g., DMF or DMSO) to determine if the complex is an electrolyte or non-electrolyte.[5][6][9][13] Low molar conductance values are indicative of non-electrolytic complexes.[9]

  • Magnetic Susceptibility: This measurement helps to determine the number of unpaired electrons in the metal center and provides insights into the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).[9][13][14]

Spectroscopic Techniques

The following table summarizes the key spectroscopic techniques and the information they provide:

TechniqueInformation Provided
FT-IR Confirms the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the C=O and C=N groups. The disappearance of the O-H band of the oxime group indicates deprotonation upon complexation. The appearance of new bands at lower frequencies can be attributed to M-N and M-O bonds.[15]
UV-Vis Provides information about the electronic transitions within the complex. The d-d transitions observed in the visible region are characteristic of the geometry of the complex (e.g., octahedral or tetrahedral).[8][9][10] Charge transfer bands are also often observed.
¹H NMR For diamagnetic complexes (e.g., some Ni(II) and Zn(II) complexes), ¹H NMR can confirm the coordination of the ligand. The disappearance of the oxime proton signal is a key indicator of complexation.[5][7] Paramagnetic complexes often result in broad or shifted signals.[9]
ESR For paramagnetic complexes, particularly Cu(II), Electron Spin Resonance (ESR) spectroscopy provides valuable information about the electronic environment of the metal ion and the nature of the metal-ligand bonding.[6][10]
Structural Elucidation
  • X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex, providing precise bond lengths and angles.[16][17]

Applications and Relevant Protocols

Metal complexes of this compound have shown potential in various applications. Below are some examples with associated experimental protocols.

Biological Applications: Antimicrobial and Antifungal Activity

Many metal complexes of HINAP and its derivatives have demonstrated significant antimicrobial and antifungal properties.[4][5][18] The enhanced activity of the metal complexes compared to the free ligand is often attributed to the chelation effect.

  • Preparation of Media: Prepare nutrient agar plates for bacterial cultures and potato dextrose agar plates for fungal cultures.

  • Inoculation: Spread a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) uniformly over the surface of the agar plates.

  • Disc Preparation: Sterilize paper discs and impregnate them with a known concentration of the synthesized metal complex dissolved in a suitable solvent (e.g., DMSO). A solvent control disc should also be prepared.

  • Incubation: Place the impregnated discs on the surface of the inoculated agar plates. Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity. Compare the results with a standard antibiotic or antifungal agent.[4]

Catalytic Applications

Metal complexes are widely used as catalysts in various organic transformations due to their ability to activate substrates and facilitate reactions.[3][19][20] Complexes of this compound can be explored for their catalytic activity in reactions such as oxidation and reduction.

Catalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Synthesize and Characterize Metal Complex substrate Select Substrate and Reaction start->substrate reaction_setup Set up Catalytic Reaction substrate->reaction_setup monitoring Monitor Reaction Progress (e.g., GC, TLC) reaction_setup->monitoring workup Reaction Workup and Product Isolation monitoring->workup characterization Characterize Product(s) workup->characterization yield Calculate Yield and Turnover Number characterization->yield

References

Application Notes and Protocols for the Colorimetric Determination of Analytes Using 2-Isonitrosoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of a Robust Alternative for Colorimetric Assays

For decades, the Jaffe reaction, relying on the interaction between creatinine and alkaline picrate, has been a cornerstone of clinical chemistry for assessing renal function.[1][2] Despite its widespread use, this method is notoriously susceptible to interferences from various endogenous and exogenous substances, including proteins, glucose, and certain pharmaceuticals, which can lead to inaccuracies in creatinine quantification.[1][3] This inherent lack of specificity has driven a continuous search for more reliable and robust alternative methods.

This application note details a protocol for the use of 2-isonitrosoacetophenone as a chromogenic reagent in colorimetric assays, with a particular focus on its potential application in the determination of creatinine. This compound, an oxime derivative, belongs to a class of compounds well-regarded for their ability to form distinctly colored coordination complexes with various metal ions.[4][5][6] This property makes it an excellent candidate for the development of novel colorimetric assays that can offer improved specificity and reliability over traditional methods.

The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals who require accurate and precise analyte quantification. By leveraging the principles of coordination chemistry, we present a framework for a self-validating system that ensures both technical accuracy and field-proven insights.

Scientific Principle: The Coordination Chemistry of this compound

The foundation of this colorimetric assay lies in the formation of a colored complex between this compound, a metal ion, and the analyte of interest. This compound acts as a ligand, donating electrons to a central metal ion to form a coordination complex.[3][7][8] These complexes often exhibit vibrant colors due to d-d electronic transitions, where the energy absorbed corresponds to specific wavelengths of visible light.[9][10]

In this proposed assay for creatinine, the mechanism is hypothesized to involve the formation of a ternary complex. Initially, this compound coordinates with a suitable metal ion, such as Copper(II), to form a primary complex with a baseline color. Upon the introduction of creatinine, it is proposed that creatinine displaces or adds to the ligands in the coordination sphere of the metal ion, forming a new, more stable ternary complex. This alteration in the coordination environment of the metal ion leads to a shift in the d-orbital splitting energy, resulting in a measurable change in the color and, consequently, the absorbance of the solution.

The selection of the metal ion and the reaction conditions, such as pH, are critical parameters that influence the stability, color, and stoichiometry of the resulting complex, thereby affecting the sensitivity and specificity of the assay.

G cluster_0 Assay Principle reagent This compound complex1 Primary Complex (Baseline Color) reagent->complex1 + Metal Ion metal Metal Ion (e.g., Cu²⁺) metal->complex1 analyte Analyte (e.g., Creatinine) complex2 Ternary Complex (Color Change) analyte->complex2 complex1->complex2 + Analyte measurement Spectrophotometric Measurement complex2->measurement Colorimetric Signal

Caption: Proposed reaction pathway for the colorimetric assay.

Detailed Protocol: Colorimetric Determination of Creatinine

This section provides a step-by-step methodology for the colorimetric determination of creatinine using this compound.

I. Reagent Preparation
  • This compound (INAP) Solution (10 mM):

    • Dissolve 0.149 g of this compound (MW: 149.15 g/mol ) in 100 mL of ethanol.

    • Store in an amber bottle at 4°C. Stable for up to one month.

  • Copper(II) Sulfate Solution (5 mM):

    • Dissolve 0.125 g of CuSO₄·5H₂O (MW: 249.69 g/mol ) in 100 mL of deionized water.

    • Store at room temperature. Stable for up to six months.

  • Borate Buffer (0.1 M, pH 9.0):

    • Prepare a 0.1 M solution of boric acid.

    • Adjust the pH to 9.0 using a 1 M NaOH solution.

    • Store at room temperature.

  • Creatinine Stock Solution (1 mg/mL):

    • Dissolve 100 mg of creatinine (MW: 113.12 g/mol ) in 100 mL of 0.1 M HCl.

    • Store at 4°C.

  • Creatinine Working Standards:

    • Prepare a series of dilutions from the creatinine stock solution using deionized water to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

II. Experimental Workflow

Caption: High-level overview of the experimental workflow.

III. Assay Procedure
  • Pipette 20 µL of each creatinine working standard and sample into separate wells of a 96-well microplate.

  • Add 100 µL of Borate Buffer (pH 9.0) to each well.

  • Add 50 µL of the this compound (INAP) Solution to each well and mix gently by pipetting.

  • Add 50 µL of the Copper(II) Sulfate Solution to each well to initiate the reaction.

  • Incubate the plate at room temperature for 20 minutes, protected from light.

  • Measure the absorbance at the predetermined maximum wavelength (λmax), which should be determined experimentally by scanning the spectrum of the final colored complex (expected to be in the range of 400-600 nm).

IV. Data Analysis
  • Subtract the absorbance of the blank (a well containing all reagents except the analyte) from the absorbance of all standards and samples.

  • Plot a standard curve of the corrected absorbance versus the concentration of the creatinine standards.

  • Determine the concentration of creatinine in the samples by interpolating their absorbance values on the standard curve.

Assay Validation: A Self-Validating System

To ensure the trustworthiness and scientific integrity of this assay, a rigorous validation process is essential. The following parameters should be thoroughly evaluated:

  • Linearity and Range: The linearity of the assay should be established by running a series of creatinine standards and performing a linear regression analysis. The range is the concentration interval over which the assay is precise, accurate, and linear.

  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) should be determined to define the lower limits of reliable measurement.

  • Precision:

    • Intra-assay precision is determined by assaying replicate samples of the same concentration within the same run.

    • Inter-assay precision is assessed by running the same samples on different days.

  • Accuracy: Accuracy should be evaluated through recovery studies by spiking known amounts of creatinine into blank matrix samples and calculating the percentage recovery.

  • Specificity and Interference: The potential interference from common endogenous and exogenous substances present in the sample matrix should be investigated. This is a critical step to demonstrate the superiority of this method over the Jaffe reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that should be established during the validation of this colorimetric assay.

ParameterRecommended Value/Range
Wavelength (λmax)To be determined (400-600 nm)
Linearity (R²)≥ 0.995
Assay Range1 - 50 µg/mL
Intra-assay Precision (%CV)< 5%
Inter-assay Precision (%CV)< 10%
Accuracy (% Recovery)90 - 110%

Conclusion and Future Directions

The proposed colorimetric assay utilizing this compound presents a promising and scientifically sound alternative to the traditional Jaffe method for creatinine determination. The principles of coordination chemistry, which underpin this method, offer the potential for enhanced specificity and reduced interference, thereby leading to more accurate and reliable results. The detailed protocol and validation guidelines provided in this application note serve as a comprehensive framework for researchers to implement and establish this assay in their laboratories.

Further studies should focus on the optimization of reaction conditions, a thorough investigation of the reaction mechanism, and the application of this method to a wide range of biological samples. The successful implementation of this assay could represent a significant advancement in clinical diagnostics and biomedical research.

References

The Versatile Synthon: Application of 2-Isonitrosoacetophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of pharmaceutical synthesis, the quest for efficient and versatile building blocks is paramount. 2-Isonitrosoacetophenone, also known as phenylglyoxal aldoxime, has emerged as a highly valuable and reactive intermediate. Its unique bifunctional nature, possessing both a ketone and an oxime moiety, allows for a diverse range of chemical transformations, making it a cornerstone in the construction of various nitrogen-containing heterocyclic scaffolds. These heterocyclic cores are prevalent in a vast number of biologically active molecules and approved drugs, highlighting the significance of this compound in medicinal chemistry and drug discovery.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound in pharmaceutical synthesis. We will delve into its preparation, key synthetic transformations, and provide detailed, field-proven protocols for the synthesis of medicinally relevant heterocyclic systems.

Core Chemistry: The Reactivity of this compound

The synthetic utility of this compound stems from its ability to act as a surrogate for phenylglyoxal, a highly reactive 1,2-dicarbonyl compound. The isonitroso group can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality, which, in concert with the adjacent ketone, provides the ideal electrophilic backbone for cyclocondensation reactions.

Application I: Synthesis of Quinoxaline Scaffolds – A Gateway to Bioactive Molecules

Quinoxalines are a privileged class of nitrogen-containing heterocycles found in numerous pharmaceuticals with a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The most common and efficient method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] this compound serves as an excellent and stable precursor to the requisite 1,2-dicarbonyl functionality for this transformation.

Reaction Mechanism: Quinoxaline Formation

The reaction proceeds through an acid-catalyzed condensation mechanism. The acidic environment facilitates the in-situ hydrolysis of the isonitroso group of this compound to generate phenylglyoxal. Subsequently, the more nucleophilic amino group of the o-phenylenediamine attacks one of the carbonyl carbons of phenylglyoxal, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoxaline ring system.

Quinoxaline Synthesis Mechanism cluster_0 In-situ Generation of Phenylglyoxal cluster_1 Condensation and Cyclization INA This compound PG Phenylglyoxal INA->PG Hydrolysis Intermediate1 Schiff Base Intermediate PG->Intermediate1 Nucleophilic Attack H3O H₃O⁺ H2O H₂O NH2OH NH₂OH OPD o-Phenylenediamine Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Quinoxaline 2-Phenylquinoxaline Intermediate2->Quinoxaline Dehydration H2O_2 - H₂O H2O_3 - H₂O Imidazole_Synthesis_Workflow cluster_input Starting Materials cluster_process Reaction cluster_output Product INA_deriv This compound Derivative Reaction One-Pot Cyclocondensation INA_deriv->Reaction Aldehyde Aldehyde (R'-CHO) Aldehyde->Reaction Ammonia Ammonia/Ammonium Salt Ammonia->Reaction Imidazole Substituted Imidazole Reaction->Imidazole

References

Application Notes & Protocols: Chelate Formation of 2-Isonitrosoacetophenone with Transition Metals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the dynamic landscape of coordination chemistry and drug development, the exploration of novel chelating agents that form stable and functional complexes with transition metals is of paramount importance. Among these, 2-isonitrosoacetophenone and its derivatives have emerged as versatile ligands, capable of forming a diverse array of metal chelates with intriguing structural features and significant biological activities. This guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis, characterization, and applications of these fascinating compounds. We will delve into the underlying principles of chelate formation, offer detailed experimental protocols, and explore the potential of these complexes as therapeutic agents. Our focus is on not just the "how" but the "why," empowering you to not only replicate these methods but also to innovate upon them.

The Ligand: this compound - A Gateway to Versatile Chelation

This compound, also known as α-oximinoacetophenone, is an organic compound with the formula C₈H₇NO₂. The key to its chelating ability lies in the presence of the isonitroso (oxime) group (=NOH) adjacent to a carbonyl group (C=O). This arrangement provides two potential coordination sites, the nitrogen of the oxime and the oxygen of the carbonyl, allowing it to act as a bidentate ligand, forming a stable five-membered ring upon chelation with a metal ion.

The acidity of the oxime proton allows for the formation of anionic ligands, which can then coordinate to a metal center. The electronic properties of the phenyl ring can be readily modified by introducing various substituents, thereby tuning the electronic and steric properties of the resulting metal complexes. This tunability is a crucial aspect for tailoring the complexes for specific applications, such as enhancing their biological efficacy or catalytic activity.

Synthesis Protocols: From Ligand to Metal Chelate

Synthesis of this compound

The synthesis of this compound is a well-established procedure, often involving the nitrosation of acetophenone.

Protocol 2.1.1: Nitrosation of Acetophenone

  • Principle: This method involves the reaction of acetophenone with an alkyl nitrite, such as amyl nitrite, in the presence of a base. The base deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate that attacks the electrophilic nitrogen of the alkyl nitrite.

  • Materials:

    • Acetophenone

    • Amyl nitrite

    • Sodium ethoxide or sodium metal

    • Absolute ethanol

    • Hydrochloric acid (HCl)

    • Ice bath

  • Procedure:

    • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

    • To this cooled solution, add acetophenone (1 equivalent) dropwise with constant stirring.

    • After the addition of acetophenone is complete, add amyl nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Continue stirring the reaction mixture in the ice bath for 2-3 hours. The color of the solution will typically change, indicating the progress of the reaction.

    • After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

    • The crude this compound will precipitate as a solid.

    • Filter the solid, wash it with cold water, and then recrystallize from a suitable solvent like ethanol or benzene to obtain the pure product.

  • Characterization: The product can be characterized by its melting point and spectroscopic techniques such as IR and ¹H NMR. The IR spectrum should show characteristic peaks for the C=O, C=N, and O-H stretching vibrations.

General Protocol for the Synthesis of Transition Metal Chelates

The synthesis of transition metal chelates of this compound typically involves the reaction of the ligand with a metal salt in a 2:1 ligand-to-metal molar ratio.

Protocol 2.2.1: Chelation with Transition Metal Salts

  • Principle: The deprotonated this compound acts as a bidentate ligand, coordinating to the transition metal ion through the oxime nitrogen and the carbonyl oxygen. The reaction is often carried out in a solvent in which both the ligand and the metal salt are soluble.

  • Materials:

    • This compound

    • Transition metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

    • Ethanol or methanol

    • Sodium hydroxide (NaOH) or ammonia solution (optional, to facilitate deprotonation)

  • Procedure:

    • Dissolve this compound (2 equivalents) in ethanol in a round-bottom flask.

    • In a separate beaker, dissolve the transition metal salt (1 equivalent) in a minimum amount of ethanol or water.

    • Add the metal salt solution dropwise to the ligand solution with constant stirring.

    • If the ligand is not deprotonated, a dilute solution of NaOH or ammonia can be added to raise the pH and facilitate chelation.

    • The reaction mixture is typically refluxed for 2-4 hours to ensure complete complex formation. The formation of a colored precipitate often indicates the formation of the metal complex.

    • After cooling to room temperature, the precipitated metal complex is collected by filtration.

    • Wash the precipitate with ethanol and then with diethyl ether to remove any unreacted starting materials.

    • Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization of the Metal Chelates: Unveiling the Structure and Bonding

A thorough characterization of the synthesized metal chelates is crucial to understand their structure, bonding, and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Technique Information Obtained Expected Observations for this compound Chelates
Elemental Analysis (CHN) Determines the percentage composition of C, H, and N.Confirms the stoichiometry of the metal complex (typically 1:2 metal-to-ligand ratio).
Infrared (IR) Spectroscopy Identifies the coordination sites of the ligand.A shift in the C=O stretching frequency to a lower wavenumber indicates coordination through the carbonyl oxygen. A shift in the C=N and N-O stretching frequencies suggests coordination of the oxime nitrogen. The appearance of new bands at lower frequencies can be attributed to M-O and M-N bonds.[1]
UV-Visible Spectroscopy Provides information about the electronic transitions and geometry of the complex.The electronic spectra of the complexes will show bands corresponding to d-d transitions of the metal ion and charge transfer bands. The position of these bands can help in determining the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).
¹H NMR Spectroscopy Elucidates the structure of the ligand and its coordination to the metal.The disappearance of the acidic oxime proton signal upon complexation confirms deprotonation and coordination. Shifts in the signals of the aromatic and methine protons can also provide evidence of coordination.[2][3]
Magnetic Susceptibility Determines the number of unpaired electrons in the metal ion.The measured magnetic moment can help in confirming the oxidation state of the metal and the geometry of the complex. For example, a magnetic moment of around 4.3-5.2 B.M. is typical for octahedral Co(II) complexes.[1]
Thermogravimetric Analysis (TGA) Studies the thermal stability of the complex and the presence of coordinated water molecules.The TGA curve can show weight loss at specific temperatures, corresponding to the loss of water molecules or the decomposition of the organic ligand.[1]

Visualization of the Chelation Process and Experimental Workflow

Chelation Mechanism

The following diagram illustrates the chelation of a divalent transition metal ion (M²⁺) with two molecules of this compound.

Chelation cluster_reactants Reactants cluster_product Product M M²⁺ Complex [M(L)₂] M->Complex + 2L⁻ L1 2 x this compound L1->Complex

Caption: Chelation of a metal ion with this compound.

Experimental Workflow

This diagram outlines the key steps in the synthesis and characterization of the transition metal chelates.

Workflow A Synthesis of This compound B Synthesis of Metal Chelate A->B C Filtration & Washing B->C D Drying C->D E Characterization D->E F Elemental Analysis E->F G Spectroscopy (IR, UV-Vis, NMR) E->G H Magnetic Susceptibility E->H I Thermal Analysis E->I

Caption: Experimental workflow for synthesis and characterization.

Applications in Drug Development and Beyond

The transition metal chelates of this compound have garnered significant interest due to their potential applications in various fields, particularly in the realm of drug development.

Antimicrobial and Antifungal Activity

A growing body of research has demonstrated that the chelation of transition metals with organic ligands like this compound can significantly enhance their antimicrobial and antifungal properties.[4][5]

  • Mechanism of Action: According to Tweedy's chelation theory, the polarity of the metal ion is reduced upon chelation due to the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the whole chelate ring.[6] This increased lipophilicity enhances the penetration of the complex through the lipid membranes of microorganisms. Once inside the cell, the metal ion can interfere with vital cellular processes, such as enzyme activity, protein synthesis, and DNA replication, leading to cell death.[7][8]

  • Protocol for Antimicrobial Screening (Disc Diffusion Method):

    • Prepare sterile nutrient agar plates.

    • Inoculate the agar surface uniformly with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

    • Impregnate sterile filter paper discs with known concentrations of the synthesized metal complexes dissolved in a suitable solvent (e.g., DMSO).

    • Place the discs on the inoculated agar plates.

    • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

    • Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Potential

The development of metal-based drugs is a promising avenue in cancer chemotherapy.[9][10] Transition metal complexes can exhibit anticancer activity through various mechanisms, including:

  • DNA Binding and Cleavage: Some metal complexes can interact with DNA, leading to its cleavage and inhibiting cancer cell proliferation.

  • Enzyme Inhibition: Metal ions are essential cofactors for many enzymes involved in cancer cell growth and metabolism. Metal chelators can inhibit these enzymes by binding to the active site metal ion.[11]

  • Induction of Apoptosis: Certain metal complexes can trigger programmed cell death (apoptosis) in cancer cells.

Further research into the cytotoxic activity of this compound-transition metal chelates against various cancer cell lines is a promising area of investigation.

Other Applications
  • Analytical Reagents: These colored complexes can be used for the spectrophotometric determination of metal ions.[2]

  • Catalysis: Transition metal complexes are widely used as catalysts in various organic reactions. The catalytic activity of these chelates can be explored in reactions such as oxidation and C-N coupling.[12]

Concluding Remarks and Future Perspectives

The chelation of this compound with transition metals provides a versatile platform for the design and synthesis of novel coordination compounds with a wide range of potential applications. The ease of synthesis and the ability to tune the properties of the resulting complexes make them attractive candidates for further investigation in drug development, catalysis, and materials science. Future research should focus on elucidating the precise mechanisms of their biological activity, exploring their in vivo efficacy and toxicity, and developing targeted drug delivery systems to enhance their therapeutic potential.

References

Application Notes & Protocols: 2-Isonitrosoacetophenone as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis, coordination chemistry, and applications of 2-Isonitrosoacetophenone (HINAP). Intended for researchers, medicinal chemists, and materials scientists, this guide details field-proven protocols for the synthesis of the ligand and its metal complexes. It further explores the structural characterization, diverse coordination modes, and significant applications of these complexes, particularly in biological and catalytic domains. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Introduction: The Chemical Identity and Significance of this compound (HINAP)

This compound, also known as phenylglyoxal monoxime, is an organic compound with the formula C₆H₅COCH=NOH.[1] Its structure features a keto group and an oxime group attached to a phenyl ring, making it a highly versatile chelating agent in coordination chemistry. The presence of both oxygen and nitrogen donor atoms allows it to form stable complexes with a wide array of transition and main group metal ions.

The scientific interest in HINAP and its derivatives stems from their broad applicability. The resulting metal complexes have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4] Furthermore, these complexes exhibit potential in catalysis and analytical chemistry, such as in the liquid-liquid extraction of metal cations.[5][6][7] The ability to tune the properties of the metal complexes by modifying the substituent on the phenyl ring of the HINAP ligand adds another layer of versatility, making it a valuable scaffold in drug discovery and materials science.[8][9]

Synthesis and Purification of the Ligand (HINAP)

The synthesis of this compound is a standard organic transformation involving the nitrosation of an enolizable ketone, acetophenone. The following protocol is a robust and widely cited method.

Synthetic Workflow

The synthesis proceeds via the reaction of acetophenone with an acidic solution of a nitrite source, typically an alkyl nitrite like n-amyl nitrite or isoamyl nitrite, in the presence of an acid catalyst.

SynthesisWorkflow Acetophenone Acetophenone (C₆H₅COCH₃) Reaction Nitrosation Reaction (0-5 °C) Acetophenone->Reaction AmylNitrite n-Amyl Nitrite (C₅H₁₁ONO) AmylNitrite->Reaction HCl Conc. HCl (Catalyst) HCl->Reaction Product This compound (HINAP) Reaction->Product Purification Recrystallization (e.g., from Benzene) Product->Purification FinalProduct Purified HINAP Purification->FinalProduct

Caption: Workflow for the synthesis of this compound (HINAP).

Protocol 1: Synthesis of this compound (HINAP)

This protocol is adapted from established procedures described in the literature.[10]

Materials:

  • Acetophenone (C₈H₈O)

  • n-Amyl nitrite (C₅H₁₁NO₂) or Isoamyl nitrite

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (CH₃OH)

  • Benzene or Ethanol for recrystallization

  • Ice bath, magnetic stirrer, round-bottom flask, dropping funnel

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve acetophenone (e.g., 0.1 mol) in methanol (100 mL).

  • Cooling: Cool the flask in an ice-salt bath to maintain the temperature between 0 and 5 °C. This is critical as the nitrosation reaction is exothermic, and low temperatures prevent side reactions and decomposition of the product.

  • Addition of Reactants: While stirring vigorously, add concentrated HCl (e.g., 10 mL) to the solution. Subsequently, add n-amyl nitrite (e.g., 0.12 mol) dropwise from the dropping funnel over a period of 60-90 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-3 hours. The product will begin to precipitate as a pale yellow solid.

  • Isolation: Filter the crude product using a Büchner funnel and wash it with a small amount of cold water, followed by a small amount of cold methanol to remove unreacted starting materials and impurities.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent like benzene or ethanol.[10] Dissolve the crude solid in the minimum amount of hot solvent, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by filtration and dry them in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 40-50 °C).

Validation:

  • The melting point of the purified product should be sharp and consistent with the literature value of 126-128 °C.[1]

  • Characterization via FT-IR and ¹H NMR spectroscopy should confirm the presence of characteristic functional groups (C=O, C=N, N-OH, and aromatic C-H).

HINAP in Coordination Chemistry

The deprotonated form of this compound (INAP⁻) acts as a versatile ligand, coordinating with metal ions through the nitrogen of the oxime group and the oxygen of the keto group.

Coordination Modes

HINAP typically acts as a bidentate monoanionic ligand, forming a stable five-membered chelate ring with the metal center. This coordination mode is favored due to the thermodynamic stability of the resulting chelate complex (the chelate effect).

Caption: Bidentate coordination of the deprotonated INAP⁻ ligand to a metal center.

Protocol 2: General Synthesis of a Metal-[INAP]₂ Complex

This general procedure can be adapted for various divalent metal ions like Co(II), Ni(II), Cu(II), and Zn(II).[2][8]

Materials:

  • Purified this compound (HINAP)

  • A metal salt (e.g., CuSO₄·5H₂O, NiSO₄·7H₂O, CoSO₄·7H₂O)

  • Ethanol (C₂H₅OH) or Methanol (CH₃OH)

  • Aqueous solution of Sodium Hydroxide (NaOH) or ammonia for deprotonation

  • Reflux apparatus, magnetic stirrer

Procedure:

  • Ligand Solution: Dissolve HINAP (2 molar equivalents) in a suitable solvent like ethanol (e.g., 50 mL) in a round-bottom flask. Gently warm the mixture if necessary to ensure complete dissolution.

  • Deprotonation: To the ligand solution, add a stoichiometric amount of a base (e.g., 1M NaOH) dropwise while stirring. This deprotonates the oxime hydroxyl group, forming the active INAP⁻ ligand in situ. The solution may change color.

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt (1 molar equivalent) in a minimum amount of distilled water or ethanol.

  • Complexation: Add the metal salt solution dropwise to the warm, stirring ligand solution. A colored precipitate of the metal complex should form almost immediately.

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture for 1-2 hours to ensure the completion of the reaction.

  • Isolation and Washing: Cool the mixture to room temperature. Collect the precipitated complex by filtration. Wash the solid sequentially with distilled water, then with a small amount of ethanol to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the final complex in a vacuum desiccator over P₄O₁₀ or in an oven at a moderate temperature (e.g., 60-80 °C).

Structural Characterization of HINAP Complexes

A combination of analytical techniques is essential to confirm the structure and stoichiometry of the synthesized complexes.

TechniquePurposeKey Observations for M(INAP)₂ Complexes
Elemental Analysis (CHN) Determines the empirical formula.Confirms the Metal:Ligand stoichiometry, typically 1:2 for divalent metals.[8]
Molar Conductance Ascertains the electrolytic nature of the complex in solution.Low molar conductance values in solvents like DMF or DMSO indicate a non-electrolytic nature.[3][8]
FT-IR Spectroscopy Identifies functional groups and confirms coordination.Disappearance of the ν(O-H) band of the oxime; a shift of the ν(C=O) and ν(C=N) bands to lower frequencies, indicating coordination; appearance of new bands in the far-IR region assigned to ν(M-O) and ν(M-N) vibrations.[4][9]
UV-Visible Spectroscopy Provides information on the electronic transitions and geometry.Shows ligand-to-metal charge transfer (LMCT) bands and d-d transitions characteristic of the metal ion's geometry (e.g., octahedral for Co(II) and Ni(II), distorted tetrahedral/square planar for Cu(II)).[8]
Magnetic Susceptibility Determines the magnetic moment and spin state of the metal ion.Helps in assigning the geometry of the complex. For example, octahedral Ni(II) complexes are paramagnetic, while square planar Ni(II) complexes are often diamagnetic.[8]
¹H NMR Spectroscopy Confirms ligand structure and coordination (for diamagnetic complexes).The disappearance of the acidic proton signal from the =NOH group confirms deprotonation and coordination.[9][10] Shifts in the aromatic and other proton signals also indicate complexation.
Thermal Analysis (TGA/DTA) Studies the thermal stability and decomposition pattern.Can reveal the presence of coordinated or hydrated water molecules and confirm the final decomposition product (metal oxide).[3]

Applications of HINAP Metal Complexes

The coordination of HINAP to metal ions often enhances its inherent biological activity and introduces new catalytic properties.

Biological and Medicinal Applications
  • Antimicrobial and Antifungal Activity: Many HINAP metal complexes show moderate to good activity against various strains of bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans, A. niger).[2][10][11] The enhanced activity of the complexes compared to the free ligand is often explained by Tweedy's Chelation Theory . According to this theory, chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity allows the complex to more easily penetrate the lipid layers of the cell membrane of microorganisms, interfering with their metabolic processes.[9]

  • Anticancer Activity: Mixed-ligand complexes of iron(III) and zinc(II) with HINAP and amino acids have demonstrated significant toxicity against cancer cell lines, such as HEP2 (larynx cancer cells).[3] The mechanism is thought to involve the complex's ability to bind to DNA and inhibit crucial cellular processes in cancer cells.

Catalytic Applications

While less explored than their biological properties, metal complexes are fundamentally important in catalysis. HINAP complexes, particularly with metals like copper and ruthenium, present opportunities for catalytic applications. For instance, similar oxime-containing complexes are known to catalyze oxidation reactions. The tunable electronic environment around the metal center, influenced by the HINAP ligand, can be exploited to design catalysts for specific organic transformations.[6][7]

Analytical Chemistry

The strong chelating ability of HINAP and its derivatives makes them useful as analytical reagents. They can be employed for the selective extraction and determination of metal ions from aqueous solutions.[5] The formation of intensely colored complexes allows for spectrophotometric quantification of trace metals.

Conclusion and Future Outlook

This compound stands out as a remarkably versatile and accessible ligand in coordination chemistry. Its straightforward synthesis, well-defined bidentate coordination, and the stability of its metal complexes make it an excellent platform for both fundamental research and applied sciences. The resulting coordination compounds have demonstrated significant potential, particularly in the development of new antimicrobial and anticancer agents.

Future research should focus on expanding the library of HINAP derivatives to fine-tune their steric and electronic properties. Investigating the catalytic activity of these complexes in a broader range of organic reactions, including asymmetric catalysis, could unlock new synthetic methodologies. Furthermore, detailed mechanistic studies on their biological activity will be crucial for translating these promising compounds into viable therapeutic agents.

References

Application Notes and Protocols for the Quantitative Analysis of 2-Isonitrosoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-Isonitrosoacetophenone (CAS No. 532-54-7), a critical intermediate in pharmaceutical synthesis and a valuable reagent in analytical chemistry.[1] Addressing the needs of researchers, scientists, and drug development professionals, this document outlines three robust analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is presented with in-depth explanations of the experimental choices, ensuring scientific integrity and reproducibility. The methodologies are designed to be self-validating, adhering to the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Introduction to this compound and the Imperative for Accurate Quantification

This compound, also known as phenylglyoxaldoxime, is a versatile organic compound with the molecular formula C₈H₇NO₂.[1] Its chemical structure, featuring a ketone and an oxime functional group, makes it a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals.[1] Furthermore, its ability to form stable complexes with metal ions has established its role as a reagent in analytical and coordination chemistry.[1][5]

The purity and concentration of this compound are critical quality attributes that can significantly impact the yield, purity, and safety of downstream products. Therefore, the development of reliable and validated analytical methods for its quantification is paramount for quality control, stability testing, and research applications. This guide provides a multi-faceted approach to the quantification of this compound, catering to different laboratory capabilities and analytical requirements.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. The following stability-indicating HPLC method is designed to separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.[6][7]

Rationale for Method Development

A reversed-phase HPLC method is selected due to the moderate polarity of this compound. A C18 column provides excellent retention and separation based on hydrophobicity. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is chosen to ensure good peak shape and resolution. The UV detection wavelength is selected based on the chromophoric nature of the molecule.

Experimental Protocol: Stability-Indicating HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.[8]

Materials and Reagents:

  • This compound reference standard (purity ≥99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid (AR grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 278 nm
Injection Volume 10 µL
Run Time 10 minutes

Preparation of Solutions:

  • Diluent: Mobile phase (Acetonitrile:Water, 60:40 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing approximately 100 mg of this compound, dissolve it in the diluent in a 100 mL volumetric flask, and dilute to the mark. Further dilute if necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary (Illustrative)

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mLMeets criteria
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard Stock Solution A->B D Prepare and Filter Sample Solution A->D C Prepare Calibration Standards B->C F Inject Standards & Sample C->F D->F E Equilibrate HPLC System E->F G Acquire Chromatographic Data F->G H Generate Calibration Curve G->H I Quantify Sample Concentration H->I J Generate Report I->J

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Identification

For the analysis of volatile impurities or for trace-level quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.[9] This method provides excellent separation and definitive identification based on mass spectra.

Rationale for Method Development

This compound has a melting point of 120-127 °C and is expected to be amenable to GC analysis with appropriate inlet temperatures to ensure volatilization without degradation. A mid-polarity capillary column is chosen to provide good separation of the analyte from potential impurities. The use of a mass spectrometer detector allows for both quantification and structural confirmation.

Experimental Protocol: GC-MS Method

Instrumentation:

  • Gas chromatograph equipped with a split/splitless inlet, a mass selective detector (MSD), and an autosampler.

Materials and Reagents:

  • This compound reference standard (purity ≥99.5%)

  • Dichloromethane (GC grade)

  • Internal Standard (IS): e.g., 4-Nitroacetophenone (or another suitable compound with similar properties but different retention time)

Chromatographic Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min
MS Transfer Line 280 °C
MS Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
SIM Ions To be determined from the mass spectrum of this compound (e.g., molecular ion and major fragments)

Preparation of Solutions:

  • Solvent: Dichloromethane.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in dichloromethane.

  • Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound (e.g., 1-50 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve it in dichloromethane, add a known amount of the internal standard, and dilute to a final known volume.

Data Analysis

Quantification is performed by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus the concentration of the analyte. The mass spectrum of the analyte peak in the sample should be compared to that of the reference standard for confirmation of identity.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Prepare Standards with Internal Standard C Inject Standards & Sample A->C B Prepare Sample with Internal Standard B->C D Acquire Chromatographic & Mass Spectral Data C->D E Integrate Peaks (Analyte & IS) D->E I Confirm Identity via Mass Spectrum D->I F Calculate Peak Area Ratios E->F G Construct Calibration Curve F->G H Quantify Analyte Concentration G->H

Caption: Workflow for GC-MS analysis of this compound.

UV-Vis Spectrophotometry for Rapid Quantification

For routine analysis where high specificity is not required, UV-Vis spectrophotometry offers a rapid and cost-effective method for the quantification of this compound in bulk or simple formulations.[10][11]

Rationale for Method Development

This compound possesses a chromophore that absorbs in the UV region. A study has shown that it exhibits an absorbance maximum (λmax) at approximately 278 nm.[12] By measuring the absorbance at this wavelength, the concentration can be determined using a calibration curve, in accordance with the Beer-Lambert law.

Experimental Protocol: UV-Vis Spectrophotometric Method

Instrumentation:

  • UV-Vis spectrophotometer with 1 cm quartz cuvettes.

Materials and Reagents:

  • This compound reference standard (purity ≥99.5%)

  • Methanol (spectroscopic grade)

Method Parameters:

ParameterSetting
Solvent Methanol
λmax 278 nm
Scan Range 200 - 400 nm

Preparation of Solutions:

  • Solvent/Blank: Methanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound, dissolve it in methanol in a 100 mL volumetric flask, and dilute to the mark. Further dilute with methanol to obtain a theoretical concentration within the calibration range.

Procedure:

  • Set the spectrophotometer to zero with the methanol blank.

  • Measure the absorbance of each calibration standard and the sample solution at 278 nm.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of the sample from the calibration curve.

Spectrophotometric Analysis Logic

UVVis_Logic A Prepare Solutions (Standards & Sample) C Measure Absorbance of Standards A->C E Measure Absorbance of Sample A->E B Set Spectrophotometer (λmax = 278 nm) B->C B->E D Construct Calibration Curve (Absorbance vs. Concentration) C->D F Determine Sample Concentration D->F E->F

Caption: Logical flow for UV-Vis spectrophotometric quantification.

Conclusion

The analytical methods presented in this guide provide a comprehensive toolkit for the quantification of this compound. The choice of method will depend on the specific analytical needs, including the required sensitivity, selectivity, and the nature of the sample matrix. The HPLC method is recommended for stability-indicating assays and purity determinations, while GC-MS is ideal for trace analysis and definitive identification. UV-Vis spectrophotometry offers a rapid and simple alternative for routine quantification in non-complex samples. Adherence to the detailed protocols and validation principles outlined herein will ensure the generation of accurate, reliable, and reproducible data, supporting research, development, and quality control activities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Isonitrosoacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-isonitrosoacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial synthesis. This compound, also known as α-oximinoacetophenone, is a vital intermediate in the production of various pharmaceuticals and agrochemicals.[1] Its synthesis, while conceptually straightforward, is often plagued by issues that can impact yield and purity. This document provides a structured approach to troubleshooting and optimization, grounded in mechanistic principles and field-proven experience.

Core Synthesis Principles: The Nitrosation of Acetophenone

The synthesis of this compound is typically achieved through the nitrosation of acetophenone at the α-carbon. This reaction can be catalyzed by either acid or base. The most common laboratory-scale methods employ an alkyl nitrite, such as amyl nitrite or methyl nitrite, as the nitrosating agent.[2]

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction proceeds through the enol tautomer of acetophenone. The key steps are:

  • Enolization: The ketone is protonated, followed by deprotonation at the α-carbon to form the enol. This enolization is often the rate-limiting step.[3][4][5]

  • Formation of the Nitrosating Agent: In the presence of a strong acid (like HCl), the alkyl nitrite is protonated and subsequently loses an alcohol molecule to form the highly electrophilic nitrosonium ion (NO⁺).[6]

  • Electrophilic Attack: The electron-rich double bond of the enol attacks the nitrosonium ion.[6]

  • Tautomerization: The resulting nitroso ketone, which is unstable, rapidly tautomerizes to the more stable oxime, this compound.[6]

Nitrosation_Mechanism cluster_enol Step 1: Enolization (Rate-Limiting) cluster_nitrosonium Step 2: Nitrosonium Formation cluster_attack Step 3 & 4: Electrophilic Attack & Tautomerization Acetophenone Acetophenone Enol Enol Tautomer Acetophenone->Enol H⁺ Nitroso Nitroso Intermediate Enol->Nitroso + NO⁺ AlkylNitrite Alkyl Nitrite (R-ONO) Nitrosonium Nitrosonium Ion (NO⁺) AlkylNitrite->Nitrosonium H⁺, -ROH Product This compound (Oxime) Nitroso->Product Tautomerization

Caption: Acid-catalyzed nitrosation of acetophenone.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Question: My yield of this compound is consistently low. What are the primary factors to investigate?

Answer: Low yields are a common problem and can often be traced back to several key areas. A systematic approach is best.[7]

  • Purity of Starting Materials:

    • Acetophenone: Impurities in the starting ketone can lead to side reactions.[7] Consider purifying commercial acetophenone by distillation if its purity is questionable.

    • Alkyl Nitrite: Alkyl nitrites like amyl nitrite or butyl nitrite can decompose over time, especially in the presence of base or moisture.[8][9] It is highly recommended to use freshly prepared or recently distilled alkyl nitrite for optimal results.[2] An older, decomposed reagent is a frequent cause of reaction failure.

  • Reaction Conditions:

    • Temperature Control: The nitrosation reaction is often exothermic. If the temperature is not controlled (typically kept low, e.g., 0-5 °C), side reactions can occur, leading to the formation of undesirable byproducts and a decrease in yield.[7]

    • Rate of Addition: Adding the alkyl nitrite too quickly can cause localized overheating and side reactions.[7] A slow, dropwise addition with efficient stirring is crucial.

    • Moisture: The reaction should be carried out under anhydrous conditions, as water can react with the acid catalyst and intermediates.[7] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Inefficient Enolization:

    • Since enolization is the rate-limiting step under many conditions, ensuring its efficiency is key.[4][5] The concentration and strength of the acid catalyst (e.g., HCl gas) are critical. An insufficient amount of catalyst will slow down the reaction and may lead to an incomplete conversion.

Question: My product is a dark, oily substance instead of the expected crystalline solid. What went wrong?

Answer: The formation of an oil suggests the presence of significant impurities or unreacted starting materials.

  • Excess Nitrosating Agent: Using a large excess of alkyl nitrite can lead to the formation of side products and colored impurities. Stick to a stoichiometry of approximately 1.0 to 1.2 equivalents of the nitrosating agent relative to acetophenone.

  • Decomposition: As mentioned, elevated temperatures can cause the product or intermediates to decompose, resulting in a tarry mixture. Maintain strict temperature control throughout the reaction and workup.

  • Ineffective Purification: The crude product often contains unreacted acetophenone and byproducts. Acetophenone itself is a liquid at room temperature, and its presence can prevent your product from crystallizing. An effective purification strategy is essential. Recrystallization from a suitable solvent like toluene or ethanol is a common method.[2] If recrystallization fails, column chromatography may be necessary.[10]

Question: The reaction mixture turned a very dark brown or black. Is this normal, and should I proceed?

Answer: A color change is expected. The reaction mixture typically develops a brown-red color upon addition of the alkyl nitrite.[2] However, an intense dark brown or black color can be a sign of decomposition, often due to excessive temperature. If this occurs, it is advisable to check the temperature of the reaction. If it has risen significantly, the yield will likely be compromised. While you can still attempt to work up the reaction, expect a lower yield and a more challenging purification process.

Question: How can I effectively remove unreacted acetophenone from my final product?

Answer: Removing residual acetophenone is crucial for obtaining a pure, crystalline product.

  • Alkaline Extraction: this compound is acidic due to the oxime proton and will dissolve in an aqueous base (like 10% NaOH) to form its sodium salt. Acetophenone will remain in the organic layer. This is a key step in the workup described in reliable protocols like Organic Syntheses.[2] By extracting the reaction mixture with a base, you can separate the product into the aqueous layer, leaving acetophenone and other non-acidic impurities behind. The product is then precipitated by re-acidifying the aqueous extract with a strong acid like HCl.[2]

  • Recrystallization: A carefully chosen recrystallization solvent can also help. The desired product should be sparingly soluble in the cold solvent, while acetophenone remains in solution. Toluene is an effective solvent for this purpose.[2]

  • Extractive Distillation: For large-scale purification, extractive distillation with specific solvents can be employed to remove impurities that are difficult to separate by other means.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal nitrosating agent to use? A1: Both methyl nitrite and amyl (or isoamyl) nitrite are effective.[2][12] Methyl nitrite is a gas and is typically generated in situ, which requires a more complex experimental setup.[2] Higher-boiling alkyl nitrites like butyl or amyl nitrite are liquids and can be added directly to the reaction mixture, making them more convenient for smaller-scale laboratory preparations.[2] However, they must be fresh or redistilled.

Q2: What is the role of the acid catalyst? A2: In the acid-catalyzed pathway, the acid (commonly dry HCl gas) serves two primary purposes: it catalyzes the keto-enol tautomerization of acetophenone, which is often the rate-limiting step, and it facilitates the formation of the electrophilic nitrosonium ion (NO⁺) from the alkyl nitrite.[3][4][6]

Q3: What is the best solvent for this reaction? A3: A non-polar, aprotic solvent is generally preferred to avoid side reactions. Diethyl ether is a common choice as it is a good solvent for the reactants and allows for easy temperature control due to its low boiling point.[2]

Q4: What are the key safety precautions for this synthesis? A4:

  • Alkyl Nitrites: Amyl nitrite and other alkyl nitrites are volatile, flammable, and act as potent vasodilators.[8][9] They should be handled in a well-ventilated fume hood, and inhalation should be avoided.

  • Exothermic Reaction: The reaction can be exothermic. Proper cooling and controlled addition of reagents are necessary to prevent the reaction from becoming uncontrollable.[7]

  • HCl Gas: If using hydrogen chloride gas, it is corrosive and toxic. A proper gas handling setup and a trap to neutralize excess gas are required.

Q5: How can I confirm the identity and purity of my final product? A5:

  • Melting Point: Pure this compound has a distinct melting point (typically around 111-113 °C). A broad or depressed melting point indicates the presence of impurities.[2]

  • Spectroscopy: 1H NMR and FT-IR spectroscopy can confirm the structure. The 1H NMR spectrum will show characteristic peaks for the aromatic protons and the oxime proton. The IR spectrum will show characteristic absorptions for the C=O, C=N, and O-H bonds.

Optimized Experimental Protocol

This protocol is adapted from a well-established procedure and incorporates best practices for optimization.

Materials:

  • Acetophenone (high purity)

  • Amyl Nitrite (freshly distilled)

  • Diethyl Ether (anhydrous)

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide (10% aqueous solution)

  • Ice

Procedure:

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube, dissolve acetophenone (1.0 equivalent) in anhydrous diethyl ether. Cool the flask in an ice-salt bath to 0 °C.

  • Acid Catalyst: Begin bubbling dry hydrogen chloride gas through the stirred solution.

  • Reagent Addition: Slowly add amyl nitrite (1.1 equivalents) dropwise from the dropping funnel over 1-2 hours, ensuring the temperature of the reaction mixture does not rise above 5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Extraction: Stop the flow of HCl gas. Transfer the reaction mixture to a separatory funnel. Extract the mixture repeatedly with cold 10% sodium hydroxide solution. The product will move into the aqueous layer as its sodium salt.

  • Workup - Precipitation: Combine the aqueous extracts and cool them in an ice bath. Slowly and with vigorous stirring, add cold, concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2). This compound will precipitate as a crystalline solid.

  • Isolation and Purification: Filter the solid product using a Büchner funnel, wash it with cold water to remove residual acid, and then dry it. For higher purity, recrystallize the crude product from toluene.

Data Summary Table

ParameterRecommended ConditionRationale
Temperature 0–5 °CMinimizes side reactions and decomposition.[7]
Nitrosating Agent Freshly distilled Amyl NitriteEnsures high reactivity and prevents failure due to reagent decomposition.[2][8]
Stoichiometry 1.1 eq. Amyl NitriteA slight excess drives the reaction to completion without causing excessive side products.
Catalyst Dry HCl gasEfficiently catalyzes enolization and formation of the nitrosonium ion.[3][4]
Solvent Anhydrous Diethyl EtherInert solvent, good solubility for reactants, easy temperature control.[2]
Purification Alkaline extraction followed by recrystallizationHighly effective for removing unreacted acetophenone and other non-acidic impurities.[2]
Expected Yield 65–75%Typical yield for optimized laboratory preparations.
Melting Point 111–113 °CKey indicator of product purity.[2]

References

Technical Support Center: Purification of Crude 2-Isonitrosoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of crude 2-isonitrosoacetophenone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this versatile intermediate. Our goal is to equip you with the necessary knowledge to achieve high purity and yield in your experiments.

I. Understanding the Compound: Key Properties of this compound

Before delving into purification techniques, a firm grasp of the physicochemical properties of this compound is crucial for making informed experimental choices.

PropertyValueSource(s)
Synonyms Phenylglyoxaldoxime, ω-(Hydroxyimino)acetophenone[1][2]
CAS Number 532-54-7[1][2]
Molecular Formula C₈H₇NO₂[1][2]
Molecular Weight 149.15 g/mol [1][3]
Appearance White to light yellow/orange powder or crystal[1][2][4]
Melting Point 126-128 °C (lit.)[2]
Solubility Slightly soluble in cold water; soluble in organic solvents like ethanol, acetone, and ethyl acetate.[4][5][6]
pKa Approximately 8.21 - 8.49[2][4]

II. Troubleshooting Guide: Common Issues in Purification

This section addresses specific problems you might encounter during the purification of crude this compound and provides actionable solutions.

A. Recrystallization Issues

Recrystallization is a powerful technique for purifying solids, but it can present several challenges.[7]

Q1: My this compound oiled out during cooling instead of forming crystals. What should I do?

Probable Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound, or the solution is supersaturated with impurities that are depressing the melting point. Oiling out is also common for low-melting compounds.[5]

Solution:

  • Re-heat the solution to dissolve the oil.

  • Add more solvent to decrease the saturation.

  • If the oil persists, consider a different solvent or a solvent pair. A good strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[6]

  • Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.

  • Introduce a seed crystal of pure this compound if available.

Q2: I'm getting a very low recovery of crystals after recrystallization. Why is this happening and how can I improve it?

Probable Cause:

  • Using too much solvent during dissolution.[8]

  • Cooling the solution too rapidly.

  • The chosen solvent is too good at dissolving the compound even at low temperatures.[8]

  • Premature crystallization during hot filtration.

Solution:

  • Use a minimal amount of boiling solvent to dissolve the crude product. The goal is to create a saturated solution at high temperature.[8]

  • Allow the solution to cool slowly and undisturbed. This promotes the formation of larger, purer crystals.[9]

  • Perform small-scale solubility tests to find a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.[6]

  • Pre-heat the funnel and filter paper during hot filtration to prevent the product from crystallizing out prematurely.

Q3: The color of my recrystallized product is still yellow. How can I obtain a whiter product?

Probable Cause: Colored impurities are co-crystallizing with your product.

Solution:

  • Use activated charcoal (decolorizing carbon). After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (about 1-2% by weight of your sample).[7]

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[7]

  • Allow the filtered solution to cool and crystallize.

B. Column Chromatography Challenges

Column chromatography is an excellent method for separating compounds with different polarities.[10]

Q1: I'm seeing poor separation of my compound from impurities on the column.

Probable Cause:

  • Incorrect choice of mobile phase (eluent).

  • Improperly packed column.

  • Overloading the column with the crude sample.

Solution:

  • Optimize the mobile phase using Thin Layer Chromatography (TLC) first. The ideal eluent system should give your desired compound an Rf value of around 0.25-0.35.[11]

  • Ensure the column is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.[11]

  • Load the sample in a concentrated solution and in a narrow band. A broad starting band will lead to broad, overlapping elution bands.

  • Consider gradient elution. Start with a less polar solvent and gradually increase the polarity. This can help to separate compounds with a wide range of polarities.[12]

Q2: My compound is not eluting from the column.

Probable Cause:

  • The mobile phase is not polar enough.

  • The compound is strongly adsorbed to the stationary phase (e.g., silica gel, which is acidic).

Solution:

  • Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

  • If the compound is basic, it might be strongly interacting with the acidic silica gel. You can try adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent.

  • Consider using a different stationary phase, such as alumina, which is available in neutral, acidic, and basic forms.

C. Acid-Base Extraction Difficulties

Acid-base extraction is a liquid-liquid extraction technique that separates acidic and basic compounds from neutral ones.[13]

Q1: An emulsion has formed between the organic and aqueous layers, and they are not separating.

Probable Cause: Vigorous shaking, especially with solutions containing soaps or finely divided solids.

Solution:

  • Be patient and allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of shaking it vigorously.

  • Add a small amount of a saturated brine solution (NaCl solution). This increases the ionic strength of the aqueous layer and can help break the emulsion.

  • Filter the entire mixture through a bed of Celite or glass wool.

Q2: I'm not sure which layer is the aqueous layer and which is the organic layer.

Solution:

  • Check the densities of the solvents. Chlorinated solvents like dichloromethane are generally denser than water and will form the bottom layer. Non-chlorinated solvents like diethyl ether or ethyl acetate are less dense than water and will be the top layer.

  • Perform a "drop test." Add a few drops of water to the separatory funnel. If the drops mix with the top layer, the top layer is aqueous. If they pass through the top layer and mix with the bottom layer, the bottom layer is aqueous.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A: Impurities in this compound often stem from the synthetic route. Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products.[14][15] For instance, if synthesized from the nitrosation of acetophenone, unreacted acetophenone could be a major impurity.[16] If the synthesis involves reagents like alkyl halides or hydrazines, these could also be present in trace amounts.[17]

Q2: What is the best single solvent for recrystallizing this compound?

A: While the ideal solvent should be determined experimentally through small-scale solubility tests, ethanol or a mixture of ethanol and water is often a good starting point for compounds with moderate polarity like this compound.[5][6] The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8]

Q3: Can I use acid-base extraction to purify this compound?

A: Yes, acid-base extraction can be an effective purification step. This compound has an acidic proton on the oxime group (pKa ≈ 8.2-8.5).[2][4] Therefore, it can be deprotonated by a moderately strong base like sodium carbonate or a dilute sodium hydroxide solution to form a water-soluble salt.[13][18] This allows for its separation from neutral organic impurities. The this compound can then be recovered by acidifying the aqueous layer to precipitate the neutral compound.[19][20][21]

Q4: How do I know if my purified this compound is pure?

A: Purity can be assessed through several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value (126-128 °C) is a good indicator of purity.[2] Impurities tend to broaden and depress the melting point range.

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed with an appropriate solvent system.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can confirm the structure and identify the presence of impurities.[22]

Q5: What are the recommended storage conditions for pure this compound?

A: It is recommended to store this compound in a cool, dry place, typically at 2-8°C, away from light and incompatible materials.[1][2]

IV. Experimental Workflows and Diagrams

A. General Purification Workflow

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in appropriate organic solvent Crude->Dissolve AcidBase Acid-Base Extraction (Optional: for acidic/basic impurities) Dissolve->AcidBase Recrystallization Recrystallization AcidBase->Recrystallization Column Column Chromatography (Optional: for closely related impurities) Recrystallization->Column Dry Dry the purified solid Column->Dry Characterize Characterize for Purity (MP, TLC, NMR) Dry->Characterize Pure Pure this compound Characterize->Pure

Caption: A general workflow for the purification of crude this compound.

B. Acid-Base Extraction Logic

Caption: Logic diagram for the purification of this compound using acid-base extraction.

V. References

  • This compound. Chem-Impex. --INVALID-LINK--

  • This compound(532-54-7)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook. --INVALID-LINK--

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  • Dry silica gel (84 g) - Organic Syntheses Procedure. Organic Syntheses. --INVALID-LINK--

  • Metal complexes and solvent extraction properties of isonitrosoacetophenone 2-aminobenzoylhydrazone | Request PDF. ResearchGate. --INVALID-LINK--

  • Isonitrosoacetophenone | C8H7NO2 | CID 9566037. PubChem - NIH. --INVALID-LINK--

  • The synthesis of two new isonitrosoacetophenone derivatives and investigation of their Ni(II), Co(II), Cu(II), and Zr(IV) complexes | Request PDF. ResearchGate. --INVALID-LINK--

  • Acid-Base Extraction Tutorial. YouTube. --INVALID-LINK--

  • recrystallization.pdf. University of California, Los Angeles. --INVALID-LINK--

  • Column chromatography (video) | Khan Academy. Khan Academy. --INVALID-LINK--

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. --INVALID-LINK--

  • Recrystallization1. University of Massachusetts Lowell. --INVALID-LINK--

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. University of California, Santa Cruz. --INVALID-LINK--

  • JC2.2.3.2 purification of crude product using recrystallisation. YouTube. --INVALID-LINK--

  • Tips & Tricks: Recrystallization. University of Rochester. --INVALID-LINK--

  • Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone. Benchchem. --INVALID-LINK--

  • Column Chromatography and its Methods in Separation for Constituents. Research and Reviews. --INVALID-LINK--

  • Troubleshooting Purification Methods. Sigma-Aldrich. --INVALID-LINK--

  • Column Chromatography. Magritek. --INVALID-LINK--

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. --INVALID-LINK--

  • What is the best way to purify a crude reaction mixture that auto-crystallizes?. Biotage. --INVALID-LINK--

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. --INVALID-LINK--

  • Purification Troubleshooting : r/Chempros. Reddit. --INVALID-LINK--

  • This compound (C8H7NO2). PubChemLite. --INVALID-LINK--

  • US2507048A - Purifying crude acetophenone. Google Patents. --INVALID-LINK--

  • US4433173A - Acetophenone purification. Google Patents. --INVALID-LINK--

  • Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone (P-IINAP). ResearchGate. --INVALID-LINK--

  • Pharmaceutical impurity profiling & custom synthesis. LGC Standards. --INVALID-LINK--

  • Purification Troubleshooting : r/chemistry. Reddit. --INVALID-LINK--

  • Purification and characterization of 2-aminoacetophenone reductase of newly isolated Burkholderia sp. YT. PubMed. --INVALID-LINK--

  • Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. Pharmaceutical Technology. --INVALID-LINK--

  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich. --INVALID-LINK--

  • Impurity occurrence and removal in crystalline products from process reactions. CORA. --INVALID-LINK--

  • Identification of Pharmaceutical Impurities. Taylor & Francis Online. --INVALID-LINK--

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  • Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies. PubMed Central. --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Isonitrosoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-isonitrosoacetophenone (INAP). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively and optimize your experimental outcomes. This compound is a versatile intermediate in the synthesis of various pharmaceuticals and serves as a crucial ligand in coordination chemistry[1]. The following question-and-answer guide addresses the most frequent issues reported by our users.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?

A low yield in this synthesis typically points to one of three areas: incomplete reaction, product degradation, or competing side reactions. The primary method for synthesizing this compound is the nitrosation of acetophenone at the α-carbon. This reaction is sensitive to several parameters.

  • Incomplete Reaction: The reaction is an equilibrium process. Ensure you are using a slight excess of the nitrosating agent, typically generated in situ from sodium nitrite and a mineral acid like HCl. Critically, the reaction requires a sufficiently acidic environment to generate the active nitrosating species, nitrosonium ion (NO+)[2]. However, excessively low pH can protonate the amine precursors, reducing their reactivity[3]. Careful pH control is paramount.

  • Sub-optimal Temperature: The nitrosation must be conducted at low temperatures (typically 0-5 °C). Nitrous acid is unstable and decomposes at higher temperatures, reducing the concentration of the active nitrosating agent and promoting the formation of various nitrogen oxides (N₂O₃, N₂O₄) which can lead to undesired side reactions[4].

  • Product Degradation & Side Reactions: The most significant cause of low yield is often the diversion of the product into side pathways. The primary culprits are the Beckmann fragmentation and hydrolysis, especially during workup. These are discussed in detail below.

Q2: I've identified benzoic acid and benzonitrile as major contaminants in my crude product. What reaction is causing this, and how can it be prevented?

The presence of benzoic acid and benzonitrile is a classic indicator of an "abnormal" Beckmann rearrangement, also known as a Beckmann fragmentation[5][6][7]. α-Oximino ketones like this compound are particularly susceptible to this side reaction, especially under acidic conditions used for the synthesis or workup[7].

Causality: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). Instead of a typical rearrangement to an amide, the molecule fragments. The carbon-carbon bond between the carbonyl and the oximino group cleaves, leading to the formation of a nitrile (benzonitrile) and a carboxylic acid (benzoic acid)[7][8].

Preventative Measures:

  • Strict Temperature Control: Keep the reaction and workup temperatures as low as possible to minimize the energy available for this fragmentation pathway.

  • pH Management: Avoid strongly acidic conditions, particularly during workup. While the nitrosation requires acid, using the minimum necessary amount is crucial. Neutralize the reaction mixture carefully and promptly with a weak base (e.g., sodium bicarbonate solution) at a low temperature before extraction.

  • Choice of Acid: While strong mineral acids are common, some protocols use milder acidic conditions or different catalysts to favor the desired reaction.

G cluster_conditions Conditions Favoring Fragmentation Strong_Acid Strong Acid (Low pH) High_Temp Elevated Temperature Protonated_INAP Protonated_INAP

Q3: My product appears to degrade during aqueous workup or on storage. How stable is this compound to hydrolysis?

This compound can undergo hydrolysis, particularly under harsh pH conditions (either strongly acidic or basic)[9][10]. This reaction is essentially the reverse of the oxime formation, cleaving the C=N bond to regenerate the corresponding carbonyl compound.

Causality:

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the oxime nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads back to acetophenone and hydroxylamine[9].

  • Base-Catalyzed Hydrolysis: Under strong alkaline conditions, the oxime can also be hydrolyzed, although the mechanism differs[10].

Troubleshooting & Best Practices:

  • Neutral Workup: After quenching the reaction, adjust the pH of the aqueous phase to be as close to neutral (pH 6.5-7.5) as possible before extracting the product.

  • Minimize Contact Time: Perform the aqueous wash and extraction steps efficiently to reduce the time the product is in contact with the aqueous phase.

  • Proper Storage: Store the purified, dry product in a cool, dark, and dry environment. An inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life.

G cluster_conditions Conditions Favoring Hydrolysis Acid Strong Acid Base Strong Base INAP INAP

Q4: I suspect over-oxidation or other nitrosation side reactions are occurring. What should I look for?

Over-reaction with nitrosating agents can lead to byproducts. While the primary goal is C-nitrosation at the α-carbon, other reactions are possible.

Causality & Potential Byproducts:

  • Oxidation: Excess nitrosating agent or the presence of other nitrogen oxides (NO₂) can potentially oxidize the product further[3]. This can lead to complex mixtures and coloration of the reaction medium.

  • N-Nitrosation: If your starting materials or solvents contain secondary amine impurities (e.g., from solvents like DMF), they can be readily nitrosated to form N-nitrosamines, which are often carcinogenic[2].

  • Aromatic Nitrosation: While less common for an activated methylene group, under certain conditions, electrophilic attack on the aromatic ring could occur, though this is generally a much slower process.

Preventative Measures:

  • Stoichiometry: Use a carefully measured amount of sodium nitrite, typically a small excess (e.g., 1.1-1.2 equivalents), to ensure complete reaction without a large excess remaining.

  • Controlled Addition: Add the sodium nitrite solution slowly to the acidified acetophenone solution while maintaining a low temperature. This ensures the in situ generated nitrous acid is consumed as it forms, preventing its buildup and decomposition.

  • High-Purity Reagents: Use high-purity acetophenone and solvents to avoid amine impurities[11].

Optimized Experimental Protocol

This protocol incorporates best practices to minimize the side reactions discussed above.

G Start Dissolve Acetophenone in Ethanol/Acid Cool Cool to 0-5 °C Start->Cool Addition Slowly Add NaNO2 (aq) (Maintain 0-5 °C) Cool->Addition Stir Stir at 0-5 °C (Monitor by TLC) Addition->Stir Quench Pour into Ice-Water Stir->Quench Neutralize Neutralize with NaHCO3 (aq) (pH ~7) Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Purify Concentrate & Purify (Recrystallization) Dry->Purify

1. Reaction Setup:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve acetophenone (1.0 eq) in ethanol.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated hydrochloric acid (approx. 1.1 eq) while ensuring the temperature does not rise above 5 °C.

2. Nitrosation:

  • Prepare a solution of sodium nitrite (1.15 eq) in a minimum amount of cold water.

  • Add the sodium nitrite solution dropwise from the dropping funnel to the stirred acetophenone solution over 1-2 hours. Crucially, maintain the internal temperature between 0-5 °C throughout the addition.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.

3. Workup and Isolation:

  • Pour the reaction mixture slowly into a beaker containing a large amount of crushed ice and water with stirring. A precipitate of crude this compound should form.

  • Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

  • Filter the crude product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral (check with pH paper). This step is critical to remove excess acid that promotes fragmentation.

  • Press the solid as dry as possible on the funnel.

4. Purification:

  • The most common and effective method for purification is recrystallization[12][13].

  • Dissolve the crude, moist solid in a minimum amount of hot ethanol or toluene.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary: Influence of Reaction Parameters

ParameterRecommended ConditionRationale & Impact on Purity
Temperature 0-5 °CMinimizes decomposition of nitrous acid and prevents side reactions like Beckmann fragmentation. Higher temperatures drastically reduce yield and purity.
pH / Acid Stoichiometric Acid (e.g., 1.1 eq HCl)Sufficient acid is needed to generate NO+, but excess strong acid, especially at elevated temperatures, strongly promotes Beckmann fragmentation[7].
NaNO₂ Stoichiometry 1.1 - 1.2 equivalentsEnsures complete consumption of the starting material. A large excess can lead to over-oxidation and complicates purification[3].
Workup pH Neutral (pH ~7)Prevents both acid-catalyzed fragmentation and base-catalyzed hydrolysis of the oxime product during extraction and isolation[9][10].

References

Improving the stability of 2-Isonitrosoacetophenone solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Isonitrosoacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound solutions. Here you will find troubleshooting guides, frequently asked questions, and validated protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solution stability a critical concern?

This compound (INAP), also known as phenylglyoxal aldoxime, is a versatile organic compound.[1][2] It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a reagent in analytical chemistry for detecting metal ions like copper and iron, and a subject of study in biological research for its potential enzyme inhibition properties.[3][4]

The stability of its solutions is paramount because degradation can lead to a decrease in the active compound's concentration, the formation of interfering byproducts, and consequently, inaccurate and irreproducible experimental results.[5] Ensuring solution integrity is essential for reliable quantitative analysis, consistent biological activity, and successful synthetic outcomes.

Q2: What are the primary factors that lead to the degradation of this compound in solution?

Like most oximes, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The C=N bond can be cleaved by water, a reaction that is often catalyzed by acids.[6][7]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause the N-O bond to break or induce molecular rearrangements.[8][9]

  • Thermal Degradation: Elevated temperatures accelerate the rate of decomposition reactions, including hydrolysis and potential exothermic rearrangements.[7][10]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The choice of solvent is application-dependent. This compound is reported to be soluble in cold water.[1][3] For applications requiring organic solvents, Dimethyl Sulfoxide (DMSO), ethanol, or N,N-Dimethylformamide (DMF) are commonly used for similar compounds and are suitable for preparing high-concentration stock solutions.[11] When diluting into aqueous buffers for biological assays, ensure the final concentration of the organic solvent is low to prevent precipitation or cellular toxicity.

Q4: What are the ideal conditions for the long-term storage of this compound solutions?

For maximum stability, solutions should be stored under the following conditions:

  • Temperature: Store aliquots at -20°C or -80°C for long-term storage.[11][12] Refrigeration at 2-8°C is acceptable for short-term use (days to a few weeks).[1]

  • Light: Protect solutions from light at all times by using amber glass vials or by wrapping containers in aluminum foil.[11]

  • Atmosphere: For highly sensitive applications, purging the vial headspace with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can significantly accelerate degradation.[11]

Troubleshooting Guide: Common Issues & Solutions

Problem Encountered Potential Cause(s) Recommended Solution(s)
Precipitate forms in the solution, especially after freezing. The solution concentration exceeds its solubility limit at the storage temperature.[11]1. Gently warm the vial (e.g., in a 37°C water bath) and vortex until the precipitate redissolves. 2. If the issue persists, prepare a new, more dilute stock solution. 3. Consider using a different solvent with higher solubilizing power (e.g., DMSO instead of ethanol).
Solution develops a yellow or brown tint over time. This indicates chemical degradation, likely due to oxidation or photodegradation.[8][13]1. Discard the solution, as its concentration is no longer reliable. 2. When preparing a new solution, ensure it is rigorously protected from light by using amber vials.[11] 3. For sensitive compounds, consider purging with an inert gas (N₂ or Ar) before sealing the vial.
Inconsistent or reduced activity in biological assays. The active compound has likely degraded, leading to a lower effective concentration. This can be caused by improper storage, light exposure, or multiple freeze-thaw cycles.[5][11]1. Prepare a fresh stock solution and create single-use aliquots to avoid freeze-thaw degradation.[11] 2. Perform a stability study (see Protocol 3) to establish the usable lifetime of your solution under your specific storage conditions. 3. Always run a positive control with a freshly prepared standard to validate assay performance.
Unexpected peaks appear in analytical chromatograms (e.g., HPLC, LC-MS). These new peaks are likely degradation products resulting from hydrolysis, photodegradation, or other rearrangements.[14]1. Identify the degradation pathway by analyzing the mass of the new peaks (if using LC-MS). 2. Review the solution preparation and storage procedures to mitigate the identified cause (e.g., adjust pH to prevent hydrolysis, enhance light protection).[8][10]

Core Concepts: Understanding Instability Pathways

A deeper understanding of the chemical mechanisms behind degradation is crucial for developing effective stabilization strategies.

Hydrolytic Degradation

Oximes, while more stable than imines and hydrazones, can undergo acid-catalyzed hydrolysis to revert to their constituent carbonyl compound (phenylglyoxal) and hydroxylamine.[10][15][16] The reaction is initiated by the protonation of the imine nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.[10] In some oximes, maximum stability in aqueous solution has been observed in a slightly acidic pH range of 2-3.[17]

Hydrolysis INAP This compound (C8H7NO2) H2O + H2O, H+ INAP->H2O Products Phenylglyoxal + Hydroxylamine H2O->Products caption Fig 1. Acid-catalyzed hydrolysis of this compound.

Fig 1. Acid-catalyzed hydrolysis pathway.
Photodegradation

Oximes are photosensitive molecules.[8] Upon absorbing light energy, the relatively weak N-O bond can undergo homolytic cleavage to form radical intermediates.[18][19] Alternatively, the molecule can rearrange to form an oxazirane intermediate, which can then convert to an amide—a process known as the photochemical Beckmann rearrangement.[9]

Photodegradation INAP This compound Light Light (hν) INAP->Light Radicals Radical Intermediates (N-O Cleavage) Light->Radicals Pathway 1 Rearrangement Photochemical Beckmann Rearrangement Light->Rearrangement Pathway 2 DegradationProducts Other Degradation Products Radicals->DegradationProducts Amide Amide Product Rearrangement->Amide caption Fig 2. Major photodegradation pathways for oximes.

Fig 2. Major photodegradation pathways.

Protocols for Enhancing Solution Stability

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for long-term storage.

Materials:

  • This compound (MW: 149.15 g/mol )[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • 2 mL amber glass vial with PTFE-lined cap

  • Pipettors and sterile tips

Methodology:

  • Tare Vial: Place the amber glass vial on the analytical balance and tare it.

  • Weigh Compound: Carefully weigh approximately 1.5 mg of this compound directly into the vial. Record the exact weight.

  • Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = (Weight (mg) / 149.15 g/mol ) * 100,000

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.[11]

  • Inert Gas Purge (Optional): For maximum stability, briefly flush the vial's headspace with a gentle stream of nitrogen or argon gas before tightly sealing the cap.

  • Label and Store: Clearly label the vial with the compound name, concentration, solvent, and date. Store immediately at -20°C or -80°C.[11]

Protocol 2: Workflow for Solution Storage and Handling

Adhering to a strict handling workflow is crucial for maintaining solution integrity over time.

StorageWorkflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use Prep Prepare High-Concentration Stock Solution (e.g., in DMSO) (Protocol 1) Aliquot Create Single-Use Aliquots in Amber Vials Prep->Aliquot Store Store Long-Term at -20°C or -80°C Aliquot->Store Thaw Thaw One Aliquot on Ice Dilute Prepare Working Solution in Assay Buffer Thaw->Dilute Use Use Immediately in Experiment Dilute->Use Discard Discard Unused Working Solution Use->Discard caption Fig 3. Recommended workflow for solution handling.

Fig 3. Recommended workflow for solution handling.
Protocol 3: Conducting a Basic Stability Study via HPLC-UV

This protocol allows you to determine the stability of your solution under your specific laboratory conditions.

Objective: To quantify the percentage of this compound remaining after storage under various conditions.

Methodology:

  • Prepare Solution: Prepare a solution of this compound at a known concentration (e.g., 1 mM) in your desired solvent/buffer.

  • Initial Analysis (Time 0): Immediately analyze a sample of the fresh solution via a validated HPLC-UV method to determine the initial peak area. This is your 100% reference.

  • Aliquot and Store: Distribute the remaining solution into multiple aliquots for each storage condition to be tested (e.g., -20°C protected from light, 4°C protected from light, Room Temperature exposed to light).

  • Time-Point Analysis: At predefined intervals (e.g., 24h, 7 days, 1 month), remove one aliquot from each storage condition.

  • Sample Analysis: Allow the aliquot to reach room temperature, vortex gently, and analyze using the same HPLC-UV method.

  • Calculate Stability: Determine the percentage of compound remaining by comparing the peak area at each time point to the initial peak area at Time 0. % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Analytical Methods for Stability Assessment

Several analytical techniques can be employed to monitor the concentration and purity of this compound solutions.

Technique Principle Advantages Disadvantages Primary Use Case
HPLC-UV Separates compounds based on polarity, quantifies using UV absorbance.[20]Robust, widely available, excellent for quantification. Can separate parent from many degradants.May not resolve all co-eluting impurities. Requires method development.Routine quality control and stability studies.
LC-MS/MS Separates compounds via HPLC and identifies/quantifies them by mass.[14]Highly specific and sensitive. Can identify the structure of unknown degradation products.Higher cost and complexity.Forced degradation studies, metabolite identification, analysis in complex matrices.
GC-MS Separates volatile compounds in the gas phase and identifies them by mass.[20]Excellent for identifying volatile degradation products. High sensitivity.Not suitable for non-volatile or thermally labile compounds. May require derivatization.Analysis of specific volatile degradants.
NMR Spectroscopy Provides detailed structural information about molecules in solution.Unambiguous structure elucidation. Can quantify without a reference standard (qNMR).Low sensitivity compared to chromatography. Requires higher concentration.Structural confirmation of the compound and its degradation products.

References

Overcoming solubility issues of 2-Isonitrosoacetophenone in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Isonitrosoacetophenone

Welcome to the dedicated support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this versatile reagent. Here, we combine in-depth chemical principles with practical, field-tested protocols to ensure your experiments proceed smoothly and efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: Why is my this compound not dissolving in my chosen organic solvent?

This is the most frequent issue and typically stems from a mismatch between the solute and solvent polarity. This compound possesses both polar (the oxime group, -C=N-OH) and non-polar (the phenyl group, -C6H5) characteristics. Its solubility is governed by the principle of "like dissolves like." If the overall polarity of your solvent system is too different from that of the solute, dissolution will be poor. Furthermore, the compound exists as two tautomeric forms, the nitroso and the oxime, with the oxime form generally being more stable and contributing to its moderate polarity.

Q2: I'm observing a color change upon dissolving this compound. Is this normal?

Yes, this is often normal. The color of the solution can vary from colorless to yellow or even brownish depending on the solvent, concentration, and the presence of any impurities. This variation is often attributed to the equilibrium between its tautomeric forms in solution. However, a significant or unexpected color change could indicate degradation, especially if the solution is heated for prolonged periods or exposed to incompatible reagents.

Q3: Can I heat the mixture to improve solubility?

Heating is a common and effective technique to increase the solubility of this compound. The increased kinetic energy helps overcome the intermolecular forces in the crystal lattice. However, caution is advised. Prolonged heating at high temperatures can lead to decomposition. It is recommended to heat the mixture gently and for the minimum time necessary to achieve dissolution. Always check the boiling point of your solvent to avoid accidents.

Q4: Is sonication a viable method for dissolving this compound?

Absolutely. Sonication uses high-frequency sound waves to agitate the solvent and break down solute particles, which can significantly accelerate the dissolution process without the need for heat. This makes it an excellent alternative when dealing with heat-sensitive reactions or volatile solvents.

Part 2: Troubleshooting Guide: A Systematic Approach

When facing solubility issues, a structured approach can save time and resources. Follow this workflow to diagnose and solve the problem.

Troubleshooting Workflow

Solubility_Troubleshooting_Workflow cluster_start Initial Observation cluster_methods Intervention Methods cluster_evaluation Evaluation cluster_end Outcome start Incomplete Dissolution of This compound method1 Mechanical Agitation (Stirring / Sonication) start->method1 eval1 Is dissolution complete? method1->eval1 method2 Gentle Heating (Monitor Temperature) eval2 Is dissolution complete? method2->eval2 method3 Co-Solvent Addition (e.g., add EtOH to DCM) eval3 Is dissolution complete? method3->eval3 method4 Solvent System Change (Consult Polarity Table) eval4 Is dissolution complete? method4->eval4 eval1->method2 No success Solution Ready for Use eval1->success Yes eval2->method3 No eval2->success Yes eval3->method4 No eval3->success Yes eval4->success Yes failure Re-evaluate Experiment (Consider alternative reagent or reaction conditions) eval4->failure No

Caption: Troubleshooting workflow for solubility issues.

Step 1: Mechanical & Physical Methods
  • Extended Stirring/Vortexing: Ensure the mixture is being agitated vigorously. Sometimes, dissolution is simply a matter of time and sufficient mechanical energy.

  • Sonication: As mentioned in the FAQs, sonication is a powerful tool. Use a sonication bath for 5-15 minutes and observe if the solid material disperses.

  • Gentle Heating: Warm the solvent gently (e.g., to 40-50 °C). Do not boil. This often provides the necessary energy to break the crystal lattice. If the compound dissolves upon heating but precipitates upon cooling, your solution is likely saturated or supersaturated at room temperature.

Step 2: Chemical Intervention - Modifying the Solvent System

If physical methods are insufficient, the solvent system itself needs adjustment. The key is to modify the polarity of the medium to be a better match for this compound.

  • Co-Solvents: This is often the most effective strategy. A co-solvent is a small amount of a miscible solvent added to the primary solvent to change its overall polarity.[1][2] For instance, if your compound is struggling to dissolve in a non-polar solvent like dichloromethane (DCM), adding a small percentage (5-10% v/v) of a more polar solvent like methanol or ethanol can dramatically increase solubility.[3][4] Conversely, if you are in a very polar solvent and see issues, a less polar co-solvent might be required. The goal is to create a synergistic solvent mixture.[5]

Step 3: Complete Solvent System Change

If co-solvents do not work, a different primary solvent is necessary. Consult the data table below to select a solvent where this compound exhibits higher solubility.

Data Table: Solubility of this compound in Common Organic Solvents

This table provides a qualitative and, where available, quantitative guide to the solubility of this compound at approximately room temperature (20-25 °C).

SolventPolarity IndexSolubility DescriptionQuantitative Data (approx.)
Hexane0.1Sparingly Soluble / Insoluble< 1 mg/mL
Toluene2.4Sparingly Soluble~ 5 mg/mL
Dichloromethane (DCM)3.1Moderately Soluble~ 20-30 mg/mL
Diethyl Ether2.8Sparingly Soluble~ 10-15 mg/mL
Ethyl Acetate4.4Soluble> 50 mg/mL
Acetone5.1Freely Soluble> 100 mg/mL
Ethanol5.2Freely Soluble> 100 mg/mL
Methanol5.1Freely Soluble> 100 mg/mL
Dimethyl Sulfoxide (DMSO)7.2Very Soluble> 200 mg/mL

Note: These values are compiled from various sources and should be used as a guide. Experimental verification is always recommended.

Part 3: Deeper Dive - The Chemistry Behind the Challenge

Understanding the molecular properties of this compound is key to mastering its use.

Tautomerism: A Dual Identity

This compound exists in equilibrium between two tautomeric forms: the α-keto-oxime and the nitroso-enol form.[6][7]

Tautomerism cluster_keto_oxime α-Keto-Oxime Form (Predominant) cluster_nitroso_enol Nitroso-Enol Form Keto Nitroso Keto->Nitroso Equilibrium

Caption: Tautomeric equilibrium of this compound.

The keto-oxime form is generally more stable and is the predominant species.[8] The presence of the hydroxyl (-OH) group in the oxime allows for hydrogen bonding, which significantly influences which solvents will be effective. Solvents that can act as hydrogen bond acceptors (like acetone, ethyl acetate, DMSO) or donors (like methanol, ethanol) are particularly good at solvating this molecule.

Part 4: Standard Operating Protocol (SOP)

SOP-01: Preparation of a 0.1 M Stock Solution in Ethanol

This protocol provides a reliable method for preparing a standard stock solution for use in subsequent reactions.

Materials:

  • This compound (MW: 149.15 g/mol )[9]

  • Absolute Ethanol (200 Proof)

  • Volumetric flask (e.g., 50 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Optional: Water bath or sonicator

Procedure:

  • Calculation: To prepare 50 mL of a 0.1 M solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molar Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.050 L × 149.15 g/mol = 0.746 g

  • Weighing: Accurately weigh out approximately 0.746 g of this compound and record the exact mass.

  • Initial Dissolution:

    • Transfer the weighed solid into the 50 mL volumetric flask.

    • Add approximately 30-35 mL of absolute ethanol.

    • Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir at a moderate speed.

  • Troubleshooting Dissolution (If Necessary):

    • If the solid does not dissolve completely within 5-10 minutes of stirring, gently warm the flask in a water bath to approximately 40 °C for 5 minutes.

    • Alternatively, place the flask in a sonicator bath for 5-10 minutes.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, remove the stir bar (using a magnetic retriever).

    • Carefully add absolute ethanol until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

    • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Store the solution in a tightly sealed, clearly labeled container. If not for immediate use, store in a cool, dark place to prevent potential degradation.

References

Technical Support Center: Catalyst Selection and Troubleshooting for 2-Isonitrosoacetophenone Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-isonitrosoacetophenone. This versatile building block is a cornerstone for synthesizing valuable α-amino ketones and other key intermediates. This guide is designed with full editorial control to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring every procedure is a self-validating system.

Section 1: The Neber Rearrangement: A Primary Pathway to α-Amino Ketones

The most prominent reaction involving this compound is the Neber rearrangement, which converts the ketoxime into an α-amino ketone, a crucial scaffold in medicinal chemistry.[1][2][3]

Frequently Asked Questions (FAQs): The Neber Rearrangement

Question 1: What is the fundamental principle of the Neber rearrangement for this compound?

Answer: The Neber rearrangement is a base-induced conversion of a ketoxime into an α-amino ketone.[4] For this compound, the process begins by activating the oxime's hydroxyl group to turn it into a good leaving group (e.g., by converting it to a tosylate). A base then removes an acidic α-proton, initiating an intramolecular nucleophilic attack that forms a transient azirine intermediate. Subsequent hydrolysis of this intermediate yields the final α-amino ketone.[5][6]

Neber_Rearrangement_Scheme cluster_start Starting Material cluster_activation Activation cluster_rearrangement Rearrangement & Hydrolysis start This compound activated O-Sulfonylated Oxime (e.g., Tosylate) start->activated  1. Activating Agent (e.g., TsCl, Pyridine) product α-Amino Ketone Hydrochloride activated->product  2. Base (e.g., NaOEt)  3. H₂O / H⁺ Workup

Caption: General workflow for the Neber rearrangement.

Question 2: What is the detailed mechanism, and why are the specific reagents critical?

Answer: Understanding the mechanism is key to troubleshooting. Each step has specific requirements for success. The reaction proceeds via an O-sulfonated intermediate which, upon treatment with a base, forms a carbanion that displaces the sulfonate to form an azirine.[5][7] This highly strained ring is then hydrolyzed to the amino ketone.

Neber_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: Azirine Formation cluster_step4 Step 4: Hydrolysis Oxime This compound Tosylate Oxime Tosylate Oxime->Tosylate Tosyl Chloride (TsCl) Pyridine Carbanion Carbanion Intermediate Tosylate->Carbanion Base (e.g., EtO⁻) Azirine 2H-Azirine Intermediate Carbanion->Azirine Intramolecular Displacement AminoKetone α-Amino Ketone Azirine->AminoKetone H₂O / H⁺

Caption: Mechanism of the Neber rearrangement.

Question 3: A competing Beckmann rearrangement is ruining my yield. How can I suppress it?

Answer: The Beckmann rearrangement is a common side reaction where the group anti-periplanar to the leaving group on the oxime nitrogen migrates, forming an amide instead of an α-amino ketone.[5][8] Suppressing it is critical for a successful Neber reaction.

Key Differences and Control Strategies:

  • Reagent Choice: The Neber rearrangement is favored by strong, non-nucleophilic bases (like potassium ethoxide) that promote α-proton abstraction.[7] In contrast, strong Brønsted or Lewis acids (like H₂SO₄, PCl₅) often catalyze the Beckmann pathway.[8][9]

  • Leaving Group: While tosylates are common for the Neber, other O-sulfonyl derivatives can also be used. The choice can influence the delicate balance between the two rearrangements.

  • Solvent and Temperature: Aprotic solvents are generally preferred for the Neber rearrangement to avoid premature hydrolysis or solvolysis that might favor the Beckmann pathway. Lower temperatures can sometimes improve selectivity.

FeatureFavors Neber RearrangementFavors Beckmann Rearrangement
Promoting Reagent Strong, non-nucleophilic base (e.g., NaOEt, KOtBu)Strong Brønsted/Lewis acids (H₂SO₄, PPA, PCl₅)[9]
Mechanism α-Deprotonation → Azirine IntermediateC→N Migration of anti-group
Product α-Amino KetoneAmide or Lactam
Typical Conditions Anhydrous ethanol or THFConcentrated acid, often with heat
Troubleshooting Guide: The Neber Rearrangement

Problem 1: Low or No Yield of the α-Amino Ketone.

  • Possible Cause A: Incomplete Oxime Activation. The conversion of the oxime's hydroxyl to a good leaving group (e.g., tosylate) is crucial.

    • Solution:

      • Verify Reagent Quality: Use freshly opened or purified tosyl chloride (TsCl). Old TsCl can hydrolyze to p-toluenesulfonic acid, which is ineffective.

      • Ensure Anhydrous Conditions: Perform the activation step in a dry solvent (e.g., dry pyridine or dichloromethane) under an inert atmosphere (N₂ or Ar). Moisture will consume the TsCl.

      • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of TsCl to ensure complete conversion.

  • Possible Cause B: Ineffective Base or Deprotonation. The base must be strong enough to deprotonate the α-carbon but not so nucleophilic that it causes side reactions.

    • Solution:

      • Select an Appropriate Base: Sodium ethoxide (NaOEt) or potassium ethoxide (KOEt) in anhydrous ethanol are standard and effective choices.[4] If using weaker bases like triethylamine (TEA) fails, switch to a stronger alkoxide base.

      • Check Base Quality: Use freshly prepared or commercially sourced anhydrous alkoxides. Ensure the correct stoichiometry is used (typically at least one equivalent).

  • Possible Cause C: Incorrect Workup Procedure. α-Amino ketones can be unstable as free bases and are often best isolated as their hydrochloride salts.[4]

    • Solution: After the reaction, perform an acidic workup. Quench the reaction mixture carefully with aqueous acid (e.g., HCl) to hydrolyze the azirine intermediate and protonate the resulting amine, which precipitates the product as a stable hydrochloride salt.

Section 2: Catalytic Reduction of this compound

Beyond rearrangement, this compound can undergo catalytic reduction at either the oxime or ketone functional group, providing access to different classes of compounds.

Frequently Asked Questions (FAQs): Catalytic Reduction

Question 4: What catalysts are effective for reducing this compound, and what products can I expect?

Answer: The choice of catalyst and reaction conditions determines the reduction outcome.

  • For α-Amino Ketones: Selective reduction of the oxime group while preserving the ketone can be challenging. Catalytic transfer hydrogenation using reagents like isopropanol or formic acid with Ru or Ir complexes can sometimes offer this selectivity under milder conditions than high-pressure hydrogenation.[10]

  • For Amino Alcohols: A more common outcome is the reduction of both the oxime and the ketone functionalities. This is readily achieved with standard hydrogenation catalysts.

Catalyst Selection for Full Reduction (to Amino Alcohol):

CatalystTypical ConditionsAdvantages/Disadvantages
Palladium on Carbon (Pd/C) H₂ (1-50 atm), RT-50°C, Methanol/EthanolWidely available, cost-effective. May require higher pressures for full reduction.
Platinum(IV) Oxide (PtO₂, Adams' catalyst) H₂ (1-3 atm), RT, Acidic Media (e.g., AcOH)Very active, operates at low pressure. Can be less selective and lead to over-reduction.
Raney Nickel (Raney Ni) H₂ (30-100 atm), RT-80°C, Ethanol/AmmoniaCost-effective, highly active. Requires higher pressures and temperatures; pyrophoric.
Troubleshooting Guide: Catalytic Reduction

Problem 2: My reaction is stalled, or the catalyst seems inactive (poisoned).

  • Possible Cause A: Catalyst Poisoning. The catalyst's active sites are blocked. Oximes, and nitrogen-containing compounds in general, can sometimes act as catalyst poisons, especially if impurities are present. Sulfur-containing impurities from starting materials are notorious poisons for noble metal catalysts.[11][12]

    • Solution:

      • Purify Starting Materials: Ensure the this compound substrate is of high purity. Recrystallization is often effective.

      • Use High-Purity Solvents: Use HPLC-grade or freshly distilled solvents.

      • Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning issues, though this is not ideal.

  • Possible Cause B: Insufficient Hydrogen Pressure or Agitation. The reaction is mass-transfer limited.

    • Solution:

      • Ensure Efficient Stirring: Vigorous stirring is essential in heterogeneous catalysis to ensure the substrate, hydrogen gas, and catalyst are in constant contact.

      • Increase H₂ Pressure: If the reaction is slow at atmospheric pressure, increase the pressure according to the safety limits of your equipment.

General Troubleshooting Workflow

When an unexpected result occurs, a systematic approach is essential.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node A Unexpected Result (Low Yield, Side Product) B Are Starting Materials Pure & Characterized? A->B C Purify/Verify (NMR, LC-MS, EA) B->C No D Are Reaction Conditions Correct? B->D Yes C->A Re-run E Check Temp, Time, Pressure, Atmosphere D->E No F Is Catalyst/Reagent Active & Stoichiometry Correct? D->F Yes E->A Re-run G Use Fresh Reagents, Verify Loading/Equivalents F->G No H Consult Literature for Alternative Conditions F->H Yes G->A Re-run I Problem Solved H->I

Caption: A systematic workflow for troubleshooting reactions.

Experimental Protocols

Protocol 1: Synthesis of α-Aminoacetophenone Hydrochloride via Neber Rearrangement

This protocol is a representative example and may require optimization.

Step 1: Activation of this compound

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per gram of substrate).

  • Cool the solution to 0°C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC until the starting oxime is consumed.

Step 2: Rearrangement and Isolation

  • Prepare a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol in a separate flame-dried flask under a nitrogen atmosphere. Cool this solution to 0°C.

  • Slowly add the reaction mixture from Step 1 to the cold sodium ethoxide solution via a cannula. A precipitate may form.

  • After the addition is complete, stir the mixture at room temperature for 3-5 hours.

  • Cool the mixture back to 0°C and slowly add 6M hydrochloric acid until the pH is ~1-2. This step hydrolyzes the azirine intermediate and precipitates the product.

  • Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield α-aminoacetophenone hydrochloride. Verify the product's identity using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Technical Support Center: Preventing Degradation of 2-Isonitrosoacetophenone During Complexation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and methodologies to prevent the degradation of 2-Isonitrosoacetophenone (INA), a critical oxime-containing ligand, during its complexation with metal ions. Our focus is on understanding the root causes of degradation and implementing robust, self-validating protocols to ensure high-yield, high-purity synthesis of your target metal complexes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the complexation of this compound (INA).

Q1: My complexation reaction has a low yield, and the TLC plate shows multiple spots, including one at the baseline. What is the likely cause?

A: This is a classic sign of ligand degradation. This compound, like other oximes, is susceptible to several degradation pathways, primarily acid-catalyzed hydrolysis and Beckmann rearrangement.[1][2][3] Hydrolysis will revert the ligand to phenylglyoxal and hydroxylamine, while the Beckmann rearrangement will convert it to an amide byproduct.[3][4] These degradation products can complicate purification and significantly lower the yield of your desired complex. A detailed analysis of your reaction conditions, especially pH, is the first step in troubleshooting.

Q2: What is the optimal pH for my complexation reaction with INA?

A: There is no single optimal pH; it is a delicate balance between ligand stability and the coordination requirements of your specific metal ion. Strongly acidic conditions (pH < 4) must be avoided as they aggressively promote both hydrolysis and the Beckmann rearrangement.[1][5][6] While oxime formation is often fastest around pH 4.5, oxime stability is compromised under these conditions.[1] For complexation, it is generally recommended to start in a slightly acidic to neutral medium (pH 5-7) and adjust as needed. The stability of oximes is significantly greater at physiological pH compared to more acidic environments.[7]

Q3: Is it safe to heat my reaction to increase the rate of complex formation?

A: Extreme caution is advised. While gentle heating may be acceptable, high temperatures (>130°C) can induce thermal degradation and significantly accelerate the Beckmann rearrangement, especially if any acidic species are present.[3][6] Oximes can decompose upon heating, which in some cases can be explosive.[3][8] It is far safer to conduct the reaction at room temperature or even sub-ambient temperatures for an extended period than to risk thermal degradation.

Q4: My reaction is highly sensitive to air and light, leading to inconsistent results. How can I improve reproducibility?

A: This suggests that your ligand or complex is susceptible to oxidative and/or photodegradation. The N-O bond in oximes can undergo homolytic cleavage when exposed to UV light, generating reactive iminyl radicals.[9][10][11] Additionally, certain metal ions can be redox-active, and the presence of oxygen can lead to oxidative degradation pathways. To ensure reproducibility, it is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to protect the reaction vessel from light using amber glass or by wrapping it in aluminum foil.[12]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and solving specific degradation problems.

Problem 1: Suspected Hydrolysis to Phenylglyoxal

Symptoms:

  • Significantly reduced yield of the metal complex.

  • Appearance of a new spot on TLC corresponding to a more polar compound.

  • In FT-IR analysis, a diminished oxime N-OH peak and the potential appearance of a new aldehyde C-H stretch.

  • LC-MS analysis reveals a mass corresponding to phenylglyoxal (or its derivatives) and hydroxylamine.[3]

Root Cause Analysis: Oxime hydrolysis is an acid-catalyzed process where water attacks the electrophilic carbon of the C=N bond.[1] The reaction is initiated by the protonation of the oxime nitrogen, making the carbon more susceptible to nucleophilic attack.[1] The presence of Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acidic metal salts can catalyze this degradation.

dot

Caption: Primary acid-catalyzed degradation pathways of INA.

Preventative Protocols & Corrective Actions:

  • Strict pH Control:

    • Step 1: Before adding the metal salt, dissolve the INA ligand in the chosen solvent.

    • Step 2: Measure the pH of the solution. If acidic, adjust to a pH between 6.0 and 7.0 by the dropwise addition of a non-nucleophilic base (e.g., a dilute solution of sodium bicarbonate or a tertiary amine like triethylamine).

    • Step 3: Prepare the metal salt in a separate solution and adjust its pH to be as close to neutral as possible, if feasible.

    • Step 4: Add the metal salt solution to the ligand solution slowly, while monitoring the pH and adjusting as necessary.

    • Expert Tip: Using a buffered solvent system can provide more reliable pH control throughout the reaction.

  • Solvent Selection:

    • Consider using anhydrous aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile) to minimize the availability of water for hydrolysis. Ensure both your ligand and metal salt are sufficiently soluble. The choice of solvent can significantly impact reaction stability.[13][14]

Problem 2: Suspected Beckmann Rearrangement

Symptoms:

  • Isolation of a neutral, non-complexed byproduct.

  • FT-IR analysis shows the disappearance of the N-OH band and the strong appearance of an amide C=O stretch (typically ~1650-1680 cm⁻¹).

  • ¹H NMR of the byproduct shows a characteristic N-H proton signal.

Root Cause Analysis: The Beckmann rearrangement is a classic reaction of oximes, promoted by strong acids (Brønsted or Lewis) and often requiring heat.[2][4][5] The acid protonates the hydroxyl group, turning it into a good leaving group (water).[15] This is followed by the migration of the alkyl or aryl group that is anti to the leaving group, leading to the formation of a nitrilium ion, which is then attacked by water to form the amide after tautomerization.[15]

Preventative Protocols & Corrective Actions:

  • Avoid Strong Acids: Absolutely avoid using strong acids like H₂SO₄, HCl, or polyphosphoric acid as catalysts or for pH adjustment.[5]

  • Select Appropriate Metal Salts: Metal salts with strongly coordinating or acidic counter-ions (e.g., triflates, perchlorates) can act as potent Lewis acids and promote the rearrangement. Whenever possible, use salts with less coordinating anions like chlorides or acetates.

  • Maintain Low Temperatures: Conduct the reaction at or below room temperature. If the reaction rate is too slow, it is preferable to extend the reaction time rather than applying heat. Forcing conditions are a primary cause of this rearrangement.[6]

  • Controlled Reagent Addition: Consider a reverse addition protocol. Slowly add the ligand solution to the metal salt solution. This maintains a low instantaneous concentration of the free ligand, which might be more susceptible to rearrangement.

Section 3: A Recommended General Protocol for Robust Complexation

This self-validating protocol incorporates the preventative measures discussed above to provide a reliable starting point for the synthesis of INA-metal complexes.

dot

Caption: Recommended workflow for robust INA complexation.

Step-by-Step Methodology:

  • System Preparation: Assemble a flame-dried or oven-dried reaction flask equipped with a magnetic stirrer, thermometer, and a nitrogen/argon inlet. Use amber glassware or wrap the flask in aluminum foil to protect from light.

  • Solvent and Ligand Preparation: In the reaction flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., ethanol, methanol, or THF).[16] If using a protic solvent, ensure it is deoxygenated by bubbling with N₂ or Ar for 15-20 minutes.

  • pH Adjustment: Slowly add a dilute solution of a suitable non-nucleophilic base (e.g., triethylamine in the reaction solvent) until the pH of the ligand solution is between 6.0 and 7.0. This deprotonates the oxime, making it a better nucleophile and reducing the likelihood of acid-catalyzed degradation upon addition of the metal.

  • Metal Salt Addition: In a separate dry flask, dissolve the metal salt (e.g., NiCl₂, Cu(OAc)₂, CoCl₂) (0.5 eq. for a 1:2 complex) in a minimum amount of the same deoxygenated, anhydrous solvent.

  • Complexation: Add the metal salt solution to the stirring ligand solution dropwise over 20-30 minutes using a syringe pump or dropping funnel. Maintain the reaction temperature at or below 25°C. Use an ice bath if any exotherm is observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or HPLC every 1-2 hours until the starting material is consumed.

  • Isolation and Purification: Once the reaction is complete, cool the mixture, and collect the precipitated complex by filtration. Wash the solid with cold solvent and dry under vacuum. If no precipitate forms, the complex may need to be isolated by solvent evaporation followed by purification via recrystallization or column chromatography.

Section 4: Analytical Methods for Monitoring Degradation

Proactive monitoring is key to developing a successful protocol. The table below summarizes key techniques for identifying INA and its potential degradation products.

Technique Analyte Detected Key Signature / Observation Reference
HPLC INA, Complex, Degradation ProductsDevelopment of a "stability-indicating method" where all components are baseline-separated. New peaks indicate degradation.[17][18][19]
TLC INA, Complex, Degradation ProductsVisual check for consumption of starting material and formation of new spots. Polarity changes can hint at the type of degradation.[20]
FT-IR Functional GroupsDisappearance of oxime N-OH (~3600 cm⁻¹). Appearance of amide C=O (~1660 cm⁻¹) for Beckmann product. Shift in C=N peak upon complexation.[17]
¹H NMR Protons in Specific EnvironmentsShift of aromatic and oxime protons upon complexation. Appearance of new signals (e.g., amide N-H) indicates byproduct formation.[21]
LC-MS Molecular WeightsConfirms the mass of the desired complex. Allows for the identification of degradation products by their molecular weight and fragmentation patterns.[17][22]

By understanding the chemical vulnerabilities of this compound and implementing these careful, controlled experimental procedures, researchers can confidently prevent degradation and achieve high-yield, reproducible synthesis of their target metal complexes.

References

Enhancing the sensitivity of 2-Isonitrosoacetophenone for metal detection

Author: BenchChem Technical Support Team. Date: January 2026

Enhancing the Sensitivity of 2-Isonitrosoacetophenone for Metal Detection

Welcome to the technical support guide for this compound (INAP), a versatile chelating agent for the colorimetric and spectrophotometric detection of various metal ions.[1] This document, designed for researchers and analytical scientists, provides in-depth troubleshooting guides and frequently asked questions to help you optimize your experiments, enhance detection sensitivity, and achieve reliable, reproducible results.

Part 1: Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Weak or No Color Development Upon Reagent Addition

Question: I've added the this compound (INAP) solution to my sample containing the target metal ion, but the expected color change is either very faint or completely absent. What are the likely causes and how can I resolve this?

Answer: This is a common issue that typically points to suboptimal reaction conditions. The formation of the INAP-metal chelate complex, which is responsible for the color, is highly dependent on several key factors.

Expertise & Experience: The single most critical parameter in chelation with INAP is the pH of the solution. The INAP molecule acts as a ligand by donating a lone pair of electrons from its oxime nitrogen and carbonyl oxygen to the metal ion.[2] However, for efficient chelation to occur, the proton on the oxime's hydroxyl group (-NOH) must be removed (deprotonation). This process is governed by the solution's pH. If the pH is too low (too acidic), the oxime group remains protonated, preventing complex formation. If the pH is too high, the metal ion may precipitate as a hydroxide, also preventing the reaction.

Trustworthiness (Self-Validating System): Each metal ion has a unique optimal pH range for forming a stable, colored complex with INAP.[3] Verifying and optimizing the pH for your specific analyte is the first and most important troubleshooting step.

Experimental Protocol: pH Optimization

  • Prepare a Series of Buffers: Create a series of buffer solutions spanning a wide pH range (e.g., from pH 4.0 to 10.0 at 0.5 pH unit intervals). Acetate, phosphate, and borate buffers are common choices.

  • Set Up Reactions: In separate vials, add a fixed concentration of your metal ion standard and a fixed concentration of the INAP reagent.

  • Add Buffers: To each vial, add one of the prepared buffers to bring the final volume to a constant value.

  • Incubate: Allow the reactions to proceed for a standardized time (e.g., 15 minutes) at a constant temperature.

  • Measure Absorbance: Measure the absorbance of each solution at the expected λmax (wavelength of maximum absorbance). If unknown, perform a wavelength scan for the most intensely colored solution.

  • Plot and Determine: Plot the measured absorbance against the pH. The pH value corresponding to the highest absorbance is the optimum pH for your assay.

Expertise & Experience: The choice of solvent affects both the solubility of the INAP reagent and the stability and spectral properties of the resulting metal complex. INAP itself has limited solubility in pure water.[4][5] Furthermore, the polarity of the solvent can influence the electronic transitions of the complex, leading to shifts in λmax and changes in molar absorptivity (a phenomenon known as solvatochromism).[6][7]

Trustworthiness (Self-Validating System): A preliminary solvent screen can quickly identify a system that enhances the signal. Often, aqueous-organic mixtures (e.g., water-ethanol, water-methanol) provide the best balance of solubility and sensitivity.

Data Presentation: Effect of Solvent on a Hypothetical Cu(II)-INAP Complex

Solvent SystemDielectric Constant (ε)λmax (nm)Relative AbsorbanceObservations
100% Water80.13400.15Poor reagent solubility, weak signal.
50:50 Ethanol:Water52.73550.85Good solubility and complex stability.
50:50 Methanol:Water56.83520.81Similar to ethanol, viable alternative.
50:50 DMSO:Water63.13650.95Strong signal, but potential for solvent interference.

Expertise & Experience: The formation of a metal-ligand complex is an equilibrium reaction. According to Le Châtelier's principle, the equilibrium can be shifted to favor the product (the colored complex) by increasing the concentration of one of the reactants. In practice, the ligand (INAP) should be present in a significant molar excess relative to the highest expected concentration of the metal ion to ensure the reaction goes to completion.

Trustworthiness (Self-Validating System): To validate your INAP concentration, perform a reagent concentration study. Keep the metal ion concentration fixed and vary the INAP concentration (e.g., from a 1:1 to a 100:1 molar ratio of INAP:metal). Plot absorbance vs. the molar ratio; the optimal concentration is found in the plateau region of the curve where adding more reagent does not increase the signal.

Issue 2: Poor Reproducibility and High Signal Variability

Question: My absorbance readings are fluctuating significantly between identical samples, leading to a high standard deviation. What could be causing this inconsistency?

Answer: Poor reproducibility is often caused by a lack of control over kinetic and environmental factors or by unaccounted-for interferences in the sample matrix.

Expertise & Experience: Metal-ligand complex formation is not always instantaneous. The reaction has a kinetic profile, and if measurements are taken before the reaction reaches equilibrium (or a consistent endpoint), results will vary. Temperature affects reaction rates; inconsistent ambient temperatures can lead to variability.

Workflow Visualization: Standardized Experimental Protocol

Below is a workflow diagram emphasizing the critical control points for achieving high reproducibility.

G cluster_prep Preparation cluster_reaction Controlled Reaction cluster_measurement Measurement prep_sample 1. Prepare Sample & Standards thermostat 3. Thermostat all solutions (e.g., 25°C Water Bath) prep_sample->thermostat prep_reagent 2. Prepare INAP Reagent & Buffer prep_reagent->thermostat mix 4. Mix Sample, Buffer, & INAP Reagent thermostat->mix incubate 5. Incubate for a FIXED time (e.g., 15 min) in Water Bath mix->incubate measure 6. Measure Absorbance Immediately at λmax incubate->measure

Caption: A standardized workflow for reproducible INAP-metal detection assays.

Expertise & Experience: Real-world samples are rarely pure. Other metal ions present in the matrix can also form complexes with INAP, leading to a positive interference (falsely high signal). Certain anions (e.g., citrate, phosphate, EDTA) can form strong complexes with the target metal ion, preventing it from reacting with INAP, which causes a negative interference.[8][9]

Trustworthiness (Self-Validating System): The use of masking agents can dramatically improve the selectivity of your assay. A masking agent is a reagent that forms a stable, colorless complex with an interfering ion, effectively "hiding" it from the INAP reagent.

Data Presentation: Common Interfering Ions and Masking Strategies

Target MetalPotential Interfering IonSuggested Masking AgentMechanism of Action
Cu(II)Fe(III)Fluoride (F⁻)Forms a stable, colorless [FeF₆]³⁻ complex.
Ni(II)Co(II)Thiocyanate (SCN⁻)Forms a stable complex with Co(II).
Pb(II)Zn(II), Cd(II)Cyanide (CN⁻) (Use with extreme caution!) Forms highly stable cyano complexes.
VariousGeneral Metal IonsCitrate, TartrateWeaker chelators that can mask some ions without affecting the target.
Part 2: Enhancing Assay Sensitivity

Question: My assay is reproducible, but the limit of detection (LOD) is too high for my application. How can I fundamentally increase the signal and improve sensitivity?

Answer: Enhancing sensitivity involves strategies that either increase the molar absorptivity of the complex or effectively concentrate the analyte before measurement.

Expertise & Experience: This is a powerful technique for boosting sensitivity. In aqueous solutions, surfactant molecules (like Triton X-100, SDS, or CTAB) above their critical micelle concentration (CMC) form organized aggregates called micelles. The non-polar core of these micelles provides a unique microenvironment that can encapsulate the relatively non-polar INAP-metal complex. This encapsulation often leads to:

  • Hyperchromic Shift: An increase in the molar absorptivity of the complex, resulting in a more intense color for the same concentration.

  • Bathochromic Shift: A shift of the λmax to a longer wavelength, which can reduce background interference.

  • Stabilization: Protection of the complex from dissociation, leading to a more stable signal over time.

Experimental Protocol: Micelle-Enhanced Spectrophotometry

  • Select a Surfactant: Choose a non-ionic (e.g., Triton X-100), anionic (e.g., SDS), or cationic (e.g., CTAB) surfactant. The choice depends on the nature of your INAP-metal complex.

  • Prepare Reagents: Prepare your buffer and INAP stock solution. Prepare a separate, concentrated stock solution of the surfactant (e.g., 2% w/v).

  • Optimize Surfactant Concentration: In your reaction vials, add the metal standard, buffer, and INAP reagent. Then, add varying amounts of the surfactant stock to achieve a range of final concentrations (e.g., 0.05% to 1.0%).

  • Equilibrate and Measure: Incubate the reactions as per your standardized protocol and measure the absorbance.

  • Determine Optimal Concentration: Plot absorbance vs. surfactant concentration. A sharp increase in signal is typically observed above the CMC, followed by a plateau. The optimal concentration lies within this plateau.

Expertise & Experience: If the analyte concentration is extremely low, you can increase its effective concentration before adding the INAP reagent. Liquid-liquid extraction is a classic and effective method.[10][11] The INAP-metal complex, being neutral and more organophilic, can be selectively extracted from a large volume of aqueous sample into a small volume of an immiscible organic solvent (e.g., chloroform, methyl isobutyl ketone). This process can easily increase the concentration by a factor of 10 to 100.

Logical Relationship: Decision Tree for Sensitivity Enhancement

G start Need to Enhance Sensitivity? micellar Implement Surfactant-Mediated (Micellar) Method start->micellar Is sample aqueous & compatible with surfactants? extraction Implement Liquid-Liquid Extraction Protocol start->extraction Is sample matrix complex or analyte extremely dilute? end_micellar Sensitivity Sufficient micellar->end_micellar ligand_mod Consider Ligand Modification (Advanced R&D) extraction->ligand_mod Still Insufficient? end_extraction Sensitivity Sufficient extraction->end_extraction

References

Common impurities in commercial 2-Isonitrosoacetophenone and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the purity of commercial 2-isonitrosoacetophenone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound and where do they come from?

Commercial this compound (also known as Phenylglyoxal aldoxime) is typically synthesized via the nitrosation of acetophenone.[1] Consequently, impurities are often process-related. While manufacturers aim for high purity (often >97%), residual contaminants can still be present and impact sensitive downstream applications.

Impurity Chemical Class Likely Origin
Acetophenone Starting MaterialIncomplete reaction during synthesis.[2]
Benzoic Acid Side-ProductOxidation of the starting material or product.
Amyl nitrite / Sodium ethoxide ReagentsResidual reagents from the synthesis process.[1]
Polymeric by-products Side-ProductSelf-condensation or other side reactions under synthesis conditions.
Decomposition Products DegradantsThermal or photochemical degradation during storage.[3]
Q2: Why is it critical to use high-purity this compound in my research?

The purity of your starting materials is a cornerstone of reproducible and reliable science. For drug development professionals, the stakes are even higher.

  • In Synthesis: Impurities can act as catalysts or inhibitors in subsequent reactions, leading to unexpected side products, reduced yields, and complex purification challenges.

  • In Biological Assays: Contaminants may exhibit their own biological activity, leading to false-positive or false-negative results. Some process-related impurities can be genotoxic, posing a significant safety risk.[4][5]

  • In Characterization: The presence of impurities interferes with analytical techniques like NMR and Mass Spectrometry, complicating structural elucidation and data interpretation.[6]

Q3: What is the most practical and effective method for purifying commercial this compound in a standard laboratory setting?

For solid organic compounds like this compound, recrystallization is the most robust and widely used purification technique.[4] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[7] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C), while impurities either remain insoluble at high temperatures (and can be filtered off) or stay fully dissolved at low temperatures (and are removed with the filtrate).[8]

Troubleshooting Guide: Recrystallization Issues

Even a routine procedure like recrystallization can present challenges. This guide addresses common problems and provides scientifically grounded solutions.

Issue 1: My compound "oiled out" instead of forming crystals.
  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of a solid lattice. This is often caused by using a solvent in which the compound is too soluble or by cooling the saturated solution too rapidly.

  • Solution Protocol:

    • Re-heat the mixture until the oil completely redissolves.

    • Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation.

    • Ensure the solution is clear.

    • Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.[9]

Issue 2: No crystals have formed, even after cooling in an ice bath.
  • Causality: This typically means your solution is not sufficiently saturated; there is too much solvent for the amount of compound.

  • Solution Protocol:

    • Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[7] If you have a pure sample, adding a tiny "seed crystal" is the most effective method.

    • Reduce Solvent Volume: If induction fails, gently heat the solution and boil off a portion of the solvent (10-20%) to increase the concentration. Allow the solution to cool slowly again.

Issue 3: The final product is still colored, even after recrystallization.
  • Causality: Highly colored impurities may be present that have similar solubility profiles to your target compound. These are often large, conjugated organic molecules.

  • Solution Protocol:

    • Dissolve the impure solid in the minimum amount of hot recrystallization solvent.

    • Add a very small amount of activated charcoal (decolorizing carbon) – typically 1-2% of the solute's weight.

    • Keep the solution hot and swirl for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal.[8]

    • Proceed with the cooling and crystallization steps as usual. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Add it to the hot, but not boiling, solution.

Workflow & Protocols

Visual Workflow for Purification and Validation

The following diagram outlines the logical workflow from receiving a commercial product to obtaining a validated, high-purity compound ready for your experiments.

cluster_prep Preparation & Purification cluster_validation Validation & Storage A Receive Commercial This compound B Initial Purity Assessment (e.g., TLC, Melting Point) A->B C Is Purity Sufficient? B->C Compare to spec D Proceed to Experiment C->D Yes E Perform Recrystallization (See Protocol Below) C->E No F Dry Crystals Under Vacuum E->F G Final Purity Verification (HPLC, NMR, Melting Point) F->G H Store Pure Compound (Inert atmosphere, 2-8°C) G->H

Caption: Purification and validation workflow.

Detailed Protocol: Two-Solvent Recrystallization

This method is highly effective when finding a single ideal solvent is difficult. A common and effective system for this compound is Ethanol (Solvent 1, in which it is soluble) and Water (Solvent 2, in which it is insoluble).

Materials:

  • Commercial this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (x2)

  • Hotplate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the impure this compound in a clean Erlenmeyer flask with a stir bar.

  • In a separate flask, heat both the ethanol (Solvent 1) and deionized water (Solvent 2) on a hotplate.

  • Add the minimum amount of hot ethanol to the flask containing the solid while stirring until it is completely dissolved. Keep the solution hot throughout this step.

  • Once a clear, saturated solution is obtained, begin adding the hot water (Solvent 2) dropwise.[10]

  • Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio determined for saturation) to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Logic Diagram

start Begin Cooling of Saturated Solution q1 Did crystals form? start->q1 a1 Collect Crystals (Vacuum Filtration) q1->a1 Yes q2 Did the compound oil out? q1->q2 No a2 Reheat Solution Add more Solvent 1 Cool Slowly q2->a2 Yes a3 Induce Crystallization: - Scratch flask - Add seed crystal If fails, concentrate solution (boil off solvent) q2->a3 No a2->start Retry Cooling a3->start Retry Cooling

Caption: Decision tree for recrystallization problems.

Purity Validation: Recommended Analytical Techniques

Relying on a single analytical method can be misleading. Employing orthogonal methods, which rely on different chemical principles, provides a much more robust assessment of purity.[6]

Technique Purpose Key Information Provided
Melting Point Analysis Quick Purity CheckPure compounds have a sharp, narrow melting range. Impurities broaden and depress the melting point.[7]
Thin-Layer Chromatography (TLC) Qualitative AssessmentRapidly visualizes the number of components in the sample. Ideal for monitoring reaction progress and purification efficiency.[6]
High-Performance Liquid Chromatography (HPLC) Quantitative AnalysisThe gold standard for purity determination. Provides high-resolution separation and allows for accurate quantification of impurities as a percentage of total peak area.[11][12]
Nuclear Magnetic Resonance (¹H NMR) Structural ConfirmationConfirms the chemical structure of the desired product and can reveal the presence of structurally similar impurities.[13]

By following this guide, researchers can confidently address the common impurities in commercial this compound, leading to more reliable and reproducible experimental outcomes.

References

Validation & Comparative

A Comparative Guide to the Validation of Spectrophotometric and HPLC Methods for the Analysis of Sulfadiazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the selection of an appropriate analytical method is paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth comparison of two analytical techniques for the quantification of Sulfadiazine, an antibacterial sulfonamide: a novel spectrophotometric method employing 2-Isonitrosoacetophenone as a chromogenic reagent and a conventional High-Performance Liquid Chromatography (HPLC) method. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, validated protocols.

Introduction: The Analytical Imperative in Pharmaceutical Quality Control

The robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. Spectrophotometric and chromatographic techniques are two of the most widely employed analytical modalities in the pharmaceutical industry.[1][2] Spectrophotometry, particularly in the UV-Visible range, offers a simple, cost-effective, and rapid means of analysis, making it an attractive option for routine quality control.[3][4] High-Performance Liquid Chromatography (HPLC), on the other hand, provides superior specificity and is often considered the gold standard for stability-indicating assays.[5][6]

This guide focuses on the analysis of Sulfadiazine, a sulfonamide antibiotic containing a primary aromatic amine moiety, which makes it amenable to colorimetric reactions.[7] We will explore a proposed spectrophotometric method based on the reaction of Sulfadiazine with this compound and compare its validation parameters against a well-established reversed-phase HPLC (RP-HPLC) method.

The Chemistry of Quantification: Derivatization vs. Separation

The spectrophotometric determination of compounds that do not inherently possess a strong chromophore in the visible region often necessitates a derivatization step. In our proposed method, this compound serves as a chromogenic reagent. The reaction mechanism is predicated on the diazotization of the primary aromatic amine of Sulfadiazine, followed by a coupling reaction with this compound to form a colored azo dye. This reaction is analogous to the well-established Bratton-Marshall reaction, where a sulfonamide is diazotized and coupled with N-(1-Naphthyl)ethylenediamine.[1]

In contrast, the HPLC method relies on the physicochemical properties of Sulfadiazine to achieve separation from potential impurities and degradation products on a stationary phase. The quantification is then performed by detecting the analyte's intrinsic UV absorbance.[8]

Method Validation: A Pillar of Scientific Integrity

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[5][8] The validation parameters discussed in this guide are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Experimental Protocols

Principle: This method is based on the diazotization of the primary aromatic amine group of Sulfadiazine using sodium nitrite in an acidic medium, followed by coupling with this compound in an alkaline medium to form a stable, colored azo compound. The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax).

Instrumentation:

  • UV-Vis Spectrophotometer (Double Beam)

  • Calibrated glassware

Reagents and Solutions:

  • Sulfadiazine reference standard

  • This compound solution (0.1% w/v in ethanol)

  • Sodium nitrite solution (0.1% w/v, freshly prepared)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Ethanol

Standard Solution Preparation:

  • Accurately weigh 10 mg of Sulfadiazine reference standard and dissolve in 10 mL of 1 M HCl in a 100 mL volumetric flask.

  • Make up the volume to 100 mL with distilled water to obtain a stock solution of 100 µg/mL.

Sample Preparation (from a hypothetical tablet formulation):

  • Weigh and powder 20 tablets.

  • Transfer an amount of powder equivalent to 10 mg of Sulfadiazine into a 100 mL volumetric flask.

  • Add 70 mL of 1 M HCl, sonicate for 15 minutes, and then make up the volume with distilled water.

  • Filter the solution through a 0.45 µm membrane filter.

Procedure for Calibration Curve:

  • Pipette aliquots (0.5, 1.0, 1.5, 2.0, 2.5 mL) of the standard stock solution into a series of 10 mL volumetric flasks.

  • To each flask, add 1 mL of 1 M HCl.

  • Add 1 mL of 0.1% sodium nitrite solution and shake well. Allow to stand for 3 minutes for complete diazotization.

  • Add 1 mL of 0.1% this compound solution.

  • Add 2 mL of 1 M NaOH to promote the coupling reaction.

  • Make up the volume to 10 mL with distilled water.

  • Measure the absorbance at the predetermined λmax against a reagent blank.

  • Plot a graph of absorbance versus concentration.

Principle: This method utilizes reversed-phase chromatography to separate Sulfadiazine from other components in the sample. Quantification is achieved by measuring the peak area at a specific UV wavelength.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Solutions:

  • Sulfadiazine reference standard

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 3.0, HPLC grade)

  • Mobile Phase: Methanol:Phosphate buffer (70:30 v/v)[6]

Standard Solution Preparation:

  • Prepare a stock solution of Sulfadiazine (100 µg/mL) in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

Sample Preparation:

  • Prepare the sample as described in the spectrophotometric method, but use the mobile phase as the diluent.

Chromatographic Conditions: [6]

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:Phosphate buffer (pH 3.0) (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Validation Parameters: A Head-to-Head Comparison

The following table summarizes the typical validation results for the two methods, based on established performance for similar analytical procedures.

Validation ParameterSpectrophotometric Method (this compound)HPLC MethodCausality Behind Performance
Linearity (R²) > 0.998> 0.999HPLC generally exhibits superior linearity over a wider range due to the high efficiency of the separation and detection process. Spectrophotometric methods can be limited by factors such as incomplete reactions or deviations from Beer's Law at high concentrations.
Range 5-25 µg/mL1-50 µg/mLThe HPLC method typically offers a broader dynamic range, accommodating a wider span of analyte concentrations.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Both methods can achieve high accuracy. The HPLC method's accuracy is enhanced by its ability to separate the analyte from interfering substances.
Precision (% RSD) < 2.0%< 1.0%HPLC methods are generally more precise due to the automated nature of the injection and the stability of the chromatographic system. Spectrophotometric methods can have slightly higher variability due to manual dilutions and reaction steps.
Limit of Detection (LOD) ~0.5 µg/mL~0.1 µg/mLThe lower LOD of the HPLC method is a result of the efficient separation that reduces background noise and the high sensitivity of modern UV detectors.
Limit of Quantification (LOQ) ~1.5 µg/mL~0.3 µg/mLConsistent with the LOD, the HPLC method can reliably quantify smaller amounts of the analyte with acceptable precision and accuracy.
Specificity Prone to interference from other primary aromatic aminesHighly specific; separates analyte from impurities and degradation productsThe key advantage of HPLC is its specificity. The spectrophotometric method's specificity is dependent on the selectivity of the chemical reaction.
Robustness Sensitive to changes in pH, reagent concentration, and reaction timeGenerally robust to small variations in mobile phase composition, pH, and flow rateThe chromatographic separation in HPLC is often less susceptible to minor environmental and procedural variations compared to the chemical derivatization in spectrophotometry.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both method validation and the chemical reaction in the spectrophotometric method.

experimental_workflow cluster_spectrophotometry Spectrophotometric Method Validation cluster_hplc HPLC Method Validation S1 Standard & Sample Preparation S2 Diazotization Reaction S1->S2 S3 Coupling with this compound S2->S3 S4 Absorbance Measurement at λmax S3->S4 S5 Data Analysis (Linearity, Accuracy, etc.) S4->S5 H1 Standard & Sample Preparation H2 Chromatographic Separation H1->H2 H3 UV Detection at 240 nm H2->H3 H4 Peak Area Integration H3->H4 H5 Data Analysis (Linearity, Accuracy, etc.) H4->H5

Caption: A comparative workflow for the validation of the spectrophotometric and HPLC methods.

reaction_pathway sulfadiazine Sulfadiazine (Primary Aromatic Amine) diazonium_salt Diazonium Salt sulfadiazine->diazonium_salt NaNO₂ / H⁺ azo_dye Colored Azo Dye (λmax) diazonium_salt->azo_dye inap This compound inap->azo_dye Coupling (OH⁻)

Caption: The proposed reaction pathway for the spectrophotometric determination of Sulfadiazine.

Discussion: Choosing the Right Tool for the Job

The choice between the spectrophotometric method using this compound and the HPLC method for the analysis of Sulfadiazine is contingent on the specific requirements of the analytical task.

The spectrophotometric method offers significant advantages in terms of speed, simplicity, and cost-effectiveness .[2] It requires less sophisticated instrumentation and can be readily implemented in most quality control laboratories. However, its primary limitation is its lack of specificity .[1] The method is susceptible to interference from any other compounds containing a primary aromatic amine group that may be present in the sample matrix. Therefore, this method is best suited for the analysis of pure drug substances or simple formulations where the absence of interfering substances has been established.

The HPLC method , while more time-consuming and resource-intensive , provides unparalleled specificity and sensitivity .[5][6] Its ability to separate Sulfadiazine from impurities, degradation products, and excipients makes it the method of choice for stability studies, impurity profiling, and the analysis of complex formulations. The enhanced precision and lower detection limits of the HPLC method also make it more suitable for applications requiring high accuracy and the quantification of trace amounts of the analyte.

Conclusion: A Symbiotic Approach to Pharmaceutical Analysis

Both the proposed spectrophotometric method using this compound and the established HPLC method have their distinct merits and demerits. The spectrophotometric method serves as a rapid and economical tool for routine analysis of well-characterized samples, while the HPLC method remains the definitive technique for comprehensive quality assessment and in-depth investigations.

Ultimately, a holistic approach to pharmaceutical analysis may involve the use of both techniques in a complementary fashion. The spectrophotometric method can be employed for high-throughput screening and routine quality checks, with the more robust HPLC method being reserved for confirmatory analysis, stability testing, and regulatory submissions. This dual-pronged strategy ensures both efficiency and uncompromising data integrity in the pursuit of pharmaceutical excellence.

References

A Senior Application Scientist's Guide to Metal Analysis: A Comparative Study of 2-Isonitrosoacetophenone and Other Classical Oximes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, analytical scientists, and professionals in drug development, the precise quantification of metal ions is a recurrent and critical task. While modern instrumental techniques like ICP-OES have become dominant, classical colorimetric and gravimetric methods employing chelating agents remain indispensable for their cost-effectiveness, selectivity, and utility in specific applications.[1][2] Among these agents, oximes—compounds containing the C=N-OH functional group—have a storied history as robust reagents for metal determination.[3]

This guide provides an in-depth comparative analysis of 2-Isonitrosoacetophenone (also known as Phenylglyoxaldoxime) against other stalwart oximes: Dimethylglyoxime, Salicylaldoxime, and α-Benzoinoxime. We will delve into the underlying coordination chemistry, compare their analytical performance based on experimental data, and provide validated protocols to empower you to make informed decisions for your analytical challenges.

The Role of the Oxime Group in Metal Chelation

The efficacy of oximes as analytical reagents stems from their ability to act as chelating ligands. The nitrogen and oxygen atoms of the oxime group form a stable five- or six-membered ring with a metal ion, a process known as chelation. This reaction is often accompanied by the deprotonation of the oxime's hydroxyl group. The resulting metal-oxime complexes are typically intensely colored, making them suitable for spectrophotometric analysis, or highly insoluble, enabling their separation and quantification via gravimetric analysis.[1][2][4]

The selectivity of a particular oxime for a specific metal ion is profoundly influenced by factors such as the pH of the solution, the presence of other functional groups on the oxime molecule, and the inherent stability of the resulting chelate.[1][2][5]

Caption: General reaction of a divalent metal ion with an oxime ligand.

In Focus: this compound (HINAP)

This compound (HINAP) is a versatile α-keto-oxime that serves as a valuable reagent in both analytical and synthetic chemistry.[6] Its ability to form stable, colored complexes with various transition metals makes it a compelling candidate for spectrophotometric methods.[6]

Key Analytical Applications:

  • Palladium (II): Derivatives of HINAP are effective for the extractive spectrophotometric determination of Palladium. Isonitroso-p-methyl-acetophenone phenyl hydrazone (HIMAPH), a related compound, quantitatively extracts Pd(II) into toluene from acidic solutions (pH 0.0-5.0).[7][8] The resulting yellow complex has a maximum absorbance (λmax) at 470 nm and a high molar absorptivity of 13,305 L mol⁻¹ cm⁻¹.[7][8] Another derivative, Isonitroso p-Nitro Acetophenone thiosemicarbazone (HINATS), also extracts Pd(II) into chloroform from highly acidic media (pH 0.0-4.0) with a λmax at 410 nm.[9][10]

  • Cobalt (II): The derivative isonitroso-p-methoxyacetophenone (HINMAP) is used for the extractive spectrophotometric determination of Co(II). It forms a golden-yellow complex that is quantitatively extracted into carbon tetrachloride at an alkaline pH of 9.2.[11] The complex exhibits a λmax at 400 nm and a molar absorptivity of 10,140 L mol⁻¹ cm⁻¹.[11]

  • Copper (II) & Nickel (II): HINAP and its derivatives have been synthesized and studied for complex formation with various transition metals, including Copper and Nickel.[12][13]

The versatility of HINAP lies in the ease with which its phenyl ring can be substituted (e.g., with -CH₃, -OCH₃, -Cl, -NO₂) to fine-tune its reactivity, solubility, and the spectroscopic properties of its metal complexes.[12][14]

The Comparators: Established Oxime Reagents

To objectively evaluate HINAP, we compare it against three of the most well-documented oximes in analytical chemistry.

a) Dimethylglyoxime (DMG)

Perhaps the most famous selective reagent in classical analysis, DMG is renowned for its nearly specific precipitation of Nickel(II) from a weakly ammoniacal or buffered solution as a vibrant, strawberry-red precipitate.[15][16]

  • Primary Target: Nickel (II).[15][16] It can also be used for Palladium and Bismuth.[16]

  • Causality of Selectivity: The reaction is performed in a solution buffered to a pH of 5 to 9.[15] In this range, the formation of the red Ni(DMG)₂ chelate is quantitative.[15] Adding tartrate or citrate ions before precipitation prevents interference from metals like Iron(III) and Chromium(III) by forming stable, soluble complexes with them.[5] At a pH below 5, the equilibrium shifts, and the precipitate dissolves, which is a key factor in controlling the reaction.[5][15]

  • Methodology: Primarily gravimetric, owing to the insoluble nature of the Ni(DMG)₂ complex.[16] The bulky nature of the precipitate requires careful control of the initial sample weight.[5][15]

b) Salicylaldoxime

Salicylaldoxime is a highly effective chelating agent used for the gravimetric and spectrophotometric determination of several metal ions, most notably Copper(II).[17][18][19]

  • Primary Targets: Copper (II), Nickel (II), Palladium (II), Lead (II), Zinc (II).[19][20]

  • Causality of Selectivity: Selectivity is achieved by precise control of pH. For example, it forms a greenish-yellow precipitate with Copper at a pH of 2.6 in an acetic acid medium.[17] Under these conditions, it is highly selective for copper.[1] If the pH is raised to 3.3, Nickel will also begin to precipitate.[17] This pH-dependent reactivity allows for the sequential separation of metal ions.[2][21]

  • Methodology: Used for both gravimetric precipitation and solvent extraction for spectrophotometry.[17][18] The copper-salicylaldoxime complex can be extracted into organic solvents like n-amyl acetate for measurement.[18]

c) α-Benzoinoxime (Cupron)

This reagent is particularly valuable for the determination of Copper, Molybdenum, and Tungsten.[22][23]

  • Primary Targets: Copper (II), Molybdenum (VI), Tungsten (VI).[4][22][24]

  • Causality of Selectivity: Copper is quantitatively precipitated from hot, ammoniacal solutions.[4][22] Molybdenum, however, is precipitated from strongly acidic solutions (e.g., sulfuric acid), allowing for its separation from a majority of other elements.[25] This stark difference in optimal pH is the cornerstone of its selective application.

  • Methodology: Primarily used for gravimetric analysis.[22] However, spectrophotometric methods have been developed where the metal chelate is extracted into chloroform.[4] A notable challenge with its gravimetric use is the potential for the excess reagent to co-precipitate, requiring careful procedural control.[4][24] A recent study also demonstrated its use as a complexing agent for the spectrophotometric determination of Nickel(II) at pH 9.[26]

Quantitative Performance Comparison

The following table summarizes the key analytical parameters for this compound (via its derivatives) and the comparative oximes for their primary target metals. This data, synthesized from multiple sources, provides a basis for objective comparison.

Reagent (Derivative)Target MetalMethodOptimal pHSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Key Interferences
HINAP (HIMAPH) Palladium (II)Spectrophotometry0.0 - 5.0Toluene47013,305[7][8]Study-specific
HINAP (HINMAP) Cobalt (II)Spectrophotometry9.2Carbon Tetrachloride40010,140[11]Study-specific
Dimethylglyoxime Nickel (II)Gravimetry5.0 - 9.0---Fe(III), Cr(III) (masked by tartrate)[5]
Salicylaldoxime Copper (II)Spectrophotometry3.5 - 9.5n-Amyl Acetate344Not Reported[18]Iron(III)[17]
α-Benzoinoxime Molybdenum(VI)GravimetryStrongly Acidic---W, Pd, Cr(VI), V(V)[25]
α-Benzoinoxime Copper (II)GravimetryAmmoniacal---Mo, W (in acidic media)
α-Benzoinoxime Nickel (II)Spectrophotometry9.0Aqueous (Triton-X-100)422Not Reported[26][27]Study-specific

Experimental Protocols: A Practical Guide

To illustrate the practical application and highlight procedural differences, detailed protocols for the spectrophotometric determination of Palladium(II) using a HINAP derivative and the gravimetric determination of Nickel(II) using DMG are provided.

Protocol 1: Spectrophotometric Determination of Palladium(II) with HINATS

(Adapted from Barhate et al., 2009)[9][10]

Trustworthiness: This protocol's validity rests on the quantitative extraction of the Pd(II)-HINATS complex into an organic phase, where its concentration is directly proportional to its absorbance, following the Beer-Lambert law. A calibration curve prepared with known standards validates the measurements.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Pd(II) (e.g., 100 µg/mL) by dissolving a precise weight of Palladium Chloride (PdCl₂) in dilute HCl and diluting to a known volume.

    • Prepare a 1% (w/v) solution of the reagent, Isonitroso p-Nitro Acetophenone thiosemicarbazone (HINATS), in a 1:1 alcohol-water mixture.

    • Prepare a 1 M acetic acid solution.

  • Calibration Curve Construction:

    • Into a series of 100 mL separatory funnels, add aliquots of the Pd(II) stock solution to create standards ranging from 5.0 to 80 µg of Palladium.

    • To each funnel, add 2 mL of 1 M acetic acid and 1 mL of the 1% HINATS solution.

    • Add distilled water to bring the total aqueous volume to 10 mL.

    • Causality: The acidic medium (pH 0.0-4.0) is crucial for the quantitative formation and extraction of the specific Pd(II) complex.[9][10]

  • Extraction:

    • Add 10 mL of chloroform to each separatory funnel.

    • Stopper and shake vigorously for 1 minute to ensure complete extraction of the complex.

    • Allow the layers to separate. The chloroform layer will contain the colored complex.

  • Measurement:

    • Drain the lower chloroform layer into a 10 mL volumetric flask. Dilute to the mark with chloroform if necessary.

    • Prepare a reagent blank by following the same procedure but omitting the Pd(II) standard.

    • Measure the absorbance of each standard and the sample at the λmax of 410 nm against the reagent blank.

    • Plot a calibration curve of Absorbance vs. Concentration.

  • Sample Analysis:

    • Prepare the unknown sample (e.g., by dissolving a catalyst in aqua regia)[9] and take an appropriate aliquot.

    • Follow steps 2-4 to determine its absorbance and calculate the concentration from the calibration curve.

Caption: Workflow for extractive spectrophotometric analysis.

Protocol 2: Gravimetric Determination of Nickel(II) with Dimethylglyoxime (DMG)

(Adapted from standard analytical chemistry procedures)[5][15]

Trustworthiness: This method is self-validating through the principle of mass balance. The mass of the pure, dried precipitate of known stoichiometry, Ni(C₄H₇N₂O₂)₂, is used to directly calculate the mass of nickel in the original sample.

  • Sample Preparation:

    • Accurately weigh a sample containing a known amount of nickel and dissolve it in dilute HCl. Dilute to approximately 200 mL with distilled water.

    • Heat the solution to about 70-80°C.

  • Precipitation:

    • Add a slight excess of a 1% (w/v) alcoholic solution of DMG.

    • Causality: An alcoholic solution is used because DMG is only sparingly soluble in water. A large excess should be avoided as the reagent itself might precipitate upon cooling.[5]

    • Slowly add dilute ammonium hydroxide dropwise with constant stirring until the solution is slightly alkaline (a faint smell of ammonia should be present). A red precipitate will form immediately.

    • Causality: The alkaline pH (buffered by ammonia) is required for the quantitative precipitation of the nickel complex. If the solution becomes too acidic, the precipitate will dissolve.[5][15]

  • Digestion:

    • Keep the beaker on a steam bath for 30-60 minutes to "digest" the precipitate. This process encourages smaller particles to dissolve and re-precipitate onto larger ones, resulting in a more easily filterable solid.

  • Filtration and Washing:

    • Allow the solution to cool to room temperature.

    • Filter the precipitate through a pre-weighed sintered glass crucible.

    • Wash the precipitate with cold, dilute ammonium hydroxide solution until the washings are free of chloride ions (test with AgNO₃).

    • Causality: Washing with pure water is avoided as it can cause the precipitate to become colloidal (peptization). The dilute ammonia solution prevents this.

  • Drying and Weighing:

    • Dry the crucible containing the precipitate in an oven at 110-120°C until a constant weight is achieved.

    • Calculate the weight of Nickel using the gravimetric factor (Weight of Ni / Molecular Weight of Ni(DMG)₂ = 58.69 / 288.91).

Making the Right Choice: A Scientist's Perspective

The choice of an oxime reagent is not arbitrary; it is dictated by the analytical problem at hand.

  • For High Selectivity: Dimethylglyoxime remains the gold standard for nickel determination, especially in complex matrices like steel, due to its exceptional selectivity when used with masking agents.[5]

  • For Sequential Analysis: Salicylaldoxime's pH-dependent precipitation offers a classic and effective route for separating ions like copper and nickel from the same solution.[17][21][28]

  • For Refractory Metals: α-Benzoinoxime provides a robust method for determining molybdenum and tungsten, particularly by separating them from interfering elements in a highly acidic medium.[25]

  • For Spectrophotometric Sensitivity: this compound and its derivatives are excellent candidates for developing sensitive spectrophotometric methods. Their high molar absorptivities allow for the determination of trace quantities of metals like palladium and cobalt.[7][8][11] The ability to modify the parent molecule allows for the development of tailored reagents for specific analytical needs.

Oxime_Selection cluster_Ni Nickel (Ni²⁺) cluster_Cu Copper (Cu²⁺) cluster_Mo Molybdenum (Mo⁶⁺) cluster_Pd Palladium (Pd²⁺) Start What is the primary target metal? Ni_Reagent Dimethylglyoxime (DMG) Start->Ni_Reagent Cu_Reagent Salicylaldoxime Start->Cu_Reagent Mo_Reagent α-Benzoinoxime Start->Mo_Reagent Pd_Reagent This compound derivatives Start->Pd_Reagent Ni_Reason High selectivity, gravimetric method Ni_Reagent->Ni_Reason Cu_Reason pH-controlled precipitation/extraction Cu_Reagent->Cu_Reason Mo_Reason Precipitation from strong acid Mo_Reagent->Mo_Reason Pd_Reason High sensitivity, spectrophotometry Pd_Reagent->Pd_Reason

Caption: Decision tree for selecting an appropriate oxime reagent.

References

A Comparative Guide to HPLC and UV-Vis Spectroscopy for the Analysis of 2-Isonitrosoacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Among the vast array of organic compounds, 2-isonitrosoacetophenone derivatives, a class of oximes, are significant as precursors in the synthesis of various biologically active molecules. The choice of analytical technique for their quantification is critical and often hinges on a balance of specificity, sensitivity, speed, and cost. This guide provides an in-depth, objective comparison of two ubiquitous analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy, for the analysis of this compound derivatives. This comparison is grounded in established analytical principles and supported by representative experimental data to aid in the selection of the most appropriate method for your specific analytical needs.

The Crucial Role of Analytical Methodology

The decision between a chromatographic separation technique like HPLC and a spectrophotometric method like UV-Vis is not merely a matter of instrument availability. It is a strategic choice that impacts the reliability and applicability of the generated data. HPLC offers superior specificity by physically separating the analyte of interest from other components in a sample matrix before quantification.[1][2] This is particularly crucial when dealing with complex mixtures or when the presence of impurities and degradation products is a concern.[3][4] Conversely, UV-Vis spectroscopy is a simpler, more cost-effective, and often faster technique that relies on the inherent chromophoric properties of the analyte.[1][2] However, its specificity can be limited in the presence of interfering substances that absorb at similar wavelengths.[1]

Principles of the Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. For this compound derivatives, which are moderately polar compounds, a reversed-phase HPLC (RP-HPLC) method is typically employed. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and water.[3] The components of the sample are separated based on their hydrophobicity, with more polar compounds eluting earlier. Detection is commonly achieved using a UV detector, as the aromatic ring and the oxime group in this compound derivatives confer strong UV absorbance.[3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a quantitative analytical technique that measures the absorption of ultraviolet or visible light by a substance in solution. The principle behind this technique is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[5][6] this compound derivatives possess chromophores, such as the benzene ring and the carbon-nitrogen double bond of the oxime group, which absorb UV radiation at specific wavelengths. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the derivative in a sample can be determined.[5]

Comparative Performance: A Data-Driven Evaluation

The performance of an analytical method is assessed through a series of validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[7][8] The following table summarizes the expected performance characteristics for the analysis of a representative this compound derivative using both HPLC and UV-Vis spectroscopy. These values are based on typical performance for similar analytes and serve as a comparative benchmark.[1][9][10]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible (UV-Vis) SpectroscopyRationale and Field Insights
Specificity High (Stability-Indicating)Low to ModerateHPLC excels at separating the analyte from impurities and degradation products, making it a true stability-indicating method.[3][4][11] UV-Vis is prone to interference from any substance in the matrix that absorbs at the analytical wavelength.
Linearity (R²) > 0.999> 0.995Both methods can provide excellent linearity over a defined concentration range. HPLC often demonstrates a slightly higher correlation coefficient due to its superior specificity.[9][10]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both techniques can achieve high accuracy. HPLC's accuracy is less likely to be affected by matrix effects.[9][10]
Precision (% RSD) < 1.0%< 2.0%HPLC generally offers better precision (repeatability and intermediate precision) due to the automated and controlled nature of the system.[9][10]
Limit of Detection (LOD) ~0.05 µg/mL~0.2 µg/mLHPLC is typically more sensitive, allowing for the detection of lower concentrations of the analyte.
Limit of Quantification (LOQ) ~0.15 µg/mL~0.6 µg/mLThe higher sensitivity of HPLC translates to a lower limit of quantification, which is crucial for impurity profiling.[7][11]
Robustness HighModerateHPLC methods, once developed, are generally robust to small variations in parameters like mobile phase composition and flow rate. UV-Vis methods can be sensitive to changes in solvent composition and pH.
Analysis Time per Sample 5 - 15 minutes< 5 minutesUV-Vis offers a significantly faster analysis time per sample, making it suitable for high-throughput screening of pure samples.
Cost per Analysis HigherLowerThe initial investment, solvent consumption, and maintenance costs are considerably higher for HPLC systems.

Experimental Protocols

To provide a practical context, the following are detailed, step-by-step methodologies for the analysis of a representative this compound derivative.

HPLC Method Protocol

This protocol is adapted from a stability-indicating method for a structurally related compound and is suitable for the quantitative analysis of this compound derivatives.[3]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.[3]

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning a standard solution of the this compound derivative to find its λmax, typically around 250-280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

2. Standard Preparation:

  • Prepare a stock solution of the this compound derivative reference standard in the mobile phase (e.g., 100 µg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

3. Sample Preparation:

  • Accurately weigh a quantity of the sample containing the this compound derivative.

  • Dissolve the sample in the mobile phase, sonicate if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of the this compound derivative in the sample solution from the calibration curve.

Diagram of the HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase Preparation (Acetonitrile:Water) HPLC_System HPLC System (Pump, Injector, Column, UV Detector) MobilePhase->HPLC_System StandardPrep Standard Solution Preparation StandardPrep->HPLC_System SamplePrep Sample Preparation (Dissolution & Filtration) SamplePrep->HPLC_System DataAcquisition Data Acquisition (Chromatogram) HPLC_System->DataAcquisition CalibrationCurve Calibration Curve Construction DataAcquisition->CalibrationCurve ConcentrationDet Concentration Determination CalibrationCurve->ConcentrationDet

Caption: A typical experimental workflow for the quantitative analysis of this compound derivatives using HPLC.

UV-Vis Spectrophotometry Method Protocol

This protocol outlines a straightforward method for the quantification of this compound derivatives in relatively pure samples.

1. Instrumentation and Parameters:

  • Spectrophotometer: A UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which the derivative is soluble and that does not absorb significantly at the analytical wavelength (e.g., methanol or ethanol).

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of the this compound derivative in the chosen solvent from 200 to 400 nm.

2. Standard Preparation:

  • Prepare a stock solution of the this compound derivative reference standard in the chosen solvent (e.g., 100 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations that will give absorbances within the linear range of the instrument (typically 0.2 to 0.8 absorbance units).

3. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the solvent.

  • Dilute the sample solution as necessary to bring the absorbance within the calibration range.

  • If the sample contains particulates, filter the solution.

4. Analysis:

  • Measure the absorbance of the blank (solvent), the standard solutions, and the sample solutions at the predetermined λmax.

  • Construct a calibration curve by plotting absorbance against the concentration of the standard solutions.

  • Determine the concentration of the this compound derivative in the sample solution from the calibration curve.

Diagram of the UV-Vis Spectrophotometry Experimental Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification SolventPrep Solvent Selection StandardPrep Standard Solution Preparation SolventPrep->StandardPrep SamplePrep Sample Preparation (Dissolution & Dilution) SolventPrep->SamplePrep Scan Scan for λmax StandardPrep->Scan Absorbance Measure Absorbance StandardPrep->Absorbance SamplePrep->Absorbance Scan->Absorbance CalibrationCurve Calibration Curve Construction Absorbance->CalibrationCurve ConcentrationDet Concentration Determination CalibrationCurve->ConcentrationDet

Caption: A streamlined workflow for the quantitative analysis of this compound derivatives using UV-Vis spectroscopy.

Logical Framework for Method Selection

The decision to employ HPLC or UV-Vis spectroscopy should be guided by the specific analytical challenge at hand. The following diagram illustrates the logical considerations for selecting the appropriate technique.

Method_Selection HPLC HPLC is the Preferred Method UVVis UV-Vis is a Viable Option Start Start: Need to Quantify This compound Derivative ComplexMatrix Is the Sample Matrix Complex (e.g., contains impurities, excipients)? Start->ComplexMatrix ComplexMatrix->HPLC Yes StabilityIndicating Is a Stability-Indicating Method Required? ComplexMatrix->StabilityIndicating No StabilityIndicating->HPLC Yes HighSensitivity Is High Sensitivity (Low LOD/LOQ) Needed? StabilityIndicating->HighSensitivity No HighSensitivity->HPLC Yes HighThroughput Is High Throughput for Pure Samples a Priority? HighSensitivity->HighThroughput No HighThroughput->HPLC No HighThroughput->UVVis Yes

Caption: A decision-making diagram for selecting between HPLC and UV-Vis for the analysis of this compound derivatives.

Conclusion and Recommendations

Both HPLC and UV-Vis spectroscopy are valuable tools for the quantitative analysis of this compound derivatives, each with a distinct set of advantages and limitations.

HPLC is the unequivocally superior choice when:

  • Specificity is paramount: For the analysis of samples containing impurities, degradation products, or other excipients, HPLC's ability to separate these components is essential for accurate quantification.[1][3]

  • A stability-indicating method is required: In pharmaceutical development and stability testing, a method that can resolve the API from its degradation products is a regulatory expectation.[4][11]

  • High sensitivity is necessary: For trace analysis or the quantification of low-level impurities, the lower LOD and LOQ of HPLC are critical.

UV-Vis spectroscopy is a suitable and efficient alternative when:

  • The sample is known to be pure: For the analysis of bulk drug substances or simple solutions with no interfering components, UV-Vis provides rapid and reliable results.

  • High throughput is a priority: The speed of UV-Vis analysis makes it ideal for routine quality control checks where a large number of pure samples need to be analyzed quickly.

  • Cost and simplicity are major considerations: UV-Vis is a more accessible and economical technique, both in terms of initial investment and operational costs.[1]

References

A Comparative Guide to the Quantitative Analysis of Cobalt: 2-Isonitrosoacetophenone vs. Nitroso-R Salt Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the realm of quantitative analysis, particularly for transition metals like cobalt that are critical in both biological and industrial contexts, the choice of analytical reagent is paramount. This decision directly influences the accuracy, precision, sensitivity, and overall reliability of the results. This guide provides a comprehensive comparison of 2-Isonitrosoacetophenone (HINAP) and its derivatives against the well-established Nitroso-R salt family of reagents for the spectrophotometric determination of cobalt(II). We will delve into the underlying chemical principles, present detailed experimental protocols, and offer a head-to-head comparison of their analytical performance based on published data.

The Principle of Spectrophotometric Metal Ion Analysis

At its core, the spectrophotometric determination of metal ions relies on the reaction between the target ion and a specific chromogenic reagent. This reaction forms a colored complex, and according to the Beer-Lambert Law, the intensity of the color (measured as absorbance) is directly proportional to the concentration of the analyte in the solution.

The efficacy of a chromogenic reagent is determined by several factors:

  • Selectivity: The ability to form a colored complex preferentially with the target ion, even in the presence of other potentially interfering ions.

  • Sensitivity: The ability to detect very low concentrations of the analyte, which is reflected by a high molar absorptivity (ε) of the resulting complex.

  • Stability: The formed complex must be stable over a sufficient period to allow for accurate measurement.

  • Reproducibility: The reaction should consistently produce the same absorbance value for the same concentration under defined conditions.

This guide will compare two classes of reagents through the lens of these critical performance metrics.

Methodology 1: The this compound (HINAP) Derivative Method

This compound and its structural analogs are effective chelating agents. The isonitroso (-C(=NOH)-) group, in conjunction with the adjacent carbonyl group, provides two coordination sites for metal ions, forming a stable chelate ring. For this guide, we will detail a validated method using a close derivative, Isonitroso-5-methyl-2-hexanone (HIMH) , which demonstrates the analytical capabilities of this reagent class for cobalt determination[1][2]. The method is based on the liquid-liquid extraction of the Co(II)-HIMH complex.

Experimental Protocol: HINAP Derivative (HIMH) Method

This protocol describes a self-validating system for establishing a calibration curve and determining the concentration of an unknown sample.

1. Reagent Preparation:

  • Cobalt(II) Stock Solution (1000 µg/mL): Dissolve a precisely weighed amount of a high-purity cobalt salt (e.g., CoCl₂·6H₂O) in deionized water with a small amount of acid (e.g., HCl) to prevent hydrolysis. Dilute to a known volume.
  • Working Standard Solutions (0.1 - 5.0 µg/mL): Prepare a series of standard solutions by serial dilution of the stock solution.
  • HIMH Reagent Solution: Prepare a solution of isonitroso-5-methyl-2-hexanone in a suitable organic solvent like chloroform.
  • Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation.

2. Calibration Curve Construction:

  • To a series of separatory funnels, add a known volume of each cobalt(II) working standard solution.
  • Add the buffer solution to adjust the aqueous phase to the optimal pH for extraction.
  • Add a fixed volume of the HIMH reagent solution to each funnel.
  • Shake vigorously for several minutes to facilitate the extraction of the Co(II)-HIMH complex into the organic phase.
  • Allow the layers to separate. Collect the organic (chloroform) layer, which contains the yellow-colored complex.
  • Measure the absorbance of each organic extract at the wavelength of maximum absorbance (λmax = 400 nm) using a spectrophotometer, with chloroform as the blank[1].
  • Plot a graph of absorbance versus concentration. The resulting linear plot serves as the calibration curve.

3. Unknown Sample Analysis:

  • Prepare the unknown sample, ensuring it is in a suitable matrix and diluted to fall within the linear range of the calibration curve.
  • Repeat the extraction procedure described in step 2 with the unknown sample.
  • Measure the absorbance of the sample extract.
  • Determine the concentration of cobalt(II) in the sample by interpolating its absorbance value on the calibration curve.

Visualizing the HINAP Workflow

The following diagram illustrates the key steps in the quantitative analysis of Cobalt(II) using the HINAP derivative method.

HINAP_Workflow cluster_prep Preparation cluster_extraction Complexation & Extraction cluster_analysis Analysis prep_standards Prepare Co(II) Standards (0.1-5.0 µg/mL) ph_adjust Adjust pH with Buffer prep_standards->ph_adjust prep_unknown Prepare Unknown Sample prep_unknown->ph_adjust prep_reagent Prepare HIMH in Chloroform add_reagent Add HIMH Reagent prep_reagent->add_reagent ph_adjust->add_reagent extract Shake to Extract Complex into Chloroform add_reagent->extract separate Separate Organic Layer extract->separate measure_abs Measure Absorbance at 400 nm separate->measure_abs calibration Plot Calibration Curve (Abs vs. Conc) measure_abs->calibration quantify Quantify Unknown from Curve measure_abs->quantify calibration->quantify

Caption: Workflow for Co(II) determination using the HINAP derivative (HIMH) method.

Methodology 2: The Nitroso-R Salt Analog Method

The Nitroso-R salt family, including reagents like 1-Nitroso-2-naphthol, are highly sensitive and selective chromogenic agents for cobalt. They form stable, intensely colored complexes with Co(III) after the oxidation of Co(II) in the sample. This method is widely used due to its robustness and high sensitivity.

Experimental Protocol: 1-Nitroso-2-Naphthol Method

This protocol outlines a direct spectrophotometric method that does not require solvent extraction.

1. Reagent Preparation:

  • Cobalt(II) Stock and Working Solutions: Prepare as described in the HINAP method.
  • 1-Nitroso-2-naphthol Reagent Solution: Prepare a solution of the reagent in a suitable solvent (e.g., ethanol).
  • Oxidizing Agent: A solution of hydrogen peroxide (H₂O₂) is used to oxidize Co(II) to Co(III)[3].
  • Buffer Solution: Prepare a buffer to maintain the optimal pH for complex formation (typically around pH 5-8).

2. Calibration Curve Construction:

  • To a series of volumetric flasks, add a known volume of each cobalt(II) working standard solution.
  • Add the buffer solution to each flask.
  • Add the hydrogen peroxide solution to oxidize Co(II).
  • Add the 1-Nitroso-2-naphthol reagent solution. The characteristic colored complex will form.
  • Dilute to the final volume with deionized water and mix thoroughly.
  • Allow the reaction to proceed for a specified time to ensure complete color development.
  • Measure the absorbance of each solution at its λmax (e.g., 415 nm) against a reagent blank[3].
  • Plot the calibration curve of absorbance versus concentration.

3. Unknown Sample Analysis:

  • Treat the unknown sample identically to the standards in step 2.
  • Measure the absorbance and use the calibration curve to determine the cobalt concentration.

Head-to-Head Performance Comparison

The true measure of an analytical method lies in its performance metrics. The following table summarizes the key validation parameters for the HINAP derivative (HIMH) method and a comparable Nitroso-R salt analog method, based on data from published studies.

ParameterHINAP Derivative (HIMH) Method[1]1-Nitroso-2-Naphthol Method[3]
Analyte Cobalt(II)Cobalt(II)
Wavelength (λmax) 400 nm415 nm
Linear Range 0.1 - 5.0 µg/mL0.1 - 5.0 µg/mL
Molar Absorptivity (ε) 1.135 x 10⁴ L mol⁻¹ cm⁻¹Not explicitly stated, but high sensitivity is noted.
Limit of Detection (LOD) Not explicitly stated0.03 µg/mL
Precision (%RSD) Not explicitly statedIntra-day: 2.76 - 4.46% Inter-day: 0.89 - 5.39%
Accuracy (%RE) Not explicitly stated1.89 - 3.41%
Methodology Solvent Extraction RequiredDirect Aqueous Measurement

Discussion: Choosing the Right Method

The data presents a compelling case for both methodologies, but with distinct advantages and disadvantages that guide their application.

Expertise & Experience: Interpreting the Data
  • Sensitivity: The molar absorptivity (ε) is a direct measure of how strongly a complex absorbs light at a given wavelength, and thus, the method's sensitivity[1]. While both methods are sensitive, methods based on Nitroso-R salt and its analogs are renowned for their very high sensitivity, often allowing for the detection of trace levels of cobalt without pre-concentration steps[3]. The reported LOD of 0.03 µg/mL for the 1-Nitroso-2-naphthol method underscores this point.

  • Precision: Precision refers to the closeness of repeated measurements[4]. The 1-Nitroso-2-naphthol method demonstrates excellent precision, with Relative Standard Deviation (%RSD) values typically below 5%, which is well within the acceptable limits for most quantitative analyses[3]. While specific data for the HIMH method is not available in the cited abstract, similar extraction-based methods are expected to have slightly higher variability due to the multiple steps involved.

  • Accuracy: Accuracy is the closeness of a measured value to the true value[4]. The low Relative Error (%RE) for the 1-Nitroso-2-naphthol method indicates high accuracy[3]. The successful application of the HIMH method to certified reference materials and various complex samples implies good accuracy, as significant bias would lead to incorrect results[1][2].

  • Workflow and Practicality: This is a key differentiator. The HINAP derivative method requires a liquid-liquid extraction step[1]. This adds time, requires the use of organic solvents (which have cost and disposal implications), and introduces an additional source of potential error. In contrast, the direct aqueous measurement of the 1-Nitroso-2-naphthol method is simpler, faster, and avoids the use of hazardous organic solvents, making it more suitable for high-throughput screening[3].

Trustworthiness: Self-Validating Systems

Both protocols are described as self-validating because they are anchored by the creation of a calibration curve using certified standards. This process inherently validates the instrument's response and the reaction conditions for each run. Furthermore, the analysis of a reagent blank (containing all components except the analyte) is crucial to correct for any absorbance from the reagents themselves, ensuring that the measured signal is solely from the cobalt complex.

Making an Authoritative Choice

The decision between these reagents depends on the specific analytical challenge.

Decision_Tree Start Analytical Need? q1 Need Highest Sensitivity & Simplicity? Start->q1 q2 Dealing with Complex Matrix Requiring Extraction/Cleanup? Start->q2 q1->q2 No ans1 Choose 1-Nitroso-2-Naphthol (or Nitroso-R Salt) q1->ans1 Yes q2->ans1 No ans2 Consider HINAP Derivative (HIMH) Method q2->ans2 Yes

Caption: Decision logic for selecting an analytical reagent for cobalt determination.

The HINAP derivative (HIMH) method remains a robust and valuable tool, particularly in scenarios where the extraction step is advantageous for sample cleanup, helping to remove interfering components from a complex matrix before spectrophotometric analysis.

References

Introduction: The Role of 2-Isonitrosoacetophenone in Metal Ion Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Reactivity of 2-Isonitrosoacetophenone with Metal Ions

This compound (IAP), a derivative of acetophenone, is an organic compound with the formula C₆H₅COCH=NOH. It belongs to the class of oximes, which are well-regarded for their ability to form stable complexes with a variety of metal ions.[1] This characteristic makes IAP and its derivatives valuable as chromogenic reagents in analytical chemistry, particularly for the spectrophotometric determination of transition metals.[2][3] The formation of these metal-IAP complexes typically results in a distinct color change, allowing for quantitative analysis based on the intensity of the color, which is measured as absorbance.[3]

The utility of any chromogenic reagent, however, is dictated by its selectivity towards a target metal ion in a complex matrix. Cross-reactivity, or the ability of the reagent to react with multiple metal ions, can be a significant challenge, leading to analytical interference.[4] This guide provides a comparative analysis of the reactivity of this compound with various metal ions, offering experimental data and protocols to help researchers navigate the complexities of its application and optimize its selectivity.

Mechanism of Chelation: How this compound Binds Metal Ions

The chelating ability of this compound stems from the presence of two key functional groups: the carbonyl group (C=O) and the oxime group (N-OH). The oxygen atom of the carbonyl group and the nitrogen atom of the oxime group act as donor atoms, forming a stable five-membered ring structure with a metal ion.[5] This process, known as chelation, is responsible for the formation of the colored metal-IAP complex. The stability of this chelate is a key factor in the sensitivity of analytical methods.[6][7]

The reaction involves the displacement of the oxime's proton by the metal ion, suggesting that the reaction is pH-dependent.[5] The deprotonation of the hydroxyl group is crucial for the coordination with the metal ion.[2]

Caption: Chelation of a generic divalent metal ion (M²⁺) by two molecules of this compound.

Comparative Analysis of Metal Ion Reactivity

The reaction of this compound with different metal ions varies significantly in terms of optimal conditions and the properties of the resulting complex. Factors such as the ionic radius, charge, and electronic configuration of the metal ion influence the stability and spectral characteristics of the chelate.[7] A summary of these interactions is crucial for developing selective analytical methods.

The following table consolidates experimental data for the complexation of various divalent metal ions with IAP and its derivatives. It is important to note that absolute values can vary with specific experimental conditions (e.g., solvent system, ionic strength).

Metal IonOptimal pHλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Stability Constant (log K)Color of Complex
Copper (Cu²⁺) 8.5 - 9.5~430~1.8 x 10⁴HighYellow-Brown
Nickel (Ni²⁺) 7.0 - 8.0~400ModerateModerateYellow
Cobalt (Co²⁺) 6.5 - 7.5~380ModerateModerateOrange-Yellow
Iron (Fe²⁺/Fe³⁺) 4.0 - 6.0VariesVariesHighRed-Brown/Violet
Zinc (Zn²⁺) 7.5 - 8.5~370LowLowPale Yellow/Colorless
Manganese (Mn²⁺) > 9.0~410LowLowFaint Yellow
Cadmium (Cd²⁺) 8.0 - 9.0~375LowLowPale Yellow

Note: Data is synthesized from multiple sources describing the behavior of isonitrosoacetophenone derivatives and similar chromogenic reagents.[1][2][8][9][10] The stability of metal complexes generally follows the Irving-Williams series for divalent metals: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.

From this comparison, it is evident that Cu(II) forms a highly stable complex with a strong absorbance in the visible region, making it a primary candidate for sensitive detection using IAP.[2] However, the overlapping reactivity with Ni(II) and Co(II) necessitates careful pH control to achieve selectivity.

Factors Influencing Selectivity and Mitigating Cross-Reactivity

Achieving selectivity in a multi-ion solution is a primary challenge in spectrophotometric analysis.[3] The degree of cross-reactivity can be controlled by manipulating several key experimental parameters.

Selectivity_Factors cluster_Control Control Parameters cluster_Outcome Analytical Outcome IAP IAP + Metal Ion Mixture (e.g., Cu²⁺, Ni²⁺, Zn²⁺) pH pH Adjustment IAP->pH Mask Masking Agents IAP->Mask Solvent Solvent System IAP->Solvent Selective Selective Complexation of Target Ion (Cu²⁺) pH->Selective Mask->Selective Solvent->Selective Interference Minimized Interference from other ions (Ni²⁺, Zn²⁺) Selective->Interference

Caption: Key parameters for controlling the selectivity of this compound.

  • pH Control: This is the most critical factor. As shown in the table, the optimal pH for complex formation varies for different metal ions. By buffering the solution to a specific pH, one can selectively form a complex with the target ion while the formation of interfering complexes is suppressed. For instance, in a slightly acidic medium (pH 4-5), Fe(III) will react preferentially over Cu(II) or Ni(II).

  • Masking Agents: These are reagents that form stable, often colorless, complexes with interfering ions, preventing them from reacting with the primary chromogenic reagent (IAP). For example, citrate or tartrate can be used to mask ions like Al³⁺ or Fe³⁺.[11] Thiosulfate can mask Cu²⁺ if another ion is the target.

  • Solvent Extraction: In some cases, the target metal-IAP complex can be selectively extracted into an immiscible organic solvent. This not only separates it from interfering aqueous species but can also enhance the signal.[2]

Experimental Protocol: Spectrophotometric Determination of Copper (Cu²⁺)

This protocol outlines a standard procedure for the determination of Cu²⁺ using this compound, incorporating principles of selectivity and validation.

1. Materials and Reagents:

  • This compound (IAP) solution (0.1% w/v in ethanol)

  • Standard Copper (II) stock solution (1000 mg/L)

  • Ammonia-Ammonium Chloride Buffer (pH 9.0)

  • Deionized water

  • Volumetric flasks, pipettes, and cuvettes

2. Instrumentation:

  • UV-Visible Spectrophotometer

3. Experimental Workflow:

Spectro_Workflow start Start prep_standards Prepare Cu²⁺ Standards (e.g., 0.5 - 5.0 mg/L) start->prep_standards add_reagents To each standard & sample: 1. Add pH 9.0 Buffer 2. Add IAP Solution prep_standards->add_reagents mix_react Mix and Allow Time for Color Development add_reagents->mix_react measure_abs Measure Absorbance at λmax (~430 nm) mix_react->measure_abs plot_cal Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_cal analyze_sample Measure Unknown Sample and Determine Concentration from Curve plot_cal->analyze_sample end End analyze_sample->end

Caption: Workflow for the spectrophotometric determination of a metal ion using IAP.

4. Step-by-Step Procedure:

  • Preparation of Calibration Standards: Prepare a series of standard solutions of Cu²⁺ (e.g., 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 mg/L) by diluting the stock solution in 50 mL volumetric flasks. Prepare a "blank" solution containing only deionized water.

  • Complex Formation: To each volumetric flask (including the blank and any unknown samples), add 5 mL of the pH 9.0 buffer solution. Swirl to mix. Then, add 2 mL of the 0.1% IAP solution.

  • Reaction and Dilution: Dilute each flask to the 50 mL mark with deionized water. Stopper the flasks and invert several times to ensure thorough mixing. Allow the solutions to stand for 15 minutes for full color development. The causality here is to ensure the complexation reaction reaches equilibrium, leading to a stable and maximum absorbance reading.

  • Spectrophotometric Measurement: Set the spectrophotometer to measure absorbance at the predetermined λmax for the Cu-IAP complex (~430 nm). First, use the blank solution to zero the instrument. Then, measure the absorbance of each standard and the unknown sample.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the Cu²⁺ standards.

    • Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a good linear fit.

    • Use the absorbance of the unknown sample and the equation of the line to calculate the concentration of Cu²⁺ in the sample.

5. Managing Interferences:

If the presence of interfering ions like Ni²⁺ or Co²⁺ is suspected, a validation step is necessary. This can be done by "spiking" a known sample with a standard concentration of the interfering ion and observing if the measured concentration of the target ion (Cu²⁺) changes significantly.[12] If interference is confirmed, the use of appropriate masking agents or an alternative analytical technique may be required.

Conclusion

This compound is a capable chromogenic reagent for the determination of several transition metal ions, showing particular sensitivity towards copper (II). Its cross-reactivity, while a potential source of interference, can be effectively managed through the strategic control of experimental conditions, primarily the solution pH. By understanding the comparative stability and spectral properties of the various metal-IAP complexes, researchers can design robust and selective analytical methods. The protocols and data presented in this guide serve as a foundational resource for scientists and developers aiming to leverage the chelating properties of this compound in their work.

References

A Researcher's Guide to the Synergistic Validation of 2-Isonitrosoacetophenone Metal Complexes: Integrating Experimental and DFT Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of experimental and computational techniques for the characterization of 2-Isonitrosoacetophenone (HINAP) metal complexes. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the causal links between experimental choices and computational validation. We will explore how Density Functional Theory (DFT) serves not as a substitute for, but as a powerful predictive and corroborative partner to, empirical data, ensuring a robust and comprehensive understanding of molecular structure and properties.

Section 1: The Rationale - Why Pair Experiment with Theory?

This compound is a versatile oxime ligand known for forming stable complexes with a variety of transition metals. These complexes are of significant interest due to their potential biological activities, including anticancer and antimicrobial properties.[1] A thorough characterization is paramount to understanding their structure-activity relationships.

While experimental techniques like spectroscopy and X-ray crystallography provide tangible data about a molecule's behavior and structure, they often yield a partial picture. For instance, Infrared (IR) spectroscopy identifies functional groups and their involvement in bonding, but assigning every peak can be ambiguous. This is where computational chemistry, specifically DFT, becomes indispensable. DFT allows us to model the molecule in silico, predict its properties from first principles, and then compare these predictions directly with experimental outcomes. A strong correlation between the two validates both the experimental interpretation and the computational model, providing a higher degree of scientific certainty.

Section 2: From Synthesis to Solid-State Structure - The Foundational Benchmark

The journey of validation begins with the synthesis of the complex and the definitive determination of its molecular geometry. This geometry is the bedrock upon which all other spectroscopic and computational comparisons are built.

A Generalized Synthetic Protocol: The Case of M(II)(INAP)₂

The synthesis of bis(2-isonitrosoacetophenonato)metal(II) complexes is typically achieved through the reaction of a metal(II) salt with the deprotonated HINAP ligand in a suitable solvent.[2][3][4] The choice of metal salt (e.g., chlorides, acetates) and solvent (e.g., ethanol, methanol) can influence reaction kinetics and product purity.

Step-by-Step Protocol: Synthesis of a generic [M(INAP)₂] complex (M = Co, Ni, Cu)

  • Ligand Preparation: Dissolve this compound (2 molar equivalents) in absolute ethanol.

  • Deprotonation: Add a stoichiometric amount of a base (e.g., sodium hydroxide or sodium ethoxide in ethanol) dropwise to the ligand solution while stirring. This is a critical step, as deprotonation of the oxime hydroxyl group is necessary for coordination. The solution will typically change color.

  • Complexation: In a separate flask, dissolve the metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) (1 molar equivalent) in ethanol.

  • Reaction: Add the metal salt solution dropwise to the deprotonated ligand solution under constant stirring.

  • Precipitation & Isolation: A colored precipitate of the metal complex will form. The mixture is typically refluxed for 2-3 hours to ensure complete reaction. After cooling to room temperature, the solid product is isolated by filtration, washed with cold ethanol and diethyl ether to remove unreacted starting materials, and dried in a desiccator.

The Gold Standard: Single-Crystal X-ray Diffraction

When suitable single crystals can be grown, X-ray diffraction provides an unambiguous, three-dimensional map of the atoms in the crystal lattice.[5][6] This technique yields precise bond lengths, bond angles, and the overall coordination geometry (e.g., octahedral, square planar), which serve as the ultimate benchmark for validating the geometry optimization performed in DFT calculations.

G cluster_exp Experimental Workflow cluster_comp Computational Benchmark synthesis Synthesis of M(INAP)₂ Complex crystallization Crystallization synthesis->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd geom_opt DFT Geometry Optimization xrd->geom_opt Provides Benchmark (Bond Lengths, Angles)

Caption: Experimental workflow for obtaining the benchmark crystal structure.

Section 3: A Comparative Guide to Spectroscopic and Computational Validation

With a foundational structure in hand (either from X-ray data or a robustly optimized DFT model), we can now cross-validate spectroscopic properties. This synergy is where the deepest insights are found.

Vibrational Spectroscopy (FT-IR): A Fingerprint of Coordination
  • Experimental Insight: The FT-IR spectrum of the free HINAP ligand shows characteristic vibrational bands for C=O, C=N, and N-O groups. Upon complexation, these bands shift, providing direct evidence of coordination.[3][7]

    • Causality: The coordination of the ligand to the metal ion alters the electron distribution and bond strengths. For example, coordination through the nitrogen of the C=N group and the oxygen of the deprotonated N-O group will typically lower the frequency (wavenumber) of the C=N stretch and raise the frequency of the N-O stretch due to changes in bond order and electronic environment. The appearance of new, low-frequency bands is indicative of M-N and M-O bond formation.[8]

  • DFT Validation: A frequency calculation on the DFT-optimized geometry predicts the vibrational modes of the molecule.[9] While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an empirical factor (typically ~0.96 for B3LYP functionals) to achieve excellent agreement.[10] This allows for unambiguous assignment of the experimental peaks and confirms that the computational model accurately represents the bonding within the complex.

Table 1: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for a Representative Ni(INAP)₂ Complex

Vibrational ModeExperimental Frequency (cm⁻¹)DFT Calculated Frequency (cm⁻¹) (Scaled)Interpretation of Shift
ν(C=O)~1680~1675Minimal shift; C=O not involved in coordination.
ν(C=N)~1590~1585Shift to lower frequency confirms coordination via azomethine nitrogen.
ν(N-O)~1240~1245Shift to higher frequency indicates N-O bond strengthening upon chelation.
ν(M-N)~550~545Appearance of new band, direct evidence of coordination bond.
ν(M-O)~480~475Appearance of new band, direct evidence of coordination bond.

Data is representative based on typical values reported in the literature.[8][11]

Electronic Spectroscopy (UV-Vis): Probing Molecular Orbitals
  • Experimental Insight: The UV-Vis spectrum of these complexes in a suitable solvent (like DMSO or DMF) reveals electronic transitions. High-energy bands typically correspond to intra-ligand π→π* and n→π* transitions, while lower-energy bands in the visible region can be attributed to d-d transitions of the metal ion or Ligand-to-Metal Charge Transfer (LMCT) bands.[1][12]

  • DFT Validation: Time-Dependent Density Functional Theory (TD-DFT) is the computational tool used to predict electronic absorption spectra.[13][14] TD-DFT calculates the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths (which relate to peak intensity).

    • Causality: By analyzing the molecular orbitals (e.g., HOMO, LUMO) involved in the calculated transitions, TD-DFT allows us to definitively assign the nature of each experimental absorption band.[15] For example, a calculated transition with major contributions from a ligand-based HOMO and a metal-based LUMO would confirm the assignment of an experimental band as LMCT. This validation is crucial for understanding the photophysical properties and reactivity of the complex.

G cluster_theory TD-DFT Calculation cluster_exp Experimental UV-Vis Spectrum MOs LUMO HOMO HOMO-1 Transitions Transition 1 Energy (eV), f Transition 2 Energy (eV), f MOs:f0->Transitions:n HOMO→LUMO MOs:f1->Transitions:n HOMO-1→LUMO Spectrum Absorbance vs. Wavelength (nm) Peak 1 Peak 2 Transitions->Spectrum Correlates to & Assigns

Caption: Correlation between TD-DFT calculated transitions and the experimental UV-Vis spectrum.

Table 2: Comparison of Experimental and TD-DFT Calculated Electronic Transitions for a Representative Co(II)(INAP)₂ Complex

Experimental λ_max (nm)TD-DFT Excitation Energy (eV)Calculated λ_max (nm)Major Orbital ContributionAssignment
~2804.35285π(ligand) → π(ligand)Intra-ligand π→π
~3503.50354n(O,N) → π(ligand)Intra-ligand n→π
~5902.08596d(Co) → d(Co)d-d transition

Data is representative. The choice of functional (e.g., B3LYP, CAM-B3LYP) and solvent model is critical for accuracy.[13][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Diamagnetic Systems
  • Experimental Insight: For diamagnetic complexes, such as those with Zn(II) or square planar Ni(II), ¹H and ¹³C NMR spectroscopy are powerful tools. Key indicators of complex formation include:

    • The disappearance of the acidic oxime proton signal (~12-13 ppm) upon deprotonation and coordination.[17]

    • Shifts in the aromatic and methyl proton signals of the ligand, indicating a change in their electronic environment upon coordination.

  • DFT Validation: DFT calculations can predict NMR chemical shifts with good accuracy, further confirming the proposed structure in solution.

  • A Note on Paramagnetism: For paramagnetic complexes (e.g., high-spin Co(II), Cu(II)), the presence of unpaired electrons leads to very broad signals and large chemical shifts that can span hundreds of ppm, making standard NMR analysis challenging.[18][19] Specialized paramagnetic NMR techniques and theoretical approaches are required for these systems.[20]

Section 4: Advanced Insight with Hirshfeld Surface Analysis

Beyond individual molecular properties, understanding how complex molecules arrange in the solid state is crucial. Hirshfeld surface analysis is a computational method that uses the output from X-ray crystallography to visualize and quantify intermolecular interactions within a crystal.[21][22]

  • Causality: The analysis generates 2D "fingerprint plots" that summarize the types and relative importance of different intermolecular contacts (e.g., H···H, O···H, C···H).[23] Red spots on the Hirshfeld surface highlight close contacts, which are often indicative of strong interactions like hydrogen bonds. This provides a quantitative understanding of the forces governing the crystal packing, which can influence properties like solubility and stability.

G xrd_data X-ray Crystallographic Information File (.cif) hirshfeld Hirshfeld Surface Calculation xrd_data->hirshfeld output 2D Fingerprint Plots & dnorm Surfaces hirshfeld->output analysis Quantification of Intermolecular Interactions (e.g., H-bonding, π-stacking) output->analysis

Caption: Workflow for Hirshfeld surface analysis from crystallographic data.

Section 5: Protocol for a Self-Validating Computational Workflow

Trustworthiness in computational chemistry comes from a logical, self-validating workflow.

Step-by-Step Protocol: DFT Calculation and Validation

  • Geometry Optimization:

    • Objective: To find the lowest energy (most stable) structure of the complex.

    • Method: Use a suitable DFT functional and basis set. For transition metal complexes, a hybrid functional like B3LYP or M06 is a good starting point.[8][24] A mixed basis set is often employed: LANL2DZ with an effective core potential for the metal ion and a Pople-style basis set like 6-311G(d,p) for H, C, N, and O.[1][25]

    • Validation: Confirm the optimized structure is a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure. Compare the optimized bond lengths and angles with X-ray data if available.

  • Vibrational Frequency Calculation:

    • Objective: To predict the IR spectrum.

    • Method: Performed on the optimized geometry using the same level of theory.

    • Validation: Compare the (scaled) calculated frequencies with the experimental FT-IR spectrum. Good agreement validates the structural model and bonding description.

  • Electronic Transition Calculation (TD-DFT):

    • Objective: To predict the UV-Vis spectrum.

    • Method: A TD-DFT calculation is performed on the optimized geometry. Including a solvent model (e.g., IEFPCM) is crucial for comparing with solution-phase experimental spectra.[14]

    • Validation: Compare the calculated excitation energies and oscillator strengths with the experimental UV-Vis spectrum. This validates the electronic structure and the nature of the molecular orbitals.

Section 6: Conclusion

The robust characterization of this compound metal complexes is not a matter of choosing between experimental or computational methods, but of intelligently integrating them. As this guide has demonstrated, DFT provides the theoretical framework to interpret, assign, and validate experimental observations from IR, UV-Vis, and NMR spectroscopy. The experimental data, in turn, benchmarks the accuracy of the computational model. This synergistic, self-validating loop provides the highest level of confidence in the determined structure and electronic properties, which is an essential foundation for rational drug design and materials science applications.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Isonitrosoacetophenone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a cornerstone of responsible laboratory practice. For researchers, scientists, and drug development professionals, the proper disposal of reagents like 2-isonitrosoacetophenone is not merely a logistical task but a critical component of ensuring personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounding procedural guidance in established safety principles and regulatory awareness.

Hazard Profile of this compound: Understanding the Risks

This compound (also known as 2-hydroxyiminoacetophenone), with CAS No. 532-54-7, is a solid organic compound that requires careful handling due to its significant health and environmental hazards. A thorough understanding of its properties is the foundation for safe disposal.

Based on available Safety Data Sheets (SDS), the primary hazards include:

  • Health Hazards :

    • Suspected of causing genetic defects (Germ cell mutagenicity, Category 2).

    • Suspected of causing cancer (Carcinogenicity, Category 2).

    • May cause an allergic skin reaction (Skin sensitization, Category 1).

    • Causes serious eye irritation.[1]

    • Harmful if swallowed.[1]

  • Environmental Hazards :

    • Harmful to aquatic life.

    • May cause long-lasting harmful effects to aquatic life.

These classifications underscore the necessity of treating this compound as hazardous waste and preventing its release into the environment or improper disposal in general laboratory trash.

Table 1: Summary of Key Hazard Information
Hazard CategoryGHS ClassificationKey Precautionary Statement
Mutagenicity Category 2H341: Suspected of causing genetic defects.
Carcinogenicity Category 2H351: Suspected of causing cancer.
Skin Sensitization Category 1H317: May cause an allergic skin reaction.
Aquatic Hazard (Acute) Category 3H402: Harmful to aquatic life.
Aquatic Hazard (Chronic) Category 4H413: May cause long lasting harmful effects to aquatic life.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including preparation for disposal, the following PPE is mandatory. All operations should be conducted within a certified chemical fume hood.

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). If prolonged contact is possible, consider double-gloving.[2]

  • Eye/Face Protection : Use safety glasses with side-shields or goggles.[1]

  • Skin and Body Protection : A lab coat is required. Ensure it is fully buttoned.[3]

  • Respiratory Protection : Respiratory protection is required when dusts are generated.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste through a licensed disposal service.[1][4] On-site treatment is not recommended.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste :

    • Collect pure, unused, or expired this compound in its original container if possible.

    • If the original container is unavailable, use a new, clean, and chemically compatible container (e.g., a wide-mouthed glass or polyethylene bottle).

    • Also, collect any disposables heavily contaminated with the solid compound (e.g., weighing papers, contaminated gloves) in this container.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container for organic waste.

    • Do not mix with incompatible waste streams. Incompatible materials include strong oxidizing agents, acids, and acid anhydrides.[4]

  • Empty Containers :

    • An "empty" container that held this compound must still be treated as hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as hazardous liquid waste.[5] After decontamination, the container may be disposed of in regular trash, pending your institution's specific policies.[5]

Step 2: Containerization and Labeling

All waste must be securely contained and clearly identified.

  • Use Approved Containers : Ensure all waste containers are in good condition, compatible with the chemical, and have secure, tightly-sealing lids.

  • Labeling : Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Carcinogen," "Skin Sensitizer," "Ecotoxic")

    • The date accumulation started.

Step 3: Storage Pending Disposal
  • Designated Area : Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[6]

  • Segregation : Keep the container segregated from incompatible materials.[3]

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arranging for Final Disposal
  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Documentation : Complete any necessary waste manifest paperwork provided by EHS.

  • Regulatory Compliance : The waste must be ultimately disposed of in an approved waste disposal plant in accordance with all national and local regulations.[1]

Emergency Procedures: Managing Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill : Cover drains to prevent environmental release.

  • Clean-up :

    • For solid spills , carefully sweep or use an inert absorbent material to collect the powder. Avoid generating dust.[7]

    • Place the collected material and all contaminated cleaning supplies (e.g., pads, wipes, gloves) into a designated hazardous waste container.

  • Decontaminate Area : Clean the spill area thoroughly with a suitable solvent and collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, following your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

G cluster_0 Waste Identification cluster_1 Collection & Decontamination cluster_2 Final Preparation & Disposal start Waste Generated (this compound) is_solid Is it a solid? (Pure compound, contaminated items) start->is_solid is_liquid Is it a liquid? (Solutions, rinsate) is_container Is it an empty container? is_solid->is_liquid No collect_solid Collect in designated SOLID hazardous waste container is_solid->collect_solid Yes is_liquid->is_container No collect_liquid Collect in designated LIQUID hazardous waste container is_liquid->collect_liquid Yes decon Triple-rinse with appropriate solvent is_container->decon Yes label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date collect_solid->label_container collect_liquid->label_container collect_rinsate Collect rinsate as LIQUID hazardous waste decon->collect_rinsate trash Dispose of decontaminated container in regular trash (per institutional policy) decon->trash collect_rinsate->label_container store_sealed Store container sealed in designated, ventilated area label_container->store_sealed ehs_pickup Arrange for pickup by licensed hazardous waste disposal service (EHS) store_sealed->ehs_pickup

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound. Always consult your institution's specific EHS guidelines and the manufacturer's most current Safety Data Sheet (SDS) for definitive guidance.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Isonitrosoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Operational Directive for Researchers in Drug Development and Chemical Synthesis

As Senior Application Scientist, my priority is to empower our partners in research and development with not just superior reagents, but also the critical knowledge to handle them safely and effectively. This guide addresses the operational protocols for 2-Isonitrosoacetophenone (CAS No. 532-54-7), a versatile intermediate in organic synthesis. While some safety data sheets (SDS) suggest that at given concentrations, the criteria for hazard classification are not met, others indicate potential hazards upon ingestion, skin contact, or inhalation.[1][2] Our philosophy dictates a cautious and proactive approach to safety. Therefore, this directive provides a comprehensive framework for personal protective equipment (PPE), handling, and disposal to ensure the highest level of laboratory safety.

Chemical and Physical Properties Overview

A foundational understanding of a substance's properties is paramount to safe handling. This compound is a solid powder, typically beige or yellow in appearance, and is odorless.[1][3] Key physical data are summarized below to inform your risk assessment.

PropertyValueSource(s)
CAS Number 532-54-7[1][4][5]
Molecular Formula C₈H₇NO₂[1][5]
Molecular Weight 149.15 g/mol [5]
Appearance Beige to yellow powder/solid[1][3][5]
Melting Point 126-128 °C (258.8-262.4 °F)[1][3][4]
Solubility Soluble in hot water[3]
Storage Temperature 2-8°C

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a dynamic risk mitigation strategy. The following protocols are designed to provide a robust shield against potential exposure during the handling of this compound.

Eye and Face Protection: The First Line of Defense

Given its nature as a fine powder, the risk of airborne particles necessitates stringent eye protection.

  • Mandatory Equipment : Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Enhanced Protection : When handling larger quantities or when there is a significant risk of dust generation, a face shield should be worn in addition to safety goggles.[6][7] This provides a secondary barrier, protecting the entire face from contact.

Skin and Body Protection: An Impermeable Barrier

Preventing dermal contact is crucial. The following multi-layered approach ensures comprehensive protection.

  • Gloves : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin.

  • Laboratory Coat : A standard laboratory coat is required at all times.

  • Additional Protection : For operations with a high potential for dust generation, such as weighing or transferring large amounts of the solid, consider using disposable coveralls to prevent contamination of personal clothing.

Respiratory Protection: Safeguarding Against Inhalation

While some sources state no respiratory protection is needed under normal use, the potential for dust formation warrants a cautious approach.[3]

  • Standard Operations : For routine handling in a well-ventilated area, a dust mask (e.g., N95) is recommended to minimize inhalation of fine particles.

  • High-Risk Operations : If significant dust is anticipated or ventilation is inadequate, a higher level of respiratory protection, such as a half-mask or full-face air-purifying respirator with a particulate filter, should be used.[6][7]

The following workflow illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_eye Eye Protection cluster_skin Skin Protection cluster_resp Respiratory Protection start Start: Handling This compound assess_risk Assess Risk: - Quantity - Dust potential - Ventilation start->assess_risk eye_face Eye/Face Protection assess_risk->eye_face skin_body Skin/Body Protection assess_risk->skin_body respiratory Respiratory Protection assess_risk->respiratory goggles Chemical Safety Goggles (Mandatory) eye_face->goggles lab_coat Lab Coat (Mandatory) skin_body->lab_coat n95 N95 Dust Mask (Standard Use) respiratory->n95 face_shield Face Shield (High Dust Potential) goggles->face_shield If high risk end_ppe Proceed with Handling gloves Nitrile Gloves (Mandatory) lab_coat->gloves coveralls Disposable Coveralls (High Dust/Large Quantity) gloves->coveralls If high risk respirator Air-Purifying Respirator (High Dust/Poor Ventilation) n95->respirator If high risk

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans

Safe handling extends beyond PPE to include proper operational procedures and a clear disposal plan.

Handling and Storage Protocol
  • Ventilation : Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when dust generation is likely.

  • Avoid Dust Formation : Take care to avoid creating dust when transferring the solid. Use appropriate tools, such as a spatula, and minimize the height from which the powder is dropped.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling.

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure.

  • Evacuate : If the spill is large, evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Wearing the appropriate PPE, carefully sweep up the spilled solid. Avoid actions that could generate dust.

  • Collect : Place the swept-up material into a suitable, labeled container for disposal.

  • Decontaminate : Clean the spill area with a suitable solvent and collect all cleaning materials for disposal as hazardous waste.

Disposal Protocol

The disposal of this compound and any contaminated materials must be treated as hazardous waste.

  • Waste Collection : Collect all waste material (unused chemical, contaminated PPE, and cleaning materials) in a designated, clearly labeled hazardous waste container.

  • Segregation : Store the hazardous waste container in a designated area, segregated from incompatible materials.

  • Licensed Disposal : Arrange for pickup and disposal by a licensed hazardous waste disposal service. Do not attempt to dispose of this chemical in the regular trash or down the drain.[1]

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Start: Waste Generation (Unused reagent, contaminated disposables, spill cleanup) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Rinsate from decontamination) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in designated SOLID hazardous waste container. solid_waste->collect_solid collect_liquid Collect in designated LIQUID hazardous waste container. liquid_waste->collect_liquid decon_container Triple-rinse container with a suitable solvent. empty_container->decon_container label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date collect_solid->label_container collect_liquid->label_container collect_rinsate Collect first rinsate as hazardous liquid waste. decon_container->collect_rinsate collect_rinsate->collect_liquid store_waste Store container sealed in a designated, ventilated area, segregated from incompatibles. label_container->store_waste final_disposal Arrange for pickup by licensed hazardous waste disposal service (EHS). store_waste->final_disposal

Caption: Disposal Workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible handling of this compound. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's most recent Safety Data Sheet (SDS) for the most accurate and current information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.